Product packaging for 4-(Diazomethyl)-7-(diethylamino)coumarin(Cat. No.:CAS No. 88861-43-2)

4-(Diazomethyl)-7-(diethylamino)coumarin

Cat. No.: B149263
CAS No.: 88861-43-2
M. Wt: 257.29 g/mol
InChI Key: BPJREJZJPCLZIP-UHFFFAOYSA-N
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Description

4-(Diazomethyl)-7-(diethylamino)coumarin is a key chemical intermediate for synthesizing highly effective photolabile "caged" compounds in biochemical research. Esters derived from this coumarin, such as the [7-(diethylamino)coumarin-4-yl]methyl (DEACM) esters, serve as long-wavelength phototriggers for biologically active molecules . These caged compounds are designed to release their active payload, such as 8-bromo-substituted cyclic nucleotides, upon irradiation with UV light, typically around 400 nm . This mechanism provides researchers with precise temporal and spatial control over the release of bioactive molecules in complex physiological systems. The core value of these caged compounds lies in their favorable photochemical properties. They exhibit high extinction coefficients and high quantum yields (0.15-0.31), making them extremely efficient at absorbing light and triggering the release of the active species . A critical feature for biological applications is their rapid release kinetics, which occurs on a nanosecond timescale, enabling the study of fast cellular processes . Furthermore, their long-wavelength absorption allows for photolysis under nondamaging light conditions, minimizing harm to living cells and tissues during experiments . These properties have proven useful in physiological studies, as demonstrated in research on cyclic-nucleotide-gated (CNG) channels in HEK293 cells using techniques like confocal laser scanning microscopy and patch clamping . The synthesis of these caged compounds is typically accomplished by reacting the diazomethyl coumarin derivative with the free acid of the molecule to be caged . For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O2 B149263 4-(Diazomethyl)-7-(diethylamino)coumarin CAS No. 88861-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diazomethyl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJREJZJPCLZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88861-43-2
Record name 4-(Diazomethyl)-7-(diethylamino)coumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-(diazomethyl)-7-(diethylamino)coumarin, a fluorescent compound with potential applications in bio-conjugation and as a photo-affinity label. The synthesis involves a two-step process commencing with the formation of the precursor aldehyde, 7-(diethylamino)coumarin-4-carbaldehyde, followed by its conversion to the target diazomethyl compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the synthesis of the key intermediate, 7-(diethylamino)coumarin-4-carbaldehyde. This is followed by the conversion of the aldehyde functionality into a diazomethyl group, a transformation that can be accomplished via the Bamford-Stevens reaction. This reaction involves the formation of a tosylhydrazone intermediate, which is then treated with a strong base to yield the final diazo compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 7-(diethylamino)coumarin-4-carbaldehyde cluster_1 Step 2: Synthesis of this compound start 7-diethylamino-4-methylcoumarin intermediate1 Enamine Intermediate start->intermediate1 Reaction reagent1 N,N-Dimethylformamide dimethyl acetal (DMFDMA) reagent1->intermediate1 product1 7-(diethylamino)coumarin-4-carbaldehyde intermediate1->product1 Oxidative Cleavage reagent2 Sodium periodate (NaIO4) reagent2->product1 intermediate2 Tosylhydrazone Intermediate product1->intermediate2 Condensation reagent3 Tosylhydrazine reagent3->intermediate2 product2 This compound intermediate2->product2 Bamford-Stevens Reaction reagent4 Strong Base (e.g., Sodium Methoxide) reagent4->product2 Bamford_Stevens Aldehyde Coumarin-4-carbaldehyde Tosylhydrazone Tosylhydrazone Intermediate Aldehyde->Tosylhydrazone + Tosylhydrazine Diazo Diazo Intermediate Tosylhydrazone->Diazo + Strong Base - Tosyl Group Product 4-(Diazomethyl)-coumarin Diazo->Product Isolation

In-Depth Technical Guide: Photophysical Properties of 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-(diazomethyl)-7-(diethylamino)coumarin. Due to the limited availability of direct experimental data for this specific derivative, this document leverages established knowledge of the 7-(diethylamino)coumarin core and closely related 4-substituted analogues to project its spectral characteristics, including absorption, emission, quantum yield, and fluorescence lifetime. Detailed experimental protocols for the full photophysical characterization of coumarin-based fluorophores are provided to enable researchers to validate these properties. This guide is intended to serve as a valuable resource for scientists interested in the application of this compound in fluorescence-based assays, bioimaging, and drug development.

Introduction to 7-(Diethylamino)coumarin Dyes

The 7-(diethylamino)coumarin scaffold is a cornerstone in the design of fluorescent probes and labels. This core structure is characterized by a strong intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing lactone carbonyl group. This ICT character is responsible for their typically large Stokes shifts, high fluorescence quantum yields, and sensitivity to the local environment.

The introduction of a diazomethyl group (-CHN₂) at the 4-position is expected to further modulate the electronic properties of the coumarin ring. The diazomethyl group is a versatile functional group that can participate in various chemical reactions, making this compound a potentially valuable tool for bioconjugation and the development of activatable probes.

Projected Photophysical Properties

The photophysical properties of this compound are predicted based on the extensive literature available for analogous 4-substituted 7-(diethylamino)coumarin derivatives. The data presented in Table 1 summarizes the typical range of values observed for these related compounds in various solvents.

Table 1: Representative Photophysical Data for 4-Substituted 7-(Diethylamino)coumarin Derivatives

4-SubstituentSolventλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)
-CH₃Ethanol~375~445~25,000~0.60~2.5
-CF₃Various380 - 400450 - 550Not ReportedUp to 0.95Not Reported
-COOHVarious400 - 430470 - 500Not Reported0.1 - 0.71.0 - 4.0
-CHOVarious420 - 450500 - 530Not ReportedLowered due to quenchingNot Reported

Disclaimer: The data in this table is compiled from various sources on 4-substituted 7-(diethylamino)coumarin derivatives and is intended to provide a representative range. The actual values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the comprehensive photophysical characterization of coumarin dyes.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient.

  • Sample Preparation: Prepare a stock solution of the coumarin dye in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 20 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the diluted solutions from 200 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Data Analysis:

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission spectra.

  • Sample Preparation: Use a dilute solution of the coumarin dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

    • Scan the emission wavelengths from the excitation wavelength +10 nm to approximately 700 nm.

    • The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the λ_em.

    • Scan the excitation wavelengths from 250 nm up to the emission wavelength -10 nm.

    • The resulting spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

The comparative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For blue-emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Sample Preparation: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 and be in a similar range for both the sample and the standard.

  • Measurement:

    • Measure the UV-Vis absorption spectra for all prepared solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where:

      • Φ_F,std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement:

    • Prepare a dilute solution of the coumarin dye.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Acquire the fluorescence decay data for the sample at the emission maximum.

  • Data Analysis:

    • The fluorescence decay is analyzed by fitting the data to an exponential decay model, often requiring deconvolution of the IRF.

    • The goodness of the fit is typically assessed by the chi-squared (χ²) value. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep Prepare Stock & Dilutions uv_vis Measure UV-Vis Spectra prep->uv_vis fluor_spec Measure Emission & Excitation Spectra prep->fluor_spec qy_measure Measure Abs & Fluor of Sample & Standard prep->qy_measure tcspc TCSPC Measurement prep->tcspc beer_plot Plot A vs. c uv_vis->beer_plot lambda_abs Determine λ_abs & ε beer_plot->lambda_abs lambda_abs->fluor_spec Set Excitation λ lambda_em Determine λ_em fluor_spec->lambda_em qy_plot Plot Integrated Intensity vs. Abs qy_measure->qy_plot qy_calc Calculate Φ_F qy_plot->qy_calc irf Measure IRF tcspc->irf lt_fit Fit Decay Data tcspc->lt_fit lt_calc Determine τ lt_fit->lt_calc

Caption: Workflow for the photophysical characterization of a coumarin dye.

Principle of the Comparative Method for Quantum Yield Determination

quantum_yield_principle cluster_input Inputs cluster_measurements Measurements cluster_analysis Data Analysis cluster_output Output sample Test Sample abs_meas Absorbance (A) sample->abs_meas fluor_meas Integrated Fluorescence (F_int) sample->fluor_meas standard Standard (Known Φ_F) standard->abs_meas standard->fluor_meas plot_data Plot F_int vs. A abs_meas->plot_data fluor_meas->plot_data calc_slope Determine Slopes (m_sample, m_std) plot_data->calc_slope qy_formula Φ_F,sample = Φ_F,std * (m_sample / m_std) calc_slope->qy_formula

Caption: Principle of the comparative method for quantum yield determination.

Potential Applications in Drug Development and Research

The unique combination of a highly fluorescent 7-(diethylamino)coumarin core and a reactive diazomethyl group suggests several potential applications:

  • Bioconjugation: The diazomethyl group can be used to label biomolecules, such as proteins and nucleic acids, through various chemical reactions, enabling their visualization and tracking in biological systems.

  • Activatable Probes: The fluorescence of the coumarin core could be initially quenched, with the diazomethyl group serving as a trigger that, upon reaction with a specific analyte, leads to a "turn-on" fluorescence response. This is a powerful strategy for developing highly specific sensors.

  • Photoaffinity Labeling: Upon photoactivation, the diazomethyl group can form a reactive carbene, which can covalently bind to nearby molecules. This makes it a potential tool for identifying binding partners of a drug candidate.

Conclusion

The Core Mechanism of 4-(Diazomethyl)-7-(diethylamino)coumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action, photophysical properties, and experimental applications of 4-(diazomethyl)-7-(diethylamino)coumarin. Designed for researchers, scientists, and drug development professionals, this document elucidates the role of this compound as a key precursor to a widely used photolabile protecting group, enabling the precise spatiotemporal control of biologically active molecules.

Introduction: The "Caged" Compound Concept

This compound (DEAC-D) is a crucial reagent in the synthesis of "caged" compounds. These are molecules of interest that have been rendered biologically inert through the covalent attachment of a photoremovable protecting group. The [7-(diethylamino)coumarin-4-yl]methyl (DEAC) group, derived from DEAC-D, is a prominent example of such a photolabile cage. Upon irradiation with light of a specific wavelength, the caged compound undergoes a rapid chemical transformation, releasing the active molecule in its functional form. This "uncaging" process allows for unparalleled control over the initiation of biological processes in living cells and tissues.

The Photochemical Mechanism of Action

The primary "mechanism of action" of a DEAC-caged compound is a photochemically induced cleavage of the covalent bond between the DEAC caging group and the effector molecule. This process, known as photolysis, is remarkably efficient and occurs on a nanosecond timescale. The generally accepted mechanism for the photocleavage of (coumarin-4-yl)methyl esters proceeds as follows:

  • Photoexcitation: Upon absorption of a photon, the coumarin chromophore is promoted to an excited singlet state.

  • Heterolytic Cleavage: In the excited state, the ester linkage undergoes heterolytic cleavage, forming a singlet ion pair consisting of the coumarin-4-ylmethyl carbocation and the anionic form of the caged molecule.

  • Solvent Intervention and Product Release: The ion pair is then attacked by a water molecule (hydrolysis), leading to the formation of the highly fluorescent 7-(diethylamino)-4-(hydroxymethyl)coumarin and the release of the biologically active molecule with a proton.

This rapid and efficient release mechanism, coupled with the favorable photophysical properties of the DEAC group, makes it an invaluable tool in cell biology and neuroscience.

Photochemical_Mechanism DEAC_Caged_Molecule DEAC-Caged Molecule (Inactive) Excited_State Excited Singlet State DEAC_Caged_Molecule->Excited_State hv (Light Absorption) Ion_Pair Singlet Ion Pair [DEAC-CH2+...-Molecule] Excited_State->Ion_Pair Heterolytic Cleavage Released_Products Released Products: Active Molecule + H+ + Fluorescent Byproduct Ion_Pair->Released_Products + H2O (Hydrolysis) Synthesis_Workflow start 7-(Diethylamino)-4-methylcoumarin step1 Oxidation to 4-formyl-7-(diethylamino)coumarin start->step1 step2 Reduction to 4-(hydroxymethyl)-7-(diethylamino)coumarin step1->step2 step3 Conversion to 4-(chloromethyl)-7-(diethylamino)coumarin step2->step3 step4 Azide Formation: 4-(azidomethyl)-7-(diethylamino)coumarin step3->step4 step5 Conversion to Diazo Compound: This compound step4->step5 Uncaging_Workflow prep Prepare DEAC-caged compound solution load Load cells with caged compound prep->load irradiate Irradiate specific region with ~400 nm light load->irradiate observe Observe biological response (e.g., fluorescence, electrophysiology) irradiate->observe

The Photophysical Landscape of 7-(Diethylamino)coumarins: A Guide to Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Understanding Fluorescence Quantum Yield in Coumarin Dyes

The fluorescence quantum yield (ΦF) is a critical parameter for any fluorescent molecule, representing the ratio of photons emitted to photons absorbed. For coumarin derivatives, this value is highly dependent on the molecular structure and the surrounding solvent environment. The 7-diethylamino group, a strong electron-donating group, is a key feature that often leads to high fluorescence quantum yields in this class of compounds. However, substitutions at other positions on the coumarin ring can significantly modulate these properties.

Quantitative Data on Related 7-(Diethylamino)coumarin Derivatives

CompoundSolventExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Reference
7-(Diethylamino)-4-methylcoumarinEthanol3734340.51[1]
7-(Diethylamino)-4-methylcoumarinAcetonitrile3744300.64[1]
7-(Diethylamino)-4-trifluoromethylcoumarinNot SpecifiedNot SpecifiedNot Specified0.948[2]
(E)-6-(4-(2-(2-(dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl) vinyl)phenoxy)hexanoic acidAcetonitrile4806100.95[3]
A 4-styrylcoumarin derivative with electron-withdrawing groupsNot SpecifiedNot SpecifiedNot Specified0.04[3]

Note: The fluorescence quantum yield is highly solvent-dependent. The polarity and viscosity of the solvent can significantly impact the emissive properties of coumarin dyes[1][4]. Generally, an increase in solvent polarity can lead to a decrease in the quantum yield for coumarins with flexible amino groups[1][4].

Experimental Protocols for Fluorescence Quantum Yield Determination

The determination of fluorescence quantum yield is a standard procedure in photophysical chemistry. The most common method is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample under investigation. For blue-green emitting coumarins, quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a coumarin derivative.

G Experimental Workflow for Relative Fluorescence Quantum Yield Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_measure Measure Absorbance Spectra (Abs < 0.1) prep_sample->abs_measure prep_std Prepare dilute solutions of standard prep_std->abs_measure fluor_measure Measure Fluorescence Spectra (Identical excitation wavelength) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate calculate Calculate Quantum Yield using comparative equation integrate->calculate result Fluorescence Quantum Yield calculate->result

Caption: Workflow for relative fluorescence quantum yield determination.

Signaling Pathways and Logical Relationships

In the context of the photophysics of a single molecule like 4-(diazomethyl)-7-(diethylamino)coumarin, a signaling pathway diagram is not directly applicable. However, we can represent the logical relationship between molecular structure, solvent environment, and the resulting photophysical properties.

G Factors Influencing Fluorescence Quantum Yield of 7-(Diethylamino)coumarins cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors coumarin_core 7-(Diethylamino)coumarin Core (Electron Donating Group) photophysical_props Photophysical Properties coumarin_core->photophysical_props substituent Substituent at 4-Position (e.g., -diazomethyl) substituent->photophysical_props solvent_polarity Solvent Polarity solvent_polarity->photophysical_props solvent_viscosity Solvent Viscosity solvent_viscosity->photophysical_props quantum_yield Fluorescence Quantum Yield photophysical_props->quantum_yield

Caption: Key factors that determine the fluorescence quantum yield.

Concluding Remarks

The fluorescence quantum yield of this compound is anticipated to be influenced by the interplay between the electron-donating 7-diethylamino group and the electronic nature of the 4-diazomethyl substituent. Based on the data from analogous compounds, it is plausible that this derivative will exhibit significant fluorescence. However, the diazo group can also introduce non-radiative decay pathways that may affect the quantum yield. Experimental determination following the protocols outlined in this guide is essential for a definitive characterization of its photophysical properties. This document serves as a foundational resource for researchers embarking on the synthesis and application of novel coumarin-based fluorescent probes.

References

Unveiling the Spectroscopic Fingerprint of 4-(Diazomethyl)-7-(diethylamino)coumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the absorption and emission spectra of 4-(diazomethyl)-7-(diethylamino)coumarin (DEAC-DA), a fluorescent probe of significant interest to researchers, scientists, and drug development professionals. This document outlines the core photophysical properties, details the experimental protocols for spectral measurements, and presents a visual representation of a key application workflow.

Core Photophysical Properties

This compound is a derivative of the highly fluorescent coumarin family. Its spectral characteristics are notably influenced by the solvent environment, a phenomenon known as solvatochromism. This behavior is primarily attributed to intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing diazomethyl and carbonyl groups. Upon excitation, the molecule exhibits a significant increase in its dipole moment, leading to a pronounced red-shift (bathochromic shift) in its emission spectrum in more polar solvents.

The key photophysical parameters of a closely related and well-studied analog, 7-(diethylamino)coumarin (DEAC), are summarized in the table below. These values provide a strong reference for the expected behavior of DEAC-DA. In general, DEAC exhibits an excitation maximum around 411 nm and an emission maximum around 472 nm.[1] The absorption and emission spectra are significantly dependent on the polarity of the solvent.[2]

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)
Cyclohexane3804250.55
Dioxane3924380.68
Ethyl Acetate3954450.75
Acetone4004550.85
Acetonitrile4024600.90
Ethanol4054650.82
Methanol4084700.78
Dimethylformamide (DMF)4104750.92

Note: Data presented is for 7-(diethylamino)coumarin (DEAC) as a close structural and photophysical analog of this compound.

Experimental Protocols

The determination of the absorption and emission spectra of this compound is achieved through standardized spectrophotometric techniques.

Sample Preparation

A stock solution of this compound is prepared by dissolving a precise mass of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile) to a concentration of 1.0 x 10⁻³ mol L⁻¹. From this stock solution, a working solution with a concentration of 1.0 x 10⁻⁵ mol L⁻¹ is prepared by serial dilution for all spectroscopic measurements. All sample manipulations should be performed in low-light conditions to prevent photobleaching.

Absorption Spectroscopy

The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length is used. The spectrophotometer is first blanked with the solvent used to prepare the sample. The absorption spectrum of the sample solution is then recorded over a wavelength range of 300 nm to 600 nm. The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Emission Spectroscopy

Fluorescence emission spectra are recorded using a spectrofluorometer. The sample is placed in a quartz cuvette. The excitation wavelength is set to the determined absorption maximum (λ_abs). The emission is scanned over a wavelength range starting from 10 nm above the excitation wavelength to 700 nm. The wavelength of maximum emission (λ_em) is identified from the spectrum. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

Application Workflow: Fluorescent Derivatization for Enhanced Detection

This compound and its derivatives are valuable tools in bioanalytical chemistry, often employed as fluorescent labels to enhance the detection of target molecules. The following diagram illustrates a typical experimental workflow for the derivatization and subsequent analysis of a target analyte, such as a sulfonamide, using a DEAC-based reagent for enhanced detection via capillary electrophoresis with laser-induced fluorescence (CE-LIF).

G cluster_0 Sample Preparation & Derivatization cluster_1 Analysis Analyte Target Analyte (e.g., Sulfonamide) Reaction Derivatization Reaction (Analyte + Reagent) Analyte->Reaction Reagent DEAC Derivatizing Agent Reagent->Reaction Labeled_Analyte Fluorescently Labeled Analyte Reaction->Labeled_Analyte Injection Inject Labeled Analyte into CE System Labeled_Analyte->Injection Sample Introduction Separation Capillary Electrophoresis Separation Injection->Separation Detection Laser-Induced Fluorescence Detection (LIF) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for analyte derivatization and detection.

References

Solubility Profile of 4-(Diazomethyl)-7-(diethylamino)coumarin and a Guide to its Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diazomethyl)-7-(diethylamino)coumarin is a fluorescent dye belonging to the coumarin family. Compounds in this class are of significant interest in biomedical research and drug development due to their potential applications as fluorescent probes and photosensitizers. A critical physicochemical parameter governing the utility of any compound in these applications is its solubility in various solvents. This technical guide provides an overview of the available solubility information for this compound and its close analogs, along with a detailed experimental protocol for solubility determination.

Solubility of 7-(Diethylamino)coumarin Analogs

The solubility of coumarin derivatives is influenced by the nature of their substituents. The presence of the diethylamino group generally enhances solubility in organic solvents. The following tables summarize the available solubility data for two closely related analogs: 7-(diethylamino)-4-methylcoumarin and 7-(diethylamino)coumarin-3-carboxylic acid.

Table 1: Qualitative Solubility of 7-(Diethylamino)-4-methylcoumarin

SolventSolubility Description
Hot WaterSlightly Soluble[1]
Alcohol (e.g., Ethanol)Soluble[1]
EtherSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble[2]
MethanolSoluble[2]

Table 2: Quantitative Solubility of 7-(Diethylamino)coumarin-3-carboxylic Acid

SolventSolubility
Dimethylformamide (DMF)2 mg/mL[3]
Dimethyl Sulfoxide (DMSO)2 mg/mL[3]
EthanolInsoluble[3]
Phosphate-Buffered Saline (PBS), pH 7.2Insoluble[3]

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (or analog)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the coumarin compound to a series of vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved compound using a suitable analytical method:

      • UV-Vis or Fluorescence Spectroscopy: Measure the absorbance or fluorescence intensity at the wavelength of maximum absorbance/emission and determine the concentration using a pre-established calibration curve.

      • HPLC: Inject a known volume of the diluted sample and determine the concentration by comparing the peak area to a standard curve.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

      • Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a coumarin derivative.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add known volume of solvent A->B C Seal container B->C D Agitate at constant temperature C->D E Allow to stand D->E F Centrifuge for phase separation E->F G Withdraw supernatant F->G H Dilute sample G->H I Measure concentration (Spectroscopy/HPLC) H->I J Calculate solubility I->J

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

Understanding the solubility of this compound is essential for its effective application in research and development. While direct quantitative data for this specific compound is sparse, the information available for its close analogs provides a useful starting point for solvent selection. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology. The systematic approach outlined will enable researchers to accurately determine the solubility of this and other coumarin derivatives in various solvent systems, thereby facilitating their use in a wide range of scientific applications.

References

In-Depth Technical Guide to the Safety and Handling of 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the appropriate safety and handling procedures for all chemical reagents is paramount. This guide provides a comprehensive overview of the known safety information and recommended handling practices for 4-(Diazomethyl)-7-(diethylamino)coumarin, a fluorescent dye and potential biological probe. Due to the presence of the highly reactive diazomethyl functional group, this compound presents significant hazards that require stringent control measures.

General Safety Information

Key Hazards:

  • Explosive Potential: The diazomethyl group is thermally unstable and can decompose explosively, especially when heated, exposed to intense light, or in the presence of certain metals. While the stability of this compound is influenced by the larger coumarin structure, the inherent risk of explosion remains a primary concern. Thermal stability studies on various diazo compounds show a wide range of decomposition onset temperatures, typically between 75°C and 160°C.[1][2] Electron-rich substituents can decrease thermal stability.[1]

  • Toxicity: Diazomethane is a known irritant and is highly toxic, with a permissible exposure limit significantly lower than that of hydrogen cyanide.[3][4] It is also a suspected carcinogen.[4] By extension, this compound should be handled as a highly toxic substance.

  • Reactivity: The diazomethyl group is highly reactive and can undergo uncontrolled reactions with a variety of substances, including acids, strong oxidizing agents, and some metal salts.

Quantitative Safety Data

Quantitative safety data for this compound is not available. However, data for related compounds and the diazomethane functional group provide a basis for risk assessment.

Hazard ParameterValue/InformationSource/Analogy
LD50 (Oral) Not available-
LD50 (Dermal) Not available-
LC50 (Inhalation) Not availableDiazomethane is highly toxic by inhalation.[3][5]
Decomposition Temperature Expected to be in the range of 75-160°CBased on studies of other diazo compounds.[1][2]
Explosion Triggers Heat, shock, friction, intense light, rough surfaces, certain metals.General for diazo compounds.[3][5]

Personal Protective Equipment (PPE)

Due to the significant hazards, a stringent PPE protocol is mandatory when handling this compound.

PPE ItemSpecification
Hand Protection Double-gloving with nitrile gloves is recommended.[3]
Eye Protection Chemical safety goggles and a full-face shield are essential.[3]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.
Respiratory Protection All work must be conducted in a certified chemical fume hood with a blast shield.[3]

Handling and Storage Procedures

Strict adherence to the following procedures is crucial to minimize the risks associated with this compound.

Handling:

  • Work Area: All manipulations must be performed in a well-ventilated chemical fume hood with a blast shield in place.[3] The work area should be free of clutter and incompatible materials.

  • Avoidance of Triggers: Avoid exposure to heat, direct sunlight, and sources of ignition. Use glassware that is free from scratches or rough edges, as these can initiate decomposition.[3]

  • Dispensing: Use non-sparking tools and avoid generating dust or aerosols.

  • Scale: Work with the smallest possible quantities. For larger-scale operations, specialized equipment and remote handling procedures may be necessary.[6]

Storage:

  • Temperature: Store in a cool, dark, and well-ventilated area, preferably in a refrigerator designated for reactive chemicals.

  • Container: Keep the container tightly sealed and clearly labeled with all appropriate hazard warnings.

  • Incompatibilities: Store away from acids, oxidizing agents, and metals.

Spill and Emergency Procedures

Spill:

  • In case of a small spill within a fume hood, allow the solvent to evaporate. Do not attempt to clean it up immediately.

  • For larger spills, evacuate the area immediately and contact emergency services.

Fire:

  • In case of fire, evacuate the area and call the fire department. Do not attempt to extinguish the fire yourself. Be aware that containers may explode in a fire.[4]

Exposure:

  • Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols and Methodologies

While detailed experimental protocols for the use of this compound are scarce, its synthesis provides insight into its handling. One reported synthesis involves the following key steps, which should be conducted with the safety precautions outlined above:

  • Double Elimination Reaction: Starting from 7-(diethylamino)-4-methylcoumarin, a double elimination reaction with DMFDMA (N,N-Dimethylformamide dimethyl acetal) is performed.

  • Oxidative Cleavage: The resulting enamine is then subjected to oxidative cleavage using sodium periodate to yield an aldehyde.

  • Further Functionalization: The aldehyde can then be further modified. The introduction of the diazomethyl group would likely proceed via a reaction with a suitable diazo-transfer reagent, a step that requires extreme caution.

Another potential synthetic route involves the direct reaction of a suitable coumarin precursor with diazomethane.[7] Given the hazards of diazomethane, this should only be attempted by experienced personnel with appropriate safety measures in place.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of risk assessment and the necessary handling workflow for this compound.

Risk_Assessment cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation Compound 4-(Diazomethyl)-7- (diethylamino)coumarin FunctionalGroup Diazomethyl Group Compound->FunctionalGroup Contains Hazards Potential Hazards: - Explosive - Toxic - Reactive FunctionalGroup->Hazards Implies PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) Hazards->PPE Requires EngineeringControls Engineering Controls (Fume Hood, Blast Shield) Hazards->EngineeringControls Requires Procedures Strict Handling & Storage Protocols Hazards->Procedures Requires

Risk Assessment and Mitigation Flowchart

Handling_Workflow Start Start Prep Prepare Work Area: - Fume Hood ON - Blast Shield in Place - Remove Incompatibles Start->Prep DonPPE Don Appropriate PPE: - Double Gloves - Goggles & Face Shield - Lab Coat Prep->DonPPE Handle Handle Compound: - Small Quantities - Avoid Heat/Light/Shock - Use Clean Glassware DonPPE->Handle Store Store Properly: - Cool, Dark Place - Tightly Sealed - Labeled Handle->Store Cleanup Clean Work Area & Decontaminate Store->Cleanup DoffPPE Doff PPE Cleanup->DoffPPE End End DoffPPE->End

Safe Handling Workflow

This technical guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. Researchers, scientists, and drug development professionals must always consult with their institution's environmental health and safety department and adhere to all local, state, and federal regulations when working with hazardous materials.

References

literature review on the applications of 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4-(Diazomethyl)-7-(diethylamino)coumarin: A Photoactivatable Tool for Fluorogenic Labeling

Introduction

The 7-(diethylamino)coumarin core is a cornerstone in the world of fluorescent molecules, prized for its high quantum yield, photostability, and environment-sensitive emission properties. These characteristics have established it as a fundamental scaffold for a wide array of fluorescent probes and labels. By introducing a diazomethyl group (–CHN₂) at the 4-position, this stable fluorophore is transformed into a sophisticated photoactivatable probe. This compound, also known as 4-Damdeac, belongs to a class of diazocoumarins that serve as light-activated precursors for highly reactive carbene intermediates.

Upon irradiation with visible or near-infrared (NIR) light, this compound selectively releases dinitrogen gas (N₂) to generate a carbene. This carbene can then form a covalent bond with nearby molecules, making it an exceptional tool for photoaffinity labeling. A key advantage of this system is its "fluorogenic" nature; the conversion of the diazo group to a carbene and its subsequent reaction alters the electronic structure of the coumarin, leading to a significant increase in fluorescence intensity. This allows for the direct visualization of labeling events without the need for secondary reporters or "click chemistry" handles. Crucially, the use of lower-energy visible or NIR light for activation circumvents the cellular damage and phototoxicity associated with UV irradiation, making these probes highly suitable for applications in living cells.

Synthesis Pathway

The synthesis of diazocoumarins generally involves the conversion of a corresponding ketone or aldehyde. A common precursor is the 4-formyl-7-(diethylamino)coumarin, which can be reacted with hydrazine to form a hydrazone, followed by oxidation to yield the final diazomethyl compound.

G cluster_synthesis General Synthesis of 4-(Diazomethyl)coumarin A 4-Formyl-7-(diethylamino)coumarin reagent1 + Hydrazine (N₂H₄) A->reagent1 B Hydrazone Intermediate reagent2 + Oxidizing Agent (e.g., MnO₂) B->reagent2 C This compound reagent1->B reagent2->C

Caption: General synthetic workflow for 4-(diazomethyl)coumarin.

Core Application: Photoactivated Fluorogenic Protein Labeling

The primary application of this compound is in targeted, light-induced protein labeling. This technique is particularly powerful for identifying ligand-binding sites, visualizing protein localization, and quantifying protein levels in real-time within a cellular context.

The process begins by conjugating the diazocoumarin probe to a ligand that specifically binds to a protein of interest. This conjugate is introduced to the biological system (e.g., living cells), where the ligand guides the probe to the protein's binding pocket. At this stage, the probe is in a non-fluorescent or weakly fluorescent "dark" state. The system is then irradiated with light of a specific wavelength (e.g., blue light at ~450 nm or via two-photon excitation at ~800 nm), which triggers the photolysis of the diazomethyl group. This releases N₂ gas and generates a highly reactive carbene intermediate. The carbene rapidly and indiscriminately inserts into nearby chemical bonds, typically C-H or N-H bonds of amino acid residues within the protein's binding site, forming a stable, covalent linkage. This covalent insertion event simultaneously activates the coumarin's fluorescence, providing a direct and localized signal at the site of interaction.

G cluster_workflow Photoactivated Fluorogenic Labeling Workflow A 1. Diazocoumarin-Ligand Conjugate (Dark State) B 2. Target Protein Binding A->B Targeting C Probe-Protein Non-covalent Complex B->C D 3. Photo-irradiation (Visible or NIR Light) C->D E N₂ Release D->E Photolysis F Carbene Intermediate Formation D->F Photolysis G 4. Covalent Insertion into Amino Acid Residue F->G H 5. Labeled Protein (Fluorescent 'On' State) G->H

Caption: Workflow of light-induced fluorogenic protein labeling.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with diazocoumarin probes used for protein labeling.

ParameterValueConditions / NotesSource
Activation Wavelength 430-490 nm (1-photon)Blue LED light is effective for activation.
Activation Wavelength 800 nm (2-photon)Allows for precise spatial control and deep tissue penetration.
Fluorescence Signal "Turn-on"Significant increase in fluorescence upon covalent labeling.
Reaction Intermediate CarbeneHighly reactive species responsible for covalent bond formation.
Cell Viability HighActivation with visible light avoids UV-induced cytotoxicity.

Experimental Protocols

Protocol for Photoinduced Labeling of Recombinant Protein

This protocol is adapted from the methodology for labeling recombinant Carbonic Anhydrase II (CA-II) with a diazocoumarin-sulfonamide conjugate.

Materials:

  • Recombinant CA-II protein (e.g., 2 µM final concentration).

  • Diazocoumarin-ligand conjugate (e.g., 10 µM final concentration).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Blue LED light source (e.g., 450 nm).

  • SDS-PAGE analysis equipment.

  • In-gel fluorescence scanner.

Methodology:

  • Prepare a solution of recombinant CA-II protein in PBS buffer in a microcentrifuge tube or a multi-well plate.

  • Add the diazocoumarin-ligand conjugate to the protein solution and mix gently. Incubate for 15-30 minutes at room temperature to allow for non-covalent binding.

  • Place the sample under the blue LED light source. Irradiate for 2-5 minutes. A control sample should be kept in the dark.

  • After irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the protein.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins.

  • Visualize the results using an in-gel fluorescence scanner to detect the fluorescently labeled protein band. Confirm protein presence by Coomassie blue or silver staining.

Protocol for Live-Cell Imaging of Endogenous Protein Labeling

This protocol outlines the general steps for visualizing the labeling of an endogenous protein within living cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes (e.g., HeLa cells).

  • Cell culture medium (e.g., DMEM).

  • Diazocoumarin-ligand conjugate stock solution in DMSO.

  • Confocal microscope equipped with a 405 nm or 458 nm laser for activation and a suitable channel for detecting coumarin fluorescence (e.g., 470-520 nm).

Methodology:

  • Culture cells to an appropriate confluency (e.g., 60-80%) on glass-bottom dishes.

  • Replace the culture medium with fresh medium containing the diazocoumarin-ligand conjugate at a final concentration of 5-10 µM.

  • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for cell uptake and target binding.

  • Wash the cells three times with fresh PBS or medium to remove any unbound probe.

  • Mount the dish on the confocal microscope stage.

  • Select a region of interest (ROI) containing cells for photoactivation.

  • Acquire a pre-activation ("before") image using the coumarin fluorescence channel with low laser power to establish a baseline.

  • Irradiate the selected ROI with the 405 nm or 458 nm laser at a higher power for a short duration (e.g., 30-60 seconds) to activate the probe.

  • Immediately after activation, acquire a post-activation ("after") image using the same low-power settings as the "before" image.

  • Analyze the images to observe the increase in fluorescence intensity specifically within the photoactivated region, indicating successful protein labeling.

This compound and its derivatives represent a significant advancement in chemical biology and drug development. By combining the excellent photophysical properties of the coumarin scaffold with the photo-inducible reactivity of the diazomethyl group, these probes offer a powerful method for fluorogenic protein labeling. Their activation by visible and NIR light makes them exceptionally well-suited for studies in living systems, providing high spatiotemporal control while maintaining cell viability. This technology opens up new avenues for visualizing protein dynamics, identifying drug targets, and understanding complex biological pathways with unprecedented precision.

An In-depth Technical Guide to 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 88861-43-2

This technical guide provides a comprehensive overview of 4-(Diazomethyl)-7-(diethylamino)coumarin, a fluorescent compound with significant applications in biological research, particularly in the field of proteomics and cellular imaging. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental protocols, and applications.

Introduction

This compound is a coumarin derivative featuring a highly reactive diazomethyl group. This functional group makes it a valuable tool for photoaffinity labeling and as a fluorogenic probe. Coumarin dyes are known for their strong fluorescence and sensitivity to the local environment, and the introduction of a diazomethyl group allows for covalent modification of target proteins upon photoactivation. This guide will delve into the technical aspects of this compound, providing a resource for its effective utilization in research settings.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 88861-43-2[1]
Molecular Formula C₁₄H₁₅N₃O₂[1]
Molecular Weight 257.29 g/mol [1]
IUPAC Name 4-(diazomethyl)-7-(diethylamino)chromen-2-one[1]
Appearance Liquid[2]
Purity ≥98%[2]
Storage Conditions 2-8°C[2]

Synthesis

A plausible synthetic route is the diazo transfer reaction on a suitable precursor, such as 4-methyl-7-(diethylamino)coumarin. This common method for generating diazo compounds involves the reaction of a compound with an active methylene group with a diazo transfer reagent, such as tosyl azide, in the presence of a base.

A generalized experimental workflow for such a synthesis is proposed below.

start Start with 4-methyl-7-(diethylamino)coumarin diazo_transfer Diazo Transfer Reaction (e.g., with tosyl azide and a base) start->diazo_transfer workup Aqueous Work-up diazo_transfer->workup purification Purification (e.g., column chromatography) workup->purification product This compound purification->product

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocols

The primary application of this compound is as a photoactivatable probe for fluorogenic protein labeling. Upon irradiation with visible or near-infrared light, the diazo group is cleaved to generate a highly reactive carbene intermediate, which can then covalently bind to nearby proteins. This process is accompanied by a "turn-on" of fluorescence, allowing for the specific visualization of the labeled proteins.

General Protocol for Photoaffinity Labeling of Proteins

The following is a generalized protocol for using this compound for labeling a target protein in a cellular context.

Materials:

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells expressing the protein of interest

  • Light source (e.g., LED with appropriate wavelength, ~430-490 nm or a two-photon laser at ~800 nm)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Probe Incubation: Dilute the this compound stock solution in cell culture medium to the final working concentration. Incubate the cells with the probe-containing medium for an appropriate time to allow for cellular uptake and binding to the target protein.

  • Washing: Gently wash the cells with PBS to remove any unbound probe.

  • Photoactivation: Irradiate the cells with the light source for a specific duration to activate the diazo group and induce covalent labeling.

  • Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for coumarin dyes.

start Incubate cells with This compound wash Wash to remove unbound probe start->wash photoactivate Photoactivate with visible/NIR light wash->photoactivate labeling Carbene generation and covalent protein labeling photoactivate->labeling image Fluorescence imaging labeling->image

Caption: Experimental workflow for photoaffinity labeling using this compound.

Applications in Research

The unique properties of this compound make it a powerful tool for various research applications, particularly in chemical biology and drug discovery.

Fluorogenic Protein Labeling in Living Cells

As detailed in the experimental protocol, this compound can be used for the selective and fluorogenic labeling of endogenous proteins in living cells. This allows for the visualization of protein localization and dynamics without the need for genetic tagging with fluorescent proteins, which can sometimes interfere with protein function. The "turn-on" fluorescence upon labeling provides a high signal-to-noise ratio, enabling clear imaging.

Photoaffinity Labeling for Target Identification

The reactive carbene generated upon photoactivation can be used to identify the binding partners of a small molecule or drug candidate. By attaching the diazocoumarin moiety to a molecule of interest, researchers can photocrosslink it to its protein targets within a complex biological sample. Subsequent proteomic analysis can then be used to identify the labeled proteins.

Spatiotemporal Control of Protein Labeling

The use of light as a trigger for the labeling reaction provides a high degree of spatiotemporal control. Researchers can choose to irradiate specific subcellular regions or activate the probe at precise time points, allowing for the study of dynamic cellular processes.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the use of this compound to modulate specific signaling pathways. However, its application in identifying protein-protein interactions and drug targets has the potential to elucidate novel components and regulatory mechanisms within various signaling cascades. For example, by attaching this photoaffinity probe to a known signaling molecule, it could be used to identify its direct downstream effectors.

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery scientists. Its photoactivatable nature, coupled with its fluorogenic properties, enables the selective labeling and visualization of proteins in their native cellular environment with high spatiotemporal resolution. While further research is needed to fully explore its potential in elucidating signaling pathways, the existing applications demonstrate its significant value in advancing our understanding of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Carboxylic Acid Labeling Using 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive detection and quantification of carboxylic acids, such as fatty acids, amino acids, and drug metabolites, are crucial in various fields of research and development. Due to their often weak chromophores, derivatization with a fluorescent tag is a common strategy to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM-diazomethane) is a fluorescent labeling reagent designed for the highly sensitive and specific derivatization of carboxylic acids. The coumarin fluorophore offers excellent spectral properties, including strong absorption and high quantum yield, making it suitable for fluorescence-based detection methods.

This document provides detailed application notes and protocols for the use of this compound in carboxylic acid labeling.

Principle of the Method

The labeling reaction is based on the esterification of a carboxylic acid with the diazomethyl group of this compound. Diazomethane and its derivatives are highly reactive towards carboxylic acids, proceeding rapidly at room temperature without the need for a catalyst to form stable fluorescent esters. The reaction releases nitrogen gas as the only byproduct, simplifying sample cleanup.[1][2][3] The resulting coumarin ester can be readily detected and quantified by fluorescence HPLC.

Physicochemical and Spectral Properties

A summary of the key properties of this compound and its derivatives is presented below.

PropertyValueReference
Molecular FormulaC₁₄H₁₅N₃O₂--INVALID-LINK--
Molecular Weight257.29 g/mol --INVALID-LINK--
AppearanceYellow to orange solidN/A
Excitation Maximum (λex)~424 nm--INVALID-LINK--
Emission Maximum (λem)~472 nm--INVALID-LINK--

Note: Spectral properties can vary slightly depending on the solvent and the specific carboxylic acid derivative.

Experimental Protocols

Materials:

  • This compound solution in a suitable organic solvent (e.g., ethyl acetate, acetonitrile)

  • Carboxylic acid sample

  • Anhydrous organic solvent (e.g., ethyl acetate, acetonitrile, diethyl ether)

  • HPLC-grade solvents for analysis

  • Vials for reaction and sample analysis

  • Standard laboratory equipment (pipettes, vortex mixer, etc.)

Protocol 1: General Labeling of Carboxylic Acids

This protocol is a general guideline and may require optimization for specific carboxylic acids. It is adapted from established methods for similar fluorescent diazomethane reagents.[1][2][4]

  • Sample Preparation: Dissolve the carboxylic acid sample in an anhydrous organic solvent to a known concentration.

  • Derivatization Reaction:

    • In a vial, mix the carboxylic acid solution with an excess of the this compound solution. A 2-5 fold molar excess of the labeling reagent is recommended to ensure complete derivatization.

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature for 30-60 minutes in the dark. The reaction is typically complete when the yellow color of the diazomethane reagent disappears and gas evolution (N₂) ceases.

  • Reaction Quenching (Optional): To remove excess unreacted diazomethane, a few drops of a weak acid (e.g., 1% acetic acid in the reaction solvent) can be added until the yellow color disappears.

  • Sample Preparation for HPLC:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase to be used for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Labeling of Fatty Acids in Biological Samples (Adapted from similar methods)

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.

  • Saponification (to release free fatty acids):

    • Dry the lipid extract under nitrogen.

    • Add a solution of 0.5 M KOH in methanol and heat at 60-80°C for 1 hour.

    • Cool the mixture and acidify with HCl to a pH of ~2-3 to protonate the fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane or diethyl ether.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • Redissolve the dried fatty acid extract in a small volume of anhydrous ethyl acetate or acetonitrile.

    • Add a molar excess of this compound solution.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Sample Cleanup and Analysis:

    • Proceed with the steps outlined in Protocol 1 for sample preparation and HPLC analysis.

HPLC Analysis

The separation of the fluorescently labeled carboxylic acids can be achieved using reversed-phase HPLC with fluorescence detection.

ParameterRecommended Condition
Column C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water or methanol and water. The specific gradient will depend on the hydrophobicity of the labeled acids.
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL
Detection Fluorescence detector set to λex ≈ 424 nm and λem ≈ 472 nm

Note: Optimization of the HPLC method is crucial for achieving good separation and sensitivity for the specific analytes of interest.

Quantitative Data

The following table provides representative data on the performance of fluorescent labeling reagents for carboxylic acids, which can be expected to be similar for this compound.

ParameterTypical ValueReference
Reaction Time 30 - 60 minutes at room temperature[1][2]
Reaction Efficiency > 95% (with excess reagent)N/A
Detection Limit (LOD) low pmol to fmol range[2]
Linear Range Typically spans 2-3 orders of magnitudeN/A

Note: Actual performance data should be determined empirically for each specific application.

Visualizations

Reaction Mechanism

G CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate Protonated DEACM CarboxylicAcid->Intermediate + H+ DEACM 4-(Diazomethyl)-7- (diethylamino)coumarin DEACM->Intermediate + Ester Fluorescent Ester Intermediate->Ester - N2 N2 Nitrogen Gas (N2)

Caption: Reaction of a carboxylic acid with this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_label Labeling Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve AddReagent Add DEACM- diazomethane Dissolve->AddReagent React Incubate at Room Temp (30-60 min) AddReagent->React PrepareHPLC Prepare for HPLC (Evaporate & Reconstitute) React->PrepareHPLC HPLC HPLC Analysis (Fluorescence Detection) PrepareHPLC->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: General workflow for carboxylic acid labeling and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no derivatization Presence of water in the sample or reagentsEnsure all solvents and samples are anhydrous. Store the labeling reagent under inert gas.
Insufficient labeling reagentIncrease the molar excess of the this compound solution.
Degraded labeling reagentUse a fresh solution of the labeling reagent. Store the reagent protected from light and moisture.
Multiple peaks for a single analyte Incomplete reactionIncrease reaction time or temperature (with caution, as diazomethanes can be unstable at elevated temperatures).
Side reactionsEnsure the sample is free of other nucleophiles that could react with the diazomethane.
Poor peak shape in HPLC Sample solvent incompatible with mobile phaseReconstitute the final sample in the initial mobile phase.
Column overloadDilute the sample before injection.

Conclusion

This compound is a valuable tool for the sensitive fluorescent labeling of carboxylic acids. The straightforward reaction, high reactivity, and favorable spectral properties of the coumarin fluorophore make it an excellent choice for applications in biomedical research, drug development, and other areas requiring the quantitative analysis of carboxylic acids. Proper optimization of the labeling and analytical conditions will ensure reliable and sensitive results.

References

Application Notes and Protocols for Fatty Acid Derivatization using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Fatty acids are often analyzed by High-Performance Liquid Chromatography (HPLC), which requires derivatization to enhance their detection. 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-D) is a fluorescent labeling agent that reacts with the carboxylic acid moiety of fatty acids to yield highly fluorescent esters. This derivatization significantly improves the sensitivity and selectivity of fatty acid analysis by HPLC with fluorescence detection.

These application notes provide a detailed protocol for the derivatization of fatty acids with DEAC-D, enabling researchers to perform sensitive and reliable quantitative analysis.

Quantitative Data Summary

While specific quantitative performance data for the derivatization of every fatty acid with DEAC-D is not exhaustively available in published literature, the following table summarizes typical performance characteristics that can be expected based on the analysis of other carboxylic acids with similar fluorescent diazomethane reagents. Researchers should perform their own validation experiments to determine the specific performance for their fatty acids of interest.

ParameterTypical ValueNotes
Reaction Yield > 95%Yields are generally high under optimal conditions with a slight excess of the derivatizing reagent.
Limit of Detection (LOD) 1 - 10 fmolOn-column, using HPLC with fluorescence detection. Varies depending on the specific fatty acid and the HPLC system.
Limit of Quantification (LOQ) 5 - 50 fmolOn-column, using HPLC with fluorescence detection. Varies depending on the specific fatty acid and the HPLC system.
Linearity (R²) > 0.99Typically observed over a concentration range of 2-3 orders of magnitude.
Excitation Wavelength (λex) ~470 nmOptimal excitation wavelength for the DEAC-D fluorophore.
Emission Wavelength (λem) ~500 nmOptimal emission wavelength for the DEAC-D fluorophore.

Experimental Protocol: Derivatization of Fatty Acids with DEAC-D

This protocol outlines the step-by-step procedure for the derivatization of fatty acids with this compound for subsequent HPLC analysis. The reaction is based on the esterification of the carboxylic acid group of the fatty acid by the diazomethyl group of DEAC-D.[1][2]

Materials:

  • Fatty acid standard or sample

  • This compound (DEAC-D) solution (e.g., 1 mg/mL in a suitable solvent like ethyl acetate or a mixture of methanol and ethyl acetate)

  • Anhydrous solvent (e.g., a mixture of methanol and ethyl acetate, 1:9 v/v)

  • Vortex mixer

  • Incubator or heating block

  • Nitrogen evaporator (optional)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the fatty acid sample into a clean, dry reaction vial.

    • If the sample is in a solid form or a different solvent, dissolve it in a minimal amount of the reaction solvent (e.g., methanol/ethyl acetate mixture). If the sample is in an aqueous solution, it must be dried completely, for instance, under a stream of nitrogen, before adding the reaction solvent.

  • Derivatization Reaction:

    • To the fatty acid sample in the reaction vial, add a slight molar excess of the DEAC-D solution. A 1.2 to 1.5-fold molar excess of the derivatizing reagent is generally recommended to ensure complete reaction.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours in the dark. Alternatively, the reaction can be gently heated to 30-40°C for 30-60 minutes to expedite the process. The optimal time and temperature should be determined empirically for specific fatty acids. The reaction of diazomethane derivatives with carboxylic acids is often rapid, even at room temperature.[3]

  • Reaction Quenching (Optional):

    • If there is a concern about the excess derivatizing reagent interfering with the analysis, a small amount of a weak acid (e.g., a few microliters of acetic acid in methanol) can be added to quench the unreacted DEAC-D.

  • Sample Preparation for HPLC:

    • After the reaction is complete, the mixture can be directly diluted with the HPLC mobile phase to an appropriate concentration for injection.

    • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable reversed-phase column (e.g., C18) and a fluorescence detector.

    • Set the fluorescence detector to the optimal excitation and emission wavelengths for the DEAC-D fluorophore (approximately 470 nm and 500 nm, respectively).

    • Develop a suitable gradient elution method to separate the derivatized fatty acids. A typical mobile phase could consist of a gradient of acetonitrile and water.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis start Start with Fatty Acid Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_deacd Add DEAC-D Solution dissolve->add_deacd vortex Vortex Mix add_deacd->vortex incubate Incubate (Room Temp, Dark) vortex->incubate quench Quench Excess Reagent (Optional) incubate->quench prepare_hplc Prepare for HPLC (Dilute or Reconstitute) quench->prepare_hplc hplc HPLC Analysis with Fluorescence Detection prepare_hplc->hplc end Quantitative Data hplc->end

Figure 1: Experimental workflow for the derivatization of fatty acids with DEAC-D.

Reaction_Mechanism fatty_acid {Fatty Acid | R-COOH} intermediate {Protonated Intermediate | {R-COO⁻ + (Et)₂N-Coumarin-CH₂-N⁺≡N}} fatty_acid->intermediate Proton Transfer deacd {DEAC-D | { (Et)₂N-Coumarin-CH=N⁺=N⁻}} deacd->intermediate product {Fluorescent Ester | {R-COO-CH₂-Coumarin-N(Et)₂}} intermediate->product Nucleophilic Attack & N₂ Elimination n2 N₂ (gas) intermediate->n2

Figure 2: Reaction mechanism of fatty acid derivatization with DEAC-D.

References

Application Notes and Protocols: 4-(Diazomethyl)-7-(diethylamino)coumarin in Fluorescence Microscopy Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) is a versatile fluorescent probe with significant applications in cellular biology and drug discovery. Its utility stems from its photochemical properties, particularly its function as a photoaffinity label and a photolabile "caging" group. The coumarin scaffold provides desirable fluorescence characteristics, while the diazomethyl group allows for light-induced covalent modification of target biomolecules.[1][2][3] This document provides an overview of the applications of DEACM and related derivatives in fluorescence microscopy, along with detailed protocols for their use.

The 7-diethylamino substitution on the coumarin ring results in a red-shift of the absorption maximum to around 400 nm, moving it out of the damaging UV region and allowing for activation with visible light.[4] Upon photoactivation, the diazomethyl group is cleaved, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules, making it an excellent tool for photoaffinity labeling to identify protein binding partners.[1]

Furthermore, the related compound, [7-(diethylamino)coumarin-4-yl]methyl (DEACM), is widely used as a photolabile protecting group, or "cage," for a variety of biologically active molecules, including nucleotides, amino acids, and neurotransmitters.[5][6][7][8][9] Irradiation with light precisely cleaves the bond between the DEACM cage and the molecule of interest, allowing for spatiotemporal control over biological processes such as transcription and translation.[6][9]

Quantitative Data

The photophysical and photochemical properties of DEACM and related coumarin derivatives are summarized below. These parameters are crucial for designing and interpreting experiments.

Table 1: Spectral and Photochemical Properties of DEACM and Related Compounds

Compound/DerivativeMolar Extinction Coefficient (ε)Absorption Max (λmax)Emission Max (λem)Fluorescence Quantum Yield (Φf)Uncaging Quantum Yield (Φu)Reference
DEACM-dG> NDBF-caged oligonucleotides at 365 nm398 nm (in oligonucleotide)Not specifiedNot specified17x higher than NPP caging group at 405 nm[5]
DEACM-ATPε385nm ≈ 20,000 M-1cm-1~390 nm~475 nm0.22Not specified[10]
DEACM-OH (photolysis product)ε385nm ≈ 20,000 M-1cm-1~385 nm~475 nm0.63Not applicable[10]
DEAC45043,000 M-1cm-1 at 450 nm450 nmNot specifiedNot specified0.76 (for DEAC450-cAMP)[11]
Thio-DEACM-caged ATPHigher than DEACM-caged ATPRed-shifted vs. DEACMRed-shifted vs. DEACMSignificantly reduced vs. DEACMSignificantly faster photolysis than DEACM[7][8]
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarinNot specified387 nm468 nmIncreases when bound to cysteineNot applicable[12]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Proteins in Live Cells

This protocol describes a general procedure for using a DEACM-based photoaffinity probe to identify protein targets in living cells.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy.

  • DEACM-based photoaffinity probe.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE reagents and equipment.

  • In-gel fluorescence scanner or Western blot equipment.

  • Light source for photoactivation (e.g., 365 nm or ~400 nm LED).

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.

  • Probe Incubation:

    • Prepare a stock solution of the DEACM-based probe in DMSO.

    • Dilute the stock solution in cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C to allow for probe uptake and binding to its target.[3]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound probe.

  • Photoactivation:

    • Place the dish on the microscope stage.

    • Irradiate the cells with a light source at the appropriate wavelength (e.g., 365 nm or ~400 nm) for a predetermined time to induce covalent crosslinking.[1] The optimal irradiation time and intensity should be determined empirically to maximize labeling while minimizing phototoxicity.

  • Cell Lysis:

    • After irradiation, wash the cells once with cold PBS.

    • Add cold lysis buffer to the dish and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Analysis:

    • Determine the protein concentration of the lysate.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the coumarin tag.

    • Alternatively, if the probe contains a reporter tag (e.g., biotin), proceed with Western blotting and detection using streptavidin-HRP.

    • Excise the labeled protein bands for identification by mass spectrometry.

Protocol 2: Light-Controlled In Vitro Transcription Using DEACM-caged ATP

This protocol outlines the use of DEACM-caged ATP to control in vitro transcription reactions with light.

Materials:

  • DEACM-caged ATP.

  • In vitro transcription kit (containing RNA polymerase, reaction buffer, and other NTPs).

  • DNA template with the desired gene under a suitable promoter (e.g., T7).

  • RNase-free water, tubes, and pipette tips.

  • Light source for uncaging (e.g., 390-405 nm LED).[5][6]

  • Method for analyzing RNA products (e.g., denaturing polyacrylamide gel electrophoresis).

Procedure:

  • Reaction Setup:

    • On ice, assemble the in vitro transcription reaction in a thin-walled, optically clear tube. Combine the reaction buffer, DNA template, GTP, CTP, UTP, and DEACM-caged ATP at the desired concentrations.

    • Prepare a control reaction with standard ATP.

    • Keep the reaction mixture in the dark to prevent premature uncaging.[4]

  • Initiation of Transcription (Light-Activation):

    • Place the reaction tube under the light source (e.g., a 160 mW, 405 nm LED).[5]

    • Irradiate the sample for a specific duration to release ATP. The uncaging time depends on the concentration of the caged compound and the power of the light source. As a starting point, irradiation for 2 minutes can be effective for quantitative uncaging of picomole amounts of a singly caged oligonucleotide.[4]

  • Transcription Reaction:

    • After light activation, add the RNA polymerase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for the desired length of time (e.g., 1-2 hours).

  • Analysis of RNA Products:

    • Stop the reaction by adding a suitable stop solution (e.g., formamide-containing loading buffer).

    • Denature the samples by heating.

    • Separate the RNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the RNA bands using a suitable staining method (e.g., SYBR Gold).

    • The light-activated sample should show the full-length RNA transcript, while the non-irradiated control should show no or minimal product.

Visualizations

Mechanism of Photoaffinity Labeling

Photoaffinity_Labeling cluster_0 Step 1: Binding cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Labeling Probe DEACM Probe Target Target Protein Probe->Target Non-covalent binding Complex Probe-Target Complex Carbene Reactive Carbene Intermediate Complex->Carbene N2 release Light Light (hv) ~400 nm Light->Complex Irradiation Labeled_Target Covalently Labeled Fluorescent Target Carbene->Labeled_Target Covalent bond formation

Caption: Workflow of photoaffinity labeling using a DEACM-based probe.

Light-Controlled Gene Expression Workflow

Caged_Molecule_Workflow Start Inactive System (DEACM-caged ATP) Light Apply Light (e.g., 405 nm) Start->Light Trigger Uncaging DEACM Cage is Released Light->Uncaging Photolysis Activation Active ATP is Available Uncaging->Activation Process Biological Process (e.g., Transcription) Activation->Process Initiation Outcome Desired Product (e.g., RNA) Process->Outcome

Caption: Logical workflow for light-activated biological processes using caged compounds.

References

Application Notes and Protocols: High-Sensitivity Analysis of Carboxylic Acids using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM) as a Fluorescent Labeling Agent for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids, such as fatty acids, prostaglandins, and bile acids, is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. However, many of these molecules lack a strong chromophore or fluorophore, making their detection by HPLC with UV-Vis or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely employed strategy to enhance detection sensitivity and selectivity.

4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM) is a highly efficient fluorescent labeling reagent specifically designed for the derivatization of carboxylic acids. The diazomethyl group reacts readily with carboxylic acids under mild conditions to form stable, highly fluorescent ester derivatives. The 7-(diethylamino)coumarin moiety serves as a potent fluorophore, exhibiting strong fluorescence in the blue region of the spectrum, which allows for highly sensitive detection. This application note provides a detailed protocol for the use of DEAC-DZM in the HPLC analysis of carboxylic acids.

Principle of the Method

The derivatization reaction involves the esterification of a carboxylic acid with DEAC-DZM. The highly reactive diazomethyl group of DEAC-DZM reacts with the acidic proton of the carboxyl group, leading to the formation of a fluorescent ester and the release of nitrogen gas. This reaction is typically carried out in an organic solvent and can be facilitated by a catalyst. The resulting fluorescently labeled carboxylic acids can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.

Experimental Protocols

Reagent Preparation
  • DEAC-DZM Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and a less polar solvent like diethyl ether. This solution should be prepared fresh and protected from light.

  • Catalyst Solution (Optional but Recommended): Prepare a 10 mg/mL solution of a catalyst, such as 2,2,2-trifluoroethanol or a Lewis acid (e.g., boron trifluoride etherate), in the same solvent as the DEAC-DZM solution.

  • Standard Solutions: Prepare stock solutions of the carboxylic acid standards of interest in a suitable solvent at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions at various concentrations for calibration curve construction.

  • Sample Preparation: Biological samples should be extracted using an appropriate method to isolate the carboxylic acids. Common techniques include liquid-liquid extraction or solid-phase extraction. The final extract should be evaporated to dryness and reconstituted in the reaction solvent.

Derivatization Procedure
  • To 100 µL of the sample extract or standard solution in a microcentrifuge tube, add 50 µL of the DEAC-DZM solution.

  • Add 10 µL of the catalyst solution.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction mixture at room temperature (25°C) for 30 minutes, or at a slightly elevated temperature (e.g., 40°C) for 15 minutes to expedite the reaction. The optimal temperature and time may need to be determined empirically for specific analytes.

  • After incubation, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase for HPLC analysis.

HPLC-Fluorescence Detection Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable for the separation of derivatized carboxylic acids.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B (re-equilibration)

    • The gradient should be optimized based on the specific analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: ~400 nm (optimal wavelength should be determined for the DEAC-ester derivative)

    • Emission Wavelength: ~480 nm (optimal wavelength should be determined for the DEAC-ester derivative)

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of a series of fatty acids after derivatization with DEAC-DZM. (Note: This data is illustrative and may vary depending on the specific experimental conditions and instrumentation).

Analyte (Fatty Acid)Retention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linear Range (µM)
Myristic Acid (C14:0)12.50.51.50.1 - 1000.9992
Palmitic Acid (C16:0)14.80.41.20.1 - 1000.9995
Stearic Acid (C18:0)17.20.41.30.1 - 1000.9991
Oleic Acid (C18:1)16.50.61.80.1 - 1000.9989
Linoleic Acid (C18:2)15.90.72.10.1 - 1000.9985

Visualizations

G Chemical Reaction Pathway for DEAC-DZM Derivatization cluster_reactants Reactants cluster_products Products DEAC_DZM This compound (DEAC-DZM) Fluorescent_Ester Fluorescent DEAC-Ester (R-COO-CH2-DEAC) DEAC_DZM->Fluorescent_Ester + R-COOH - N2 Nitrogen_Gas Nitrogen Gas (N2) DEAC_DZM->Nitrogen_Gas Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Fluorescent_Ester G Experimental Workflow for HPLC Analysis Sample_Prep 1. Sample Preparation (Extraction of Carboxylic Acids) Derivatization 2. Derivatization with DEAC-DZM Sample_Prep->Derivatization HPLC_Separation 3. HPLC Separation (Reversed-Phase C18 Column) Derivatization->HPLC_Separation Fluorescence_Detection 4. Fluorescence Detection (Ex: ~400 nm, Em: ~480 nm) HPLC_Separation->Fluorescence_Detection Data_Analysis 5. Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

Application Notes and Protocols for Fluorescent Labeling of Peptides using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-M)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptide localization, dynamics, and interactions. 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-M) is a blue-emitting fluorophore that offers a specific method for labeling peptides at their carboxylic acid moieties. The diazomethyl group of DEAC-M reacts selectively with carboxylic acids, present at the C-terminus of peptides and in the side chains of aspartic and glutamic acid residues, to form stable ester bonds. This specific reactivity profile allows for targeted labeling under mild conditions, preserving the integrity and biological activity of the peptide. These coumarin-labeled peptides are valuable tools for a wide range of applications, including fluorescence microscopy, high-performance liquid chromatography (HPLC), and in vitro and in vivo imaging. Coumarin dyes, in general, are frequently used to label substrates or inhibitors of various enzymes.[1]

Principle of Labeling

The labeling of peptides with this compound is based on the acid-catalyzed esterification of carboxylic acids by the diazomethyl group. The reaction is initiated by the protonation of the diazomethane carbon by the carboxylic acid of the peptide. The resulting carboxylate anion then acts as a nucleophile, attacking the protonated diazomethyl group in an SN2 reaction. This leads to the formation of a stable ester bond and the release of nitrogen gas as the only byproduct, which drives the reaction to completion. This method is highly efficient for converting carboxylic acids to their corresponding methyl esters.

Photophysical Properties of DEAC-M Conjugates

PropertyValueSolvent
Absorption Maximum (λ_abs) ~373 nmDioxane
~375 nmAcetonitrile
~378 nmMethanol
Emission Maximum (λ_em) ~432 nmDioxane
~448 nmAcetonitrile
~460 nmMethanol
Quantum Yield (Φ_F) High (e.g., 0.948 for a related derivative)[2]-
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹[1]-

Note: The photophysical properties of the DEAC-M labeled peptide may vary depending on the peptide sequence and the local environment of the fluorophore. It is recommended to experimentally determine the optimal excitation and emission wavelengths for each specific application.

Experimental Protocols

Materials and Reagents
  • Peptide of interest (with at least one carboxylic acid group)

  • This compound (DEAC-M)

  • Anhydrous, amine-free solvent (e.g., a mixture of Dichloromethane (DCM) and Methanol, or Dimethylformamide (DMF))

  • Glacial Acetic Acid (optional, as a catalyst)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC column (e.g., C18)

  • Lyophilizer

Protocol for Fluorescent Labeling of Peptides with DEAC-M

This protocol is a general guideline and may require optimization for specific peptides.

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of the chosen anhydrous solvent. If the peptide has poor solubility in organic solvents, a co-solvent system (e.g., DCM/methanol or DMF) can be used. For peptides only soluble in aqueous solutions, the reaction can be attempted in a mixture of an organic solvent and an aqueous buffer at a slightly acidic pH (around 5-6) to facilitate protonation of the diazomethyl group, though this may reduce the efficiency and stability of the DEAC-M.

  • Reagent Preparation: Prepare a fresh solution of DEAC-M in the same anhydrous solvent used for the peptide. A 1.5 to 5-fold molar excess of DEAC-M over the number of carboxylic acid groups on the peptide is recommended.

  • Labeling Reaction:

    • Add the DEAC-M solution dropwise to the peptide solution while stirring.

    • If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the protonation of the diazomethyl group.

    • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The progress of the reaction can be monitored by analytical HPLC or mass spectrometry.

  • Quenching the Reaction: After the reaction is complete, any excess DEAC-M can be quenched by adding a small amount of a carboxylic acid-containing scavenger, such as acetic acid, and allowing it to react for an additional 30 minutes.

  • Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure (e.g., using a rotary evaporator or a vacuum centrifuge).

Protocol for Purification of DEAC-M Labeled Peptides by HPLC
  • Sample Preparation: Reconstitute the dried, crude labeled peptide in a suitable solvent for HPLC injection (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the labeled peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized. For example, a gradient of 5% to 65% B over 30 minutes.[3]

    • Detection: Monitor the elution profile using a UV detector at a wavelength corresponding to the peptide bond absorbance (~220 nm) and a fluorescence detector with excitation and emission wavelengths appropriate for the DEAC-M fluorophore (e.g., Ex: 375 nm, Em: 450 nm).

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the labeled peptide by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Visualizations

G cluster_workflow Peptide Labeling Workflow peptide Dissolved Peptide (in anhydrous solvent) reaction Labeling Reaction (Room Temperature, 1-4h) peptide->reaction deacm DEAC-M Solution deacm->reaction quench Quench Excess DEAC-M (Acetic Acid) reaction->quench evaporation Solvent Evaporation quench->evaporation hplc RP-HPLC Purification evaporation->hplc lyophilization Lyophilization hplc->lyophilization labeled_peptide Pure Labeled Peptide lyophilization->labeled_peptide

Caption: Experimental workflow for fluorescent labeling of peptides with DEAC-M.

G cluster_pathway Integrin Signaling Pathway rgd_peptide DEAC-M-RGD Peptide integrin Integrin αvβ3 Receptor rgd_peptide->integrin Binds fak FAK integrin->fak Activates src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Migration, Survival erk->proliferation Promotes

Caption: DEAC-M labeled RGD peptide interacting with the integrin signaling pathway.

Application Example: Studying Integrin-Mediated Signaling with a DEAC-M Labeled RGD Peptide

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-known ligand for integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.[4] Integrin αvβ3 is often overexpressed on the surface of tumor cells, making it a target for cancer diagnostics and therapeutics.[4]

A DEAC-M labeled RGD peptide can be synthesized to visualize and study the interaction of the RGD motif with the integrin αvβ3 receptor. The presence of the aspartic acid residue in the RGD sequence provides a convenient site for labeling with DEAC-M.

Experimental Application:

  • Cell Culture: Culture cells known to express the integrin αvβ3 receptor (e.g., certain cancer cell lines).

  • Incubation: Incubate the cells with the DEAC-M labeled RGD peptide.

  • Fluorescence Microscopy: Visualize the localization of the fluorescent peptide on the cell surface using fluorescence microscopy. The blue fluorescence of the DEAC-M will indicate the binding of the RGD peptide to the integrin receptors.

  • Signaling Pathway Analysis: By observing the downstream effects of this binding, researchers can study the activation of the integrin signaling pathway. Upon binding of the RGD peptide, integrins cluster and activate focal adhesion kinase (FAK), which in turn can activate other signaling molecules like Src and the Ras-Raf-MEK-ERK pathway, ultimately leading to changes in cell proliferation, migration, and survival.

Conclusion

This compound (DEAC-M) provides a valuable tool for the specific fluorescent labeling of peptides at their carboxylic acid residues. The straightforward labeling chemistry, coupled with the favorable photophysical properties of the coumarin fluorophore, makes DEAC-M labeled peptides suitable for a wide array of biological applications. The detailed protocols and application example provided herein serve as a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies of peptide function and cellular processes.

References

Application Notes and Protocols for 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-M) as a Fluorescent Probe for Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-M) as a fluorescent probe for the sensitive detection and quantification of various biomolecules. DEAC-M is a valuable tool for derivatizing molecules containing carboxylic acid functional groups, such as fatty acids and proteins with acidic amino acid residues, enabling their analysis by fluorescence-based techniques like High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (DEAC-M) is a fluorescent labeling reagent that belongs to the coumarin family of dyes. Its reactivity is centered on the diazomethyl group, which selectively reacts with carboxylic acids under mild conditions to form highly fluorescent and stable ester derivatives. This derivatization significantly enhances the detection sensitivity of otherwise non-fluorescent biomolecules. The diethylamino group at the 7-position of the coumarin ring is an electron-donating group that contributes to the strong fluorescence properties of the molecule.

The primary application of DEAC-M lies in the pre-column derivatization of carboxylic acids for subsequent separation and quantification by HPLC with fluorescence detection. This approach is particularly useful for the analysis of free fatty acids in biological samples and for probing the presence and accessibility of acidic amino acid residues (aspartic acid and glutamic acid) in proteins.

Reaction Mechanism and Signaling Pathway

The reaction of DEAC-M with a carboxylic acid proceeds via an acid-catalyzed SN2 mechanism. The carboxylic acid protonates the diazomethyl group, creating a good leaving group (dinitrogen gas) and a reactive electrophilic carbon. The carboxylate anion then acts as a nucleophile, attacking the methylene carbon and forming a stable fluorescent ester.

ReactionMechanism DEACM 4-(Diazomethyl)-7- (diethylamino)coumarin (DEAC-M) Protonation Protonation DEACM->Protonation CarboxylicAcid Biomolecule-COOH (e.g., Fatty Acid, Protein) CarboxylicAcid->Protonation SN2 SN2 Attack CarboxylicAcid->SN2 as R-COO⁻ Intermediate Protonated Intermediate Protonation->Intermediate Intermediate->SN2 Ester Fluorescent Ester Conjugate SN2->Ester N2 N₂ Gas SN2->N2

Figure 1: Reaction of DEAC-M with a carboxylic acid.

Quantitative Data

The photophysical properties of DEAC-M and its derivatives are crucial for quantitative analysis. The following table summarizes key spectral data for DEAC-M and related compounds. It is important to note that the exact excitation and emission maxima, quantum yield, and extinction coefficient can vary depending on the solvent and the specific biomolecule to which the probe is conjugated.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)Solvent/Notes
DEAC-M (unreacted) ~400 nm~470 nm--In non-protic solvents.
DEAC-M Fatty Acid Ester ~405 nm~475 nmHigh> 30,000 M⁻¹cm⁻¹In mobile phase (e.g., Acetonitrile/Water).
7-(Diethylamino)coumarin ~373 nm~472 nm0.40 - 0.90~25,000 M⁻¹cm⁻¹Varies with solvent polarity.

Experimental Protocols

Fluorescent Labeling of Free Fatty Acids with DEAC-M for HPLC Analysis

This protocol describes the derivatization of free fatty acids in a sample for subsequent analysis by reverse-phase HPLC.

Materials:

  • This compound (DEAC-M) solution (1 mg/mL in acetone or ethyl acetate). Caution: Diazomethane derivatives are potentially explosive and toxic. Handle with care in a well-ventilated fume hood.

  • Fatty acid sample (e.g., extracted from plasma or tissue).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Perchloric acid (HClO₄) solution (2% v/v in acetone).

  • HPLC-grade acetonitrile and water.

  • Standard solutions of fatty acids of interest.

Protocol Workflow:

FattyAcidLabeling cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Fatty Acid Sample Dry Dry Sample under N₂ Sample->Dry Reconstitute Reconstitute in DMF Dry->Reconstitute AddReagents Add DEAC-M and HClO₄ Reconstitute->AddReagents Incubate Incubate at 37°C for 30 min AddReagents->Incubate Quench Quench with Acetic Acid Incubate->Quench Filter Filter (0.22 µm) Quench->Filter HPLC Inject into HPLC System Filter->HPLC Detect Fluorescence Detection (Ex: ~405 nm, Em: ~475 nm) HPLC->Detect

Figure 2: Workflow for fatty acid labeling and analysis.

Detailed Steps:

  • Sample Preparation:

    • Pipette an aliquot of the fatty acid-containing sample into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in 100 µL of anhydrous DMF.

  • Derivatization Reaction:

    • To the reconstituted sample, add 50 µL of the DEAC-M solution.

    • Add 10 µL of the 2% perchloric acid solution to catalyze the reaction.

    • Vortex the mixture gently and incubate at 37°C for 30 minutes in the dark.

    • After incubation, add 10 µL of acetic acid to quench the reaction by consuming excess DEAC-M.

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water. A typical gradient might be from 50% to 100% acetonitrile over 30 minutes.

    • Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 475 nm.

    • Quantify the fatty acids by comparing the peak areas to those of the derivatized fatty acid standards.

Labeling of Acidic Amino Acid Residues in Proteins

This protocol provides a general method for labeling accessible aspartic and glutamic acid residues in a protein. The extent of labeling can be analyzed by SDS-PAGE with fluorescence imaging and mass spectrometry.

Materials:

  • Purified protein solution in a suitable buffer (e.g., MES buffer, pH 6.0). Avoid buffers containing primary amines.

  • DEAC-M solution (1 mg/mL in a water-miscible organic solvent like DMF or DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis membrane for buffer exchange.

Protocol Workflow:

ProteinLabeling cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification_analysis Purification & Analysis Protein Protein Solution BufferEx Buffer Exchange (pH 6.0) Protein->BufferEx AddDEACM Add DEAC-M Solution BufferEx->AddDEACM Incubate Incubate at RT for 1-2 hours AddDEACM->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Remove Excess Probe (Desalting/Dialysis) Quench->Purify Analyze SDS-PAGE (Fluorescence) Mass Spectrometry Purify->Analyze

Figure 3: Workflow for labeling acidic residues in proteins.

Detailed Steps:

  • Protein Preparation:

    • Exchange the protein into a suitable reaction buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.0) using a desalting column or dialysis. The slightly acidic pH facilitates the protonation of the diazomethyl group.

  • Labeling Reaction:

    • Add the DEAC-M solution to the protein solution. The molar ratio of DEAC-M to protein should be optimized, but a starting point of a 10 to 20-fold molar excess of the probe is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark with gentle agitation.

    • Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Purification and Analysis:

    • Remove the unreacted probe and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

    • Analyze the labeled protein by SDS-PAGE. Visualize the fluorescently labeled protein bands using a gel imager with UV or blue light excitation.

    • For identification of labeled residues, the protein can be subjected to proteolytic digestion followed by mass spectrometry analysis.

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal Incomplete derivatizationEnsure anhydrous conditions for the reaction. Optimize catalyst concentration and incubation time/temperature.
Degradation of DEAC-MStore DEAC-M solution protected from light and moisture. Prepare fresh solutions.
Incorrect fluorescence detector settingsVerify the excitation and emission wavelengths are set appropriately for the DEAC-M ester.
Multiple peaks for a single analyte Side reactionsEnsure the quenching step is effective. Optimize the molar ratio of DEAC-M to the analyte.
Isomer formationThis is less common but can occur. Check the literature for the specific analyte.
Poor peak shape in HPLC Inappropriate mobile phaseOptimize the gradient and solvent composition. Ensure the pH is suitable for the analytes.
Column overloadingInject a smaller sample volume or dilute the sample.

Safety Precautions

  • Diazomethane and its derivatives are toxic, potentially explosive, and carcinogenic. Always handle DEAC-M in a well-ventilated chemical fume hood.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid using glassware with ground glass joints or scratches, as this can initiate the decomposition of diazomethane compounds.

  • Consult the Safety Data Sheet (SDS) for DEAC-M before use.

By following these protocols and considering the provided technical information, researchers can effectively utilize this compound as a sensitive fluorescent probe for the analysis of a wide range of biomolecules.

Application Note: Sensitive Quantification of Carboxylic Acids in Biological Matrices using Coumarin-based Derivatization and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Note on Derivatization Reagent: This application note details a protocol for the derivatization of carboxylic acids using 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) . While the original request specified 4-(diazomethyl)-7-(diethylamino)coumarin, a thorough review of scientific literature did not yield established protocols or application data for its use in metabolomics sample preparation. MPAC-Br is a structurally related and well-characterized coumarin-based fluorescent derivatization reagent that effectively targets carboxylic acids, enabling their sensitive detection. The principles and workflow described herein are representative of the analytical strategy for this class of reagents.

Introduction

Carboxylic acids, including fatty acids, are a diverse class of metabolites central to numerous physiological and pathological processes. Their accurate quantification in complex biological samples is crucial for metabolomics research and biomarker discovery. However, the inherent physicochemical properties of many carboxylic acids, such as high polarity and poor ionization efficiency, present challenges for their analysis by liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization is a powerful strategy to overcome these limitations. By introducing a tag onto the carboxylic acid moiety, derivatization can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to increased sensitivity. Coumarin-based derivatization reagents are particularly advantageous due to the high fluorescence quantum yield of the coumarin tag, which allows for highly sensitive fluorescence detection, and the introduction of a readily ionizable group for mass spectrometry.

This application note provides a detailed protocol for the derivatization of carboxylic acids with 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) and their subsequent analysis by HPLC with fluorescence detection, a method readily adaptable to LC-MS. The presented method is robust, reliable, and suitable for the high-throughput analysis of fatty acids in various biological matrices.[1]

Principle of the Method

The derivatization reaction is based on the esterification of the carboxylic acid group with the bromomethyl group of MPAC-Br under basic conditions. The resulting MPAC-ester derivative is highly fluorescent and can be readily separated by reversed-phase HPLC and detected with high sensitivity.

Experimental Protocols

Materials and Reagents
  • Derivatization Reagent: 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br)

  • Catalyst: Potassium bicarbonate (KHCO₃)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Propylene carbonate (HPLC grade)

  • Internal Standard (IS): A suitable odd-chain fatty acid not expected to be in the sample (e.g., Tridecanoic acid, C13:0).

  • Sample Matrix: e.g., Plasma, serum, tissue homogenate, or oil extracts.

Sample Preparation (Example: Oil Samples)
  • Saponification (for esterified fatty acids):

    • To 25 mg of oil, add 1 mL of 0.5 M methanolic KOH.

    • Heat at 80°C for 10 minutes.

    • Cool to room temperature and add 1 mL of 1 M HCl to neutralize.

    • Extract the free fatty acids with 2 x 2 mL of hexane.

    • Combine the hexane layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried fatty acid extract in a known volume of methanol.

Derivatization Protocol
  • In a reaction vial, combine the following:

    • 5 mg of KHCO₃

    • 175 µL of propylene carbonate

    • 15 µL of the reconstituted sample in methanol

    • 10 µL of 250 µM internal standard (C13:0) in methanol

    • 18 µL of 10 mM MPAC-Br in acetonitrile

  • Seal the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • After the reaction, cool the vial to room temperature.

  • The sample is now ready for HPLC or LC-MS analysis. No further cleanup is typically required.

HPLC with Fluorescence Detection Conditions
  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to separate the fatty acid derivatives (e.g., 85% B to 100% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 403 nm

    • Emission Wavelength: 474 nm

Data Presentation

The performance of the MPAC-Br derivatization method has been rigorously evaluated for its robustness, linearity, and sensitivity.[1]

Table 1: Quantitative Performance of the MPAC-Br Derivatization Method for Fatty Acid Analysis

ParameterLauric Acid (C12:0)Myristic Acid (C14:0)Palmitic Acid (C16:0)Stearic Acid (C18:0)
Linearity Range (µM) 0.1 - 1000.1 - 1000.1 - 1000.1 - 100
Correlation (r²) > 0.999> 0.999> 0.999> 0.999
LOD (fmol/injection) 15Not ReportedNot ReportedNot Reported
Repeatability (RSD%) < 5%< 5%< 5%< 5%
Derivative Stability Stable for > 24h at RTStable for > 24h at RTStable for > 24h at RTStable for > 24h at RT

LOD: Limit of Detection; RSD: Relative Standard Deviation; RT: Room Temperature.

Workflow Visualization

The overall experimental workflow for the derivatization and analysis of carboxylic acids using MPAC-Br is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Oil, Plasma) hydrolysis Saponification (if necessary) sample->hydrolysis extraction Fatty Acid Extraction hydrolysis->extraction reconstitution Reconstitution in Methanol extraction->reconstitution reagents Add Internal Standard, MPAC-Br, Catalyst reconstitution->reagents reaction Incubate at 60°C for 30 min reagents->reaction derivatized_sample Derivatized Sample (MPAC-Esters) reaction->derivatized_sample hplc HPLC Separation (C18 Column) derivatized_sample->hplc detection Fluorescence Detection (Ex: 403 nm, Em: 474 nm) hplc->detection data_analysis Data Processing & Quantification detection->data_analysis

Caption: Experimental Workflow for Carboxylic Acid Analysis using MPAC-Br Derivatization.

Conclusion

The use of 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) as a derivatization reagent provides a highly sensitive, robust, and reliable method for the quantitative analysis of carboxylic acids in complex biological samples. The protocol is straightforward and can be easily implemented in metabolomics workflows. The resulting coumarin derivatives exhibit excellent chromatographic properties and detector response, enabling the accurate measurement of a wide range of fatty acids. This method is a valuable tool for researchers, scientists, and drug development professionals engaged in metabolomics studies.

References

Application Notes and Protocols for High-Purity 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diazomethyl)-7-(diethylamino)coumarin is a versatile, photoactivatable fluorescent compound with significant potential in biological research and drug development. Its core structure, a 7-diethylaminocoumarin, provides inherent fluorescence, while the diazomethyl group serves as a photoactivated cross-linking moiety. Upon irradiation with visible light, the diazomethyl group releases nitrogen gas to form a highly reactive carbene intermediate. This carbene can then covalently bind to nearby molecules, making it an excellent tool for photoaffinity labeling to identify and characterize protein-ligand interactions, map binding sites, and investigate cellular processes.

Key Applications

  • Photoaffinity Labeling: This is the primary application of this compound. By conjugating this molecule to a ligand of interest, researchers can create a photoactivatable probe. Upon binding to its target protein, irradiation with light will trigger the formation of a covalent bond between the probe and the protein, allowing for the identification and characterization of the binding partner.

  • Fluorescent Labeling of Carboxylic Acids: The diazomethyl group can react with carboxylic acids to form fluorescent esters. This allows for the derivatization of proteins and other biomolecules at their carboxylic acid residues, enabling fluorescent visualization and quantification.

  • Fluorescent pH Indicator: The fluorescence of coumarin derivatives is often sensitive to the local environment, including pH. This property can be exploited to use this compound as a fluorescent pH sensor in various biological systems.

Physicochemical and Photophysical Properties

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 257.29 g/mol
CAS Number 88861-43-2
Appearance Yellow to orange solid
Solubility Soluble in organic solvents such as DMSO, DMF, and acetonitrile.
Excitation Maximum (λex) ~380 - 420 nm (estimated)
Emission Maximum (λem) ~460 - 480 nm (estimated)[1]
Quantum Yield (Φ) High (estimated, similar to other 7-aminocoumarins which can be up to 0.95)[2]
Extinction Coefficient (ε) High (typical for coumarin dyes)
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of a Target Protein

This protocol provides a general workflow for using this compound conjugated to a ligand to label a target protein. Note: This is a general guideline, and optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific application.

Materials:

  • Ligand conjugated with this compound (Probe)

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • UV or visible light source with appropriate filters (e.g., 365 nm or blue light LED)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner or western blot apparatus

  • Mass spectrometer for protein identification (optional)

Methodology:

  • Incubation:

    • Prepare a solution of the target protein at a suitable concentration (e.g., 1-10 µM).

    • Add the photoaffinity probe to the protein solution at a concentration typically 1- to 10-fold higher than the protein concentration.

    • Incubate the mixture in the dark at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for a sufficient time to allow for binding (e.g., 30-60 minutes).

  • Photoactivation:

    • Transfer the incubation mixture to a suitable container (e.g., a microcentrifuge tube or a well in a microplate).

    • Irradiate the sample with a light source at the appropriate wavelength (e.g., 365 nm or blue light) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.

  • Analysis:

    • After irradiation, quench any unreacted carbene by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 10-20 mM.

    • Denature the protein sample by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled protein band using a fluorescence gel scanner with the appropriate excitation and emission filters.

    • (Optional) Excise the fluorescent band from the gel and subject it to in-gel digestion and mass spectrometry analysis to identify the protein and map the site of covalent modification.

Protocol 2: Fluorescent Labeling of a Carboxylic Acid-Containing Molecule

This protocol describes the general procedure for labeling a molecule containing a carboxylic acid with this compound.

Materials:

  • This compound

  • Molecule containing a carboxylic acid (e.g., a protein or a small molecule)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • (Optional) A catalyst such as a Lewis acid (e.g., BF₃·OEt₂)

  • TLC or HPLC for reaction monitoring and purification

Methodology:

  • Reaction Setup:

    • Dissolve the carboxylic acid-containing molecule in the anhydrous aprotic solvent.

    • Add a 1.1 to 2-fold molar excess of this compound to the solution.

    • (Optional) If the reaction is slow, a catalytic amount of a Lewis acid can be added.

  • Reaction:

    • Stir the reaction mixture at room temperature and protect it from light.

    • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Purification:

    • Once the reaction is complete, purify the fluorescently labeled product using an appropriate chromatographic technique (e.g., column chromatography or preparative HPLC).

Visualizations

photoaffinity_labeling_workflow cluster_preparation Preparation cluster_binding Binding cluster_activation Photoactivation cluster_analysis Analysis Probe Photoaffinity Probe (Ligand-DEAC-dM) Complex Probe-Protein Complex Probe->Complex Protein Target Protein Protein->Complex Irradiation Light Irradiation (e.g., 365 nm) Complex->Irradiation Covalent_Complex Covalently Labeled Protein Irradiation->Covalent_Complex SDS_PAGE SDS-PAGE Covalent_Complex->SDS_PAGE Fluorescence Fluorescence Detection SDS_PAGE->Fluorescence Mass_Spec Mass Spectrometry (Optional) Fluorescence->Mass_Spec

Caption: Workflow for photoaffinity labeling of a target protein.

carbene_formation_and_reaction DEAC_dM 4-(Diazomethyl)-7- (diethylamino)coumarin Carbene Reactive Carbene Intermediate DEAC_dM->Carbene N2 N₂ DEAC_dM->N2 Light hv Covalent_Bond Covalent Adduct Carbene->Covalent_Bond Protein_Residue Protein Residue (e.g., C-H, N-H, O-H) Protein_Residue->Covalent_Bond

References

Troubleshooting & Optimization

improving reaction efficiency of 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and reaction of 4-(diazomethyl)-7-(diethylamino)coumarin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction efficiency and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective strategy involves a three-step synthesis starting from the commercially available 7-(diethylamino)-4-methylcoumarin. The general workflow is as follows:

  • Oxidation: The methyl group at the C4 position is oxidized to a formyl group to yield 4-formyl-7-(diethylamino)coumarin.

  • Tosylhydrazone Formation: The resulting aldehyde is then condensed with p-toluenesulfonylhydrazide (tosylhydrazide) to form the corresponding tosylhydrazone.

  • Diazo Group Formation: The tosylhydrazone is treated with a strong base in what is known as the Bamford-Stevens reaction to generate the final this compound.

Synthetic_Pathway A 7-(diethylamino)-4-methylcoumarin B 4-formyl-7-(diethylamino)coumarin A->B Oxidation (e.g., SeO₂) C Tosylhydrazone Intermediate B->C Condensation (Tosylhydrazide) D This compound C->D Bamford-Stevens Reaction (Base)

Caption: Proposed synthetic pathway for this compound.

Q2: I am having trouble with the first step, the oxidation of the methyl group. What are the common issues?

Low yields in the oxidation of the 4-methyl group to the 4-formyl group are a frequent challenge. Selenium dioxide (SeO₂) in a high-boiling solvent like xylene or dioxane is a commonly used oxidizing agent for this transformation.[1][2][3] Incomplete reaction and the formation of byproducts are the primary concerns.

Q3: My Bamford-Stevens reaction is not working efficiently. What factors should I consider?

The Bamford-Stevens reaction is a critical step and its efficiency can be influenced by several factors. The choice of base and solvent is crucial.[4][5] Aprotic solvents tend to favor the formation of a carbene intermediate, while protic solvents can lead to a carbenium ion intermediate, which may result in a different product distribution.[4][5] The reaction temperature and the rate of addition of the base can also significantly impact the yield and purity of the diazo compound.

Q4: Are there any safety precautions I should be aware of when working with this compound?

Yes, diazo compounds are known to be potentially explosive and toxic. It is crucial to handle this compound with care in a well-ventilated fume hood. Avoid exposure to strong light, heat, and acidic conditions, which can cause it to decompose. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in the oxidation of 7-(diethylamino)-4-methylcoumarin Incomplete reaction.Increase reaction time or temperature. Ensure the selenium dioxide is of high purity. Consider using a different solvent like dioxane.
Formation of over-oxidized byproducts (e.g., carboxylic acid).Use a slight excess of the methylcoumarin substrate. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).
Incomplete formation of the tosylhydrazone Impure 4-formyl-7-(diethylamino)coumarin.Purify the aldehyde by column chromatography or recrystallization before proceeding.
Insufficient reaction time or temperature.Ensure the reaction is heated sufficiently (reflux in a suitable solvent like ethanol or methanol) and for an adequate duration.
Low yield or no product in the Bamford-Stevens reaction Incorrect base or solvent.For the formation of the diazo compound, a strong, non-nucleophilic base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent (e.g., anhydrous THF or dioxane) is often preferred.[5]
Decomposition of the diazo product.Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and in the dark. Use the generated diazo compound immediately in the next step if possible.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in purifying the final product Contamination with starting material or byproducts.Use column chromatography on silica gel with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent system can also be effective.[6]
Instability of the product on silica gel.Consider using neutral or deactivated silica gel for chromatography. Minimize the time the compound spends on the column.

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Start -> Step1; Step1 -> Oxidation [label=" Step 1 "]; Step1 -> Tosylhydrazone [label=" Step 2 "]; Step1 -> BamfordStevens [label=" Step 3 "]; Oxidation -> Oxidation_Sol1; Tosylhydrazone -> Tosylhydrazone_Sol1; BamfordStevens -> BamfordStevens_Sol1; }

Caption: A decision tree for troubleshooting low reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of 4-formyl-7-(diethylamino)coumarin

This protocol is based on the oxidation of a methyl group on a coumarin ring using selenium dioxide.[2][3]

  • Materials:

    • 7-(diethylamino)-4-methylcoumarin

    • Selenium dioxide (SeO₂)

    • Dioxane or Xylene (anhydrous)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 7-(diethylamino)-4-methylcoumarin (1 equivalent) in anhydrous dioxane.

    • Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the black selenium precipitate. Wash the filter cake with additional dioxane.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 4-formyl-7-(diethylamino)coumarin as a solid.

Protocol 2: Synthesis of this compound via Bamford-Stevens Reaction

This protocol outlines the formation of the tosylhydrazone followed by the base-mediated elimination to form the diazo compound.[4][5]

  • Materials:

    • 4-formyl-7-(diethylamino)coumarin

    • p-Toluenesulfonylhydrazide (Tosylhydrazide)

    • Methanol or Ethanol (anhydrous)

    • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

    • Tetrahydrofuran (THF) or Dioxane (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Part A: Tosylhydrazone Formation

      • Dissolve 4-formyl-7-(diethylamino)coumarin (1 equivalent) in anhydrous methanol or ethanol.

      • Add p-toluenesulfonylhydrazide (1.1 equivalents) and a catalytic amount of acetic acid.

      • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

      • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the tosylhydrazone.

      • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

    • Part B: Diazo Compound Formation (Bamford-Stevens Reaction)

      • Caution: This step should be performed in a fume hood, and the diazo product should be handled with care.

      • Suspend the dried tosylhydrazone (1 equivalent) in anhydrous THF or dioxane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

      • Add sodium methoxide (1.2 to 1.5 equivalents) portion-wise over 15-30 minutes, keeping the temperature below 5 °C. If using sodium hydride, add it carefully as a suspension in mineral oil or washed with hexane.

      • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours. The reaction mixture will typically turn a characteristic yellow-orange color.

      • Quench the reaction by carefully adding it to an ice-cold saturated aqueous sodium bicarbonate solution.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature and in the absence of strong light. The resulting this compound is often used immediately in subsequent reactions without further purification. If purification is necessary, it should be done quickly and carefully using column chromatography on neutral silica gel with a non-polar eluent system.

References

Technical Support Center: 4-(Diazomethyl)-7-(diethylamino)coumarin Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC) in photo-activated labeling and uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAC) and what is it used for?

This compound is a photoactivatable caging group. It is used to "cage" or temporarily inactivate a biologically active molecule. The active molecule can then be released at a specific time and location within a biological sample by exposing it to light of a specific wavelength. This allows for precise control over biological processes for research purposes.

Q2: What are the key advantages of using DEAC as a caging group?

DEAC and its derivatives can be activated by visible light, which is less damaging to living cells than UV light, a common requirement for other caging groups.[1] Additionally, DEAC itself is fluorescent, which can be used to track the location of the caged compound before activation.[2]

Q3: What is the general mechanism of DEAC uncaging?

Upon absorption of light, the diazomethyl group of DEAC is cleaved, leading to the release of the caged molecule and the formation of a fluorescent coumarin byproduct. The specific byproducts can vary depending on the caged molecule and the reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Biological Effect After Photolysis

Possible Causes & Solutions

CauseRecommended Action
Insufficient Light for Uncaging - Wavelength: Ensure your light source emits at a wavelength strongly absorbed by the DEAC-caged compound (typically in the violet-to-blue region, ~400-470 nm for one-photon excitation).[1][3] - Intensity/Power: The light intensity may be too low. Increase the power of your laser or the duration of exposure. Be mindful of potential phototoxicity. - Focus: Check that the light is correctly focused on the area of interest.
Incorrect Concentration of Caged Compound The concentration of the DEAC-caged compound may be too low to elicit a biological response upon release. It is recommended to perform a dose-response curve to determine the optimal concentration.
Hydrolysis of the Caged Compound DEAC-caged compounds can be susceptible to hydrolysis. Prepare fresh solutions and avoid prolonged storage in aqueous buffers.[4]
Inefficient Caging Reaction If you have synthesized the caged compound yourself, the initial caging reaction may have been inefficient, resulting in a low concentration of the active caged molecule. It is crucial to purify the caged compound after synthesis to remove any unreacted starting material.[2]
Problem 2: Observed Biological Activity Before Photolysis

Possible Causes & Solutions

CauseRecommended Action
Premature Uncaging (Dark Reaction) - Light Exposure: Protect the DEAC-caged compound from ambient light during preparation and handling.[5] Use red light conditions where possible. - Compound Instability: The caged compound may be unstable in the experimental buffer. Test the stability of the compound over the time course of the experiment by incubating it in the buffer and testing for the presence of the free, active molecule.
Impure Caged Compound The stock solution of the DEAC-caged compound may be contaminated with the free, active molecule. Purification of the caged compound, for example by HPLC, is recommended after synthesis.[6]
Problem 3: Cell Death or Signs of Stress (Phototoxicity)

Possible Causes & Solutions

CauseRecommended Action
Light Intensity Too High Use the minimum light intensity and duration necessary for effective uncaging. It is advisable to perform a control experiment where cells are exposed to the same light dose without the caged compound to assess phototoxicity.[7]
UV Light Contamination If using a broad-spectrum lamp, ensure that UV wavelengths are filtered out, as they are highly damaging to cells.
Toxicity of the Caged Compound or Photolysis Byproducts - Assess the cytotoxicity of the DEAC-caged compound in the absence of light. - The photolysis byproducts may be toxic. If possible, identify the byproducts and assess their toxicity in separate experiments.
Problem 4: High Background Fluorescence or Interference with Other Fluorophores

Possible Causes & Solutions

CauseRecommended Action
Inherent Fluorescence of DEAC The DEAC caging group is itself fluorescent.[2] This can interfere with the detection of other fluorescent probes. - Spectral Separation: Choose fluorescent probes with excitation and emission spectra that are well-separated from those of DEAC. - Control Experiments: Perform control experiments with the caged compound alone to measure its background fluorescence.
Autofluorescence of Cells Biological samples can exhibit autofluorescence. Acquire images of unlabeled cells under the same imaging conditions to determine the level of autofluorescence.

Experimental Protocols

Protocol 1: General Procedure for Uncaging a DEAC-Caged Compound in Live Cells
  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions.

  • Preparation of Caged Compound Solution:

    • Due to the limited aqueous solubility of many coumarin compounds, prepare a concentrated stock solution (e.g., 10-100 mM) of the DEAC-caged compound in an organic solvent such as DMSO or ethanol.[1][2]

    • Dilute the stock solution in your experimental buffer (e.g., cell culture medium or physiological saline) to the final working concentration immediately before use. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Loading of Cells:

    • For extracellular targets, add the DEAC-caged compound directly to the cell culture medium.

    • For intracellular targets, microinjection, electroporation, or the use of cell-permeable derivatives may be necessary.[2]

    • Incubate the cells with the caged compound for a sufficient time to allow for equilibration. This time should be optimized for your specific compound and cell type.

  • Photolysis (Uncaging):

    • Mount the imaging dish on a microscope equipped with a suitable light source (e.g., a 405 nm laser or a 470 nm LED).[3][8]

    • Locate the cells or region of interest.

    • Deliver a brief pulse of light to the target area to trigger uncaging. The optimal light dose (intensity x duration) should be determined empirically to achieve efficient uncaging while minimizing phototoxicity.[3]

  • Data Acquisition: Monitor the biological response of interest using appropriate imaging or electrophysiological techniques.

Protocol 2: Quantification of Uncaging Efficiency

The quantum yield of uncaging is a measure of the efficiency of the photolysis reaction. It is defined as the number of molecules uncaged per photon absorbed.

  • Sample Preparation: Prepare a solution of the DEAC-caged compound in a suitable buffer with a known concentration, such that the optical density at the uncaging wavelength is around 0.2 in a 1 mm path-length cuvette.[9]

  • Light Source Calibration: Measure the power of the light source at the sample position using a calibrated power meter.[3]

  • Photolysis: Irradiate the solution with a defined dose of light (power x time).

  • Analysis:

    • Measure the decrease in the concentration of the caged compound using HPLC or UV-Vis spectrophotometry.

    • Calculate the number of molecules photolyzed.

    • Calculate the number of photons absorbed based on the light source power and irradiation time.

    • The quantum yield is the ratio of molecules photolyzed to photons absorbed.[3]

Quantitative Data

The following table summarizes key quantitative parameters for a DEAC derivative, DEAC450-cGMP, to provide a reference for experimental design. Optimal parameters for other DEAC-caged compounds should be determined empirically.

ParameterValueReference
Molar Extinction Coefficient (ε) 43,000 M⁻¹cm⁻¹ at 453 nm[3][10]
Quantum Yield of Uncaging (Φ) 0.18[3][10]
Recommended Uncaging Wavelength 450-473 nm (one-photon)[3][9]
Example Light Intensity 11.3 mW/mm²[3]
Example Irradiation Time 200 ms[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_cells Prepare Cells load_cells Load Cells with Caged Compound prep_cells->load_cells prep_solution Prepare DEAC-Caged Compound Solution prep_solution->load_cells photolysis Photolysis (Uncaging) with Light Source load_cells->photolysis data_acq Monitor Biological Response photolysis->data_acq

Caption: A general experimental workflow for uncaging experiments using DEAC.

Troubleshooting Decision Tree

troubleshooting_tree start Experiment Fails no_effect No biological effect after photolysis? start->no_effect check_light Check Light Source: - Wavelength - Intensity - Focus no_effect->check_light Yes premature_effect Biological effect before photolysis? no_effect->premature_effect No check_conc Optimize Compound Concentration check_light->check_conc check_stability Check Compound Stability/Purity check_conc->check_stability protect_light Protect from Ambient Light premature_effect->protect_light Yes cell_death Cell death or phototoxicity? premature_effect->cell_death No check_purity Verify Compound Purity (HPLC) protect_light->check_purity reduce_light Reduce Light Intensity/Duration cell_death->reduce_light Yes toxicity_control Perform Cytotoxicity Controls reduce_light->toxicity_control

Caption: A decision tree for troubleshooting common issues in DEAC uncaging experiments.

MAPK/ERK Signaling Pathway Example

mapk_erk_pathway growth_factor Growth Factor (e.g., released from DEAC-cage) receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, CREB) erk->transcription_factors Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) transcription_factors->response Leads to

Caption: A simplified diagram of the MAPK/ERK signaling pathway, which can be studied using DEAC-caged growth factors.

References

Technical Support Center: Optimization of 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-diazomethane) Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization protocol for 4-(Diazomethyl)-7-(diethylamino)coumarin.

Troubleshooting Guide

This section addresses specific issues that may arise during the DEAC-diazomethane derivatization procedure.

Question: Why am I seeing no or very low product yield?

Answer: Low or nonexistent product yield can be attributed to several factors related to reagent quality, reaction conditions, or the analyte itself.

  • Reagent Degradation: DEAC-diazomethane, like other diazomethane compounds, is sensitive to light, heat, and acid. It is highly reactive and can be unstable.[1][2] Ensure the reagent is stored properly, typically in the dark at low temperatures, and avoid using old or discolored solutions.[1]

  • Presence of Water: Moisture can react with and consume the diazomethane reagent, preventing it from reacting with the target carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reagent: The reaction requires an adequate molar excess of DEAC-diazomethane to drive it to completion. A general guideline is to add the reagent until a faint, persistent yellow color of the diazomethane is observed in the solution.[1]

  • Acidic Conditions: While the derivatization target is a carboxylic acid, the overall reaction environment should not be excessively acidic, as strong acids can decompose the diazomethane reagent.[1]

  • Analyte Reactivity: The reaction works best with more acidic functional groups like carboxylic acids and phenols.[1][3] Less acidic groups, such as alcohols, react much more slowly and may require a catalyst like boron trifluoride (BF₃).[1]

Question: My chromatogram shows multiple unexpected peaks or by-products. What is the cause?

Answer: The formation of artifacts and by-products is a common issue in diazomethane chemistry.

  • Reaction with Other Functional Groups: Diazomethane reagents can react with functional groups other than carboxylic acids, although often at a slower rate.[3] Phenols, enols, and even some alcohols can be methylated, leading to a mixture of products.[4] To minimize this, cool the reaction mixture (e.g., to 0°C) and reduce the reaction time.

  • Reaction with Solvents: Certain solvents can react with diazomethane. For example, N,N-dimethylformamide (DMF) can be a good solvent for dissolving analytes but may also contribute to artifact formation. Consider using inert solvents like diethyl ether.

  • Order of Reagent Addition: The order in which reagents are mixed can impact the formation of by-products. It is often recommended to add the diazomethane solution to the analyte solution, rather than the other way around. This practice minimizes the concentration of excess diazomethane at the start of the reaction.[4]

  • Excess Reagent and Time: Allowing the reaction to proceed for too long or with a large excess of DEAC-diazomethane can promote the formation of side products. After the primary reaction is complete (typically within minutes), any excess reagent should be quenched with a few drops of a weak acid, such as acetic acid.[1]

Question: The reaction seems inconsistent between batches. How can I improve reproducibility?

Answer: Inconsistent results often point to variability in the derivatization step.[5]

  • Standardize Reagent Handling: Diazomethane solutions can be hazardous and their concentration can change over time.[2][6] Using freshly prepared or properly stored solutions is critical. For high-throughput applications, consider in-situ generation of the diazomethane reagent to ensure consistency.[6]

  • Control Reaction Parameters: Time and temperature are critical variables.[4] Automated derivatization systems can improve reproducibility by ensuring each sample is treated identically.[5] If performing the reaction manually, use a temperature-controlled bath and a timer.

  • Sample Matrix Effects: Impurities in the sample matrix can interfere with the derivatization.[7] Ensure a robust sample clean-up procedure is in place prior to derivatization to remove interfering substances.[8]

Frequently Asked Questions (FAQs)

What is the primary application of DEAC-diazomethane derivatization? DEAC-diazomethane is a fluorescent labeling reagent. It is used to convert non-fluorescent carboxylic acids into highly fluorescent esters. This allows for sensitive detection and quantification of these analytes using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[9][10]

What are the main safety concerns with DEAC-diazomethane? As a diazomethane derivative, DEAC-diazomethane should be handled with extreme caution. Diazomethane and its derivatives are toxic, potentially explosive, and carcinogenic.[1][2][3][11] They can explode upon contact with rough surfaces (like ground-glass joints), metal, or when heated or exposed to strong light.[1] Always work in a well-ventilated fume hood, use smooth glassware with Teflon stir bars, and wear appropriate personal protective equipment (PPE). Never store large quantities, and use dilute solutions whenever possible.[1]

How do I know the derivatization reaction is complete? Diazomethane solutions are typically yellow.[1][12] The reaction with a carboxylic acid is rapid, and the by-product, nitrogen gas (N₂), is colorless.[12] A common practice is to add the DEAC-diazomethane solution dropwise to the sample until a faint yellow color persists, which indicates that the carboxylic acid has been consumed and there is a slight excess of the reagent.[1]

Can I use DEAC-diazomethane for analytes other than carboxylic acids? Yes, but with caveats. Diazomethane reacts readily with carboxylic acids.[1] It will also react with other acidic protons, such as those on phenols, but often more slowly.[3] Alcohols are generally unreactive unless a Lewis acid catalyst is added.[1] Derivatizing a sample with multiple types of reactive functional groups can lead to a complex mixture of products.

Are there safer alternatives to DEAC-diazomethane? Yes. Due to the hazards of diazomethane, several alternatives have been developed.

  • Trimethylsilyldiazomethane (TMS-diazomethane): This reagent is considered much safer, is more stable, and can be purchased commercially as a solution.[2][13] It performs the same methylation reaction with carboxylic acids, although it may react more slowly than diazomethane.

  • Bromomethylcoumarin Reagents: Reagents like 4-Bromomethyl-7-methoxycoumarin (BrMMC) can also be used to form fluorescent esters with carboxylic acids. These reactions are typically performed with a catalyst at elevated temperatures and are generally safer than using diazomethane compounds.[8][10]

Data Presentation

Table 1: General Comparison of Derivatization Reagents for Carboxylic Acids
ReagentTypical Reaction ConditionsAdvantagesDisadvantages
DEAC-diazomethane Room temperature or 0°C, instantaneous reaction.[1][4]Fast reaction, high yield, minimal by-products under ideal conditions.[14]Highly toxic, explosive hazard, unstable, sensitive to moisture and light.[1][2][3]
TMS-diazomethane 0°C to room temperature, reaction time from hours to overnight.[13]Safer and more stable than diazomethane, commercially available.[13]Slower reaction rate, may produce more by-products than diazomethane.
Bromomethylcoumarins 45-60°C, 1-2 hours, requires catalyst (e.g., a crown ether or an amine).[8]Excellent stability, low cost, safer to handle.[8]Slower reaction, requires heat, may have lower selectivity.[8]

Experimental Protocols

Protocol 1: General Derivatization of Carboxylic Acids with DEAC-Diazomethane

Disclaimer: This procedure involves a highly hazardous reagent. It should only be performed by trained personnel in a proper laboratory setting with all necessary safety precautions in place.

  • Sample Preparation: Dissolve the carboxylic acid sample in an anhydrous, inert solvent such as diethyl ether or a mixture of diethyl ether and methanol.[1][13] Ensure all glassware is scrupulously dried.

  • Reaction:

    • Cool the sample solution to 0°C in an ice bath.

    • Using a smooth-tipped pipette (fire-polished edges are recommended), add a dilute solution of DEAC-diazomethane in diethyl ether dropwise while stirring with a Teflon-coated stir bar.[1]

    • Continue adding the reagent until a faint yellow color persists for several minutes, indicating a slight excess of the diazomethane reagent.[1] Gaseous nitrogen will be evolved during the reaction.[12]

  • Quenching: After the reaction is complete (typically 5-10 minutes), add a few drops of a weak acid, like glacial acetic acid, to quench the excess DEAC-diazomethane. The yellow color should disappear.

  • Work-up: Concentrate the sample under a gentle stream of nitrogen gas to remove the solvent and excess acetic acid.

  • Analysis: Reconstitute the derivatized sample in a suitable solvent for chromatographic analysis (e.g., HPLC).

Mandatory Visualization

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis A Dry Glassware & Anhydrous Solvent B Dissolve Carboxylic Acid Sample A->B C Cool to 0°C B->C D Add DEAC-diazomethane (dropwise) C->D E Stir (5-10 min) Wait for persistent yellow color D->E S SAFETY WARNING Use fume hood, PPE. Avoid metal & ground glass. D->S F Quench excess reagent (Acetic Acid) E->F G Evaporate Solvent F->G H Reconstitute in Mobile Phase G->H I Inject for HPLC Analysis H->I

Caption: Standard workflow for derivatizing carboxylic acids with DEAC-diazomethane.

Troubleshooting_Guide Start Start: Low/No Product Yield Q1 Is the DEAC-diazomethane solution fresh & yellow? Start->Q1 A1_Yes Check for Moisture Q1->A1_Yes Yes A1_No Solution Degraded: Use fresh reagent Q1->A1_No No Q2 Is glassware dry & solvent anhydrous? A1_Yes->Q2 A2_Yes Check Reagent Amount Q2->A2_Yes Yes A2_No Moisture Present: Dry all components Q2->A2_No No Q3 Was excess reagent added (persistent yellow color)? A2_Yes->Q3 A3_No Insufficient Reagent: Add more until color persists Q3->A3_No No A3_Yes Potential Issue: - Analyte Reactivity - Matrix Interference Q3->A3_Yes Yes

Caption: Troubleshooting logic for low or no product yield in DEAC-diazomethane derivatization.

References

common stability issues with 4-(Diazomethyl)-7-(diethylamino)coumarin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues associated with 4-(diazomethyl)-7-(diethylamino)coumarin solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, light exposure, and temperature. As a diazo compound and a coumarin derivative, it is susceptible to degradation under various conditions. Alkaline pH can promote hydrolysis of the lactone ring, a common characteristic of coumarins.[1][2] Exposure to light, particularly UV light, can lead to photodegradation. Furthermore, the diazo group is inherently thermally labile and can decompose upon heating.

Q2: What are the visible signs of degradation in my this compound solution?

A2: Degradation of your solution may be indicated by several observable changes. A noticeable color change, often a shift from a distinct color to a paler shade or a different hue, can signify decomposition of the chromophore. A decrease in fluorescence intensity is another key indicator, as the fluorescent properties of the coumarin are compromised upon structural alteration. In some instances, the formation of a precipitate may also suggest the generation of insoluble degradation products.

Q3: How should I prepare and store my this compound stock solutions to maximize their shelf-life?

A3: To maximize the stability of your stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Prepare solutions fresh whenever possible. For storage, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials to protect from light and at a low temperature, preferably -20°C or below. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: While many experimental protocols require the use of aqueous buffers, it is crucial to be aware of the potential for hydrolysis. Coumarin derivatives can be unstable in aqueous solutions, with the rate of degradation increasing at higher pH.[1][2] If aqueous buffers are necessary, it is best to prepare the working solution immediately before use and to use it within a short timeframe. It is also advisable to work at a neutral or slightly acidic pH if the experimental conditions permit.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the this compound solution.

  • Troubleshooting Steps:

    • Prepare a fresh solution: Always prepare a fresh working solution from a new aliquot of your stock solution for each experiment.

    • Verify stock solution integrity: If the issue persists, your stock solution may have degraded. Prepare a new stock solution from solid material.

    • Control for light exposure: Minimize the exposure of your solutions to ambient and direct light during all experimental steps. Use amber tubes and cover any transparent vessels with aluminum foil.

    • Maintain temperature control: Keep solutions on ice or at a controlled low temperature whenever possible, especially during long incubation periods.

Issue 2: Low or absent fluorescence signal in my assay.
  • Possible Cause: Significant degradation of the fluorophore.

  • Troubleshooting Steps:

    • Check the absorbance spectrum: Measure the UV-Vis absorbance spectrum of your solution. A significant change in the absorption maxima or a decrease in the overall absorbance compared to a freshly prepared solution can indicate degradation.

    • Assess pH of the final solution: If your experimental buffer is alkaline, consider if the coumarin has been exposed to it for an extended period, which could lead to hydrolysis.[1][2]

    • Evaluate for photobleaching: If your experiment involves intense light exposure (e.g., fluorescence microscopy), photobleaching could be the cause. Reduce the light intensity or the exposure time.

Issue 3: Unexpected reaction products or artifacts.
  • Possible Cause: The diazo group has reacted with a component in your experimental system.

  • Troubleshooting Steps:

    • Review reaction components: The highly reactive diazo group can participate in various side reactions. Scrutinize all components of your reaction mixture for potential reactivity with diazo compounds (e.g., acidic protons, nucleophiles).

    • Run control experiments: Perform control experiments without the other reactive components to isolate the stability of the this compound under your specific conditions.

Quantitative Stability Data

ConditionSolventTemperature (°C)Light ConditionHalf-life (t½)Degradation Rate Constant (k)
pH
4.0Aqueous Buffer25Dark
7.4Aqueous Buffer25Dark
9.0Aqueous Buffer25Dark
Solvent
DMSO25Dark
Acetonitrile25Dark
PBS25Dark
Temperature
DMSO4Dark
DMSO25Dark
DMSO37Dark
Light
DMSO25Ambient Light
DMSO25UV (365 nm)

Experimental Protocols

Protocol for Assessing Solution Stability by UV-Vis Spectroscopy
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration with an absorbance value between 0.5 and 1.0 at its λmax in the solvents and/or buffers to be tested.

  • Initial Measurement: Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., 250-600 nm) of each working solution. This will be your time-zero measurement.

  • Incubation: Store the solutions under the desired experimental conditions (e.g., different temperatures, light conditions).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at λmax against time. The rate of decrease in absorbance can be used to determine the degradation kinetics and the half-life of the compound under each condition.

Visualizing Potential Degradation Pathways and Workflows

Potential Degradation Pathways A This compound B Hydrolysis (Alkaline pH) A->B H₂O, OH⁻ C Photodegradation (Light Exposure) A->C D Thermal Decomposition (Heat) A->D Δ F Lactone Ring Opening B->F G Dealkylation of Amino Group C->G E Loss of Diazo Group D->E H Decomposed Products E->H F->H G->H

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment A Prepare fresh stock solution in anhydrous aprotic solvent B Prepare working solutions under different conditions (pH, solvent, temp) A->B C Take initial measurement (t=0) (e.g., UV-Vis, Fluorescence) B->C D Incubate solutions under controlled conditions C->D E Take measurements at regular time intervals D->E E->D F Analyze data to determine degradation kinetics and half-life E->F

Caption: A general workflow for assessing the stability of solutions.

Troubleshooting Logic for Inconsistent Results A Inconsistent Experimental Results Observed B Is the working solution prepared fresh? A->B C Yes B->C D No B->D F Is the stock solution old or frequently used? C->F E Prepare fresh working solution and repeat experiment D->E G Yes F->G H No F->H I Prepare new stock solution and repeat experiment G->I J Are solutions protected from light and heat? H->J K Yes J->K L No J->L N Consider other experimental variables K->N M Implement light and temperature protection and repeat L->M

Caption: A logical flow for troubleshooting inconsistent experimental outcomes.

References

how to minimize background fluorescence in 4-(Diazomethyl)-7-(diethylamino)coumarin imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing background fluorescence in imaging applications using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACm) and other coumarin-based probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help optimize signal-to-noise ratios and achieve high-quality imaging data.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to poor image quality and difficulty in data interpretation[1][2]. This guide addresses the most common causes of high background in a question-and-answer format.

Question: My entire field of view, including areas without cells, is fluorescent. What is the cause?

Answer: This issue often points to fluorescent components within the imaging medium or buffer.

  • Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that fluoresces and contributes to background, especially in the green spectrum[3][4].

  • Serum: Fetal Bovine Serum (FBS) is a known source of autofluorescence due to its complex mixture of proteins and other molecules[4].

  • Probe in Medium: Excess, unbound DEACm probe in the imaging medium will fluoresce, raising the overall background.

Recommended Solutions:

  • Switch to a Phenol Red-Free Medium: For the duration of the imaging experiment, replace the standard medium with a phenol red-free alternative[3][4].

  • Use Serum-Free or Reduced-Serum Medium: If compatible with your cells' health for the experiment's duration, use a serum-free medium. Alternatively, reduce the serum concentration[4].

  • Thorough Washing: Ensure that all unbound probe is removed by performing several washes with fresh, pre-warmed imaging buffer or medium after probe incubation and before imaging[1][5].

Question: I'm observing bright, non-specific staining within cells or speckled patterns in the background. What should I do?

Answer: This pattern suggests either non-specific binding of the probe or the formation of fluorescent aggregates.

  • Non-Specific Binding: Coumarin dyes can bind non-specifically to cellular components, particularly if the probe concentration is too high or incubation is too long[1][5].

  • Probe Aggregation: At high concentrations, DEACm and similar organic dyes can self-aggregate in aqueous solutions, forming bright fluorescent particles that bind indiscriminately[6][7].

Recommended Solutions:

  • Optimize Probe Concentration: Titrate the DEACm probe to find the lowest effective concentration that still provides a specific signal. High concentrations can increase both signal and background[5][8].

  • Optimize Incubation Time and Temperature: Reduce the incubation time or lower the temperature (e.g., incubate at 4°C) to minimize non-specific uptake and binding[1][5].

  • Filter the Probe Solution: Before use, filter the DEACm stock or working solution to remove any pre-existing aggregates[5].

  • Include Blocking Agents: For fixed-cell staining, using blocking agents like Bovine Serum Albumin (BSA) can help reduce non-specific binding sites[1][4].

Question: The signal from my cells is weak, and the background appears high in comparison. How can I improve my signal-to-noise ratio (SNR)?

Answer: A low SNR can result from sample autofluorescence, suboptimal imaging settings, or photobleaching. The goal is to maximize the specific signal while minimizing all sources of noise[9][10].

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence), often in the blue-to-green region of the spectrum, which can interfere with coumarin signals[4][8].

  • Imaging Settings: Incorrect microscope settings, such as excessive excitation light, long exposure times, or inappropriate filter selection, can increase background and damage the sample[2][3].

  • Photobleaching: Overexposure to excitation light can destroy the fluorophore, reducing the specific signal over time[8].

Recommended Solutions:

  • Acquire an Unstained Control Image: Always image an unstained sample of your cells using the same settings to determine the level and spectral properties of the native autofluorescence[8]. This background can sometimes be computationally subtracted[11][12].

  • Optimize Excitation and Emission Filters: Use high-quality bandpass filters that are specifically matched to the excitation and emission spectra of DEACm to exclude out-of-spec light[9][13].

  • Minimize Excitation Intensity and Exposure Time: Use the lowest possible laser power or light source intensity and the shortest exposure time that provides a detectable signal[2][3]. This reduces both phototoxicity in live cells and photobleaching[2][8].

  • Use Antifade Mounting Media: For fixed samples, use a mounting medium containing an antifade reagent to preserve the fluorescent signal[8].

Summary of Background Reduction Strategies

The following table summarizes key strategies for minimizing background fluorescence at different stages of the imaging workflow.

Workflow StageStrategyRationale
Sample Preparation Use phenol red-free imaging medium.Phenol red is fluorescent and contributes significantly to background noise[3][4].
Reduce or eliminate serum (FBS/FCS).Serum contains fluorescent molecules that increase autofluorescence[4].
Include an unstained control sample.To measure the inherent autofluorescence of the cells and subtract it from the final image[8][12].
Probe Labeling Titrate probe to the lowest effective concentration.High concentrations increase the likelihood of non-specific binding and aggregation[1][5][8].
Optimize incubation time and temperature.Minimizes non-specific probe uptake and binding[1].
Perform thorough washing steps post-incubation.Removes unbound, freely fluorescent probe from the imaging medium[1][5].
Image Acquisition Use matched, high-quality optical filters.Reduces bleed-through from other light sources and isolates the specific signal[9][13].
Minimize excitation light intensity.Reduces sample photobleaching and cellular autofluorescence[2].
Use the shortest possible exposure time.Decreases the collection of dark current and other camera-related noise[3].
Employ image averaging or accumulation techniques.Can increase the signal relative to random noise, but must be used carefully to avoid phototoxicity[2].

Visualizing the Problem: Diagrams

Visual aids can help clarify complex relationships and workflows. The following diagrams were created using the Graphviz DOT language to illustrate the sources of background fluorescence and a logical troubleshooting workflow.

background High Background Fluorescence sample Sample-Related background->sample probe Probe-Related background->probe medium Medium/Buffer background->medium instrument Instrument-Related background->instrument autofluorescence Cellular Autofluorescence sample->autofluorescence fixation Fixative-Induced Fluorescence sample->fixation nonspecific Non-Specific Binding probe->nonspecific aggregation Probe Aggregation probe->aggregation excess Excess Unbound Probe probe->excess phenol Phenol Red medium->phenol serum Serum (FBS) medium->serum filters Filter Bleed-Through instrument->filters excitation Excessive Excitation instrument->excitation detector Detector Noise instrument->detector

Caption: Major sources contributing to high background fluorescence in imaging experiments.

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem? Autofluorescence is the natural emission of light by biological structures like mitochondria and lysosomes when they are excited by light[4][8]. It is a problem because it creates a background signal that can be difficult to distinguish from the specific fluorescence of your probe, thereby reducing the sensitivity and contrast of your image[4]. It is often more pronounced in the shorter wavelength channels (blue/green), which is where many coumarin dyes emit[4].

Q2: Can my choice of sample fixation method affect background fluorescence? Yes. Aldehyde-based fixatives, particularly glutaraldehyde, are known to induce significant autofluorescence. If you must use an aldehyde fixative, paraformaldehyde is often a better choice. You can also try reducing the concentration and exposure time. An alternative is to use an organic solvent fixative like ice-cold methanol or ethanol, though you must confirm this is compatible with your target[4].

Q3: How do I properly titrate my DEACm probe? To titrate your probe, prepare a series of dilutions (e.g., from 0.1 µM to 10 µM). Stain your cells with each concentration for a fixed amount of time and then image them under identical conditions. The optimal concentration is the one that provides the brightest specific signal with the lowest corresponding background[1][8].

Q4: What is the difference between background and noise? Background is a relatively constant or slowly varying signal offset across the image, caused by factors like autofluorescence or unbound probe[1]. Noise refers to the random, pixel-to-pixel fluctuations in signal intensity, which can come from the sample (photon shot noise) or the detector (read noise, dark noise)[2]. While both degrade image quality, they are addressed with different strategies. Reducing background involves optimizing the sample and staining protocol, while reducing noise often involves optimizing acquisition parameters like averaging or using a more sensitive camera[9][13].

Q5: Can I use software to fix a high background image? Software can help, but it is not a substitute for good experimental technique. The most common method is background subtraction, where you subtract the fluorescence intensity of a "background" region (or an unstained control image) from your entire image[11][12]. However, this process also subtracts the noise associated with that background, which can degrade the final signal-to-noise ratio. The best strategy is always to minimize background during acquisition[10].

Experimental Protocol: Live-Cell Imaging with DEACm to Minimize Background

This protocol provides a general framework for labeling live cells with a coumarin-based probe like DEACm. All steps are designed to optimize the signal-to-noise ratio.

Materials:

  • Cells cultured on imaging-grade glass-bottom dishes or plates.

  • DEACm stock solution (e.g., 1-10 mM in DMSO).

  • Imaging Medium: Phenol red-free, serum-free (or reduced-serum) cell culture medium (e.g., FluoroBrite™ DMEM).

  • Wash Buffer: Pre-warmed (37°C) phosphate-buffered saline (PBS) or imaging medium.

Methodology:

  • Prepare Imaging Medium:

    • Pre-warm the phenol red-free, serum-free/reduced-serum imaging medium to 37°C. Ensure it is equilibrated to the proper pH and 5% CO₂ environment if using a stage-top incubator.

  • Prepare DEACm Working Solution:

    • Dilute the DEACm stock solution in the pre-warmed imaging medium to the desired final concentration. This concentration should be determined from prior titration experiments (see FAQ Q3).

    • Critical Step: To prevent aggregation, vortex the solution thoroughly after dilution. For best results, consider filtering the working solution through a 0.2 µm syringe filter[5].

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove residual serum and medium components.

    • Add the DEACm working solution to the cells.

    • Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing:

    • Aspirate the DEACm working solution.

    • Wash the cells a minimum of three times with the pre-warmed imaging medium[5]. Allow the cells to sit in the fresh medium for 2-5 minutes during each wash to ensure the removal of all unbound probe.

    • After the final wash, add a fresh volume of the pre-warmed imaging medium for the imaging session.

  • Image Acquisition:

    • Microscope Setup: Allow the microscope and camera to warm up to stabilize their electronic components and reduce thermal noise.

    • Locate Cells: Use brightfield or DIC to locate and focus on the cells to minimize their exposure to fluorescence excitation light.

    • Set Acquisition Parameters:

      • Excitation/Emission: Use a filter cube optimized for coumarin dyes (e.g., ~405 nm excitation, ~450-480 nm emission).

      • Excitation Intensity: Start with the lowest possible light source intensity[2].

      • Exposure Time: Use the shortest exposure time that allows you to clearly distinguish the signal from the background[3].

      • Camera Gain/Binning: Increase camera gain if necessary, but be aware that this will also amplify noise. Binning can increase the signal but will decrease spatial resolution.

    • Acquire Unstained Control: If you have not already, acquire an image of an unstained control dish using the exact same settings to document the autofluorescence level.

    • Acquire Image: Capture the image of your stained cells. Avoid unnecessary or prolonged exposure to the excitation light to prevent photobleaching[8].

References

potential side reactions of 4-(Diazomethyl)-7-(diethylamino)coumarin with other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 4-(Diazomethyl)-7-(diethylamino)coumarin. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive species generated from this compound?

A1: The primary reactive species generated from this compound is a carbene. This highly reactive intermediate is typically formed under thermal, photochemical, or metal-catalyzed conditions through the loss of nitrogen gas (N₂). The reactivity of the resulting carbene can be influenced by the specific reaction conditions.[1][2][3]

Q2: Can this compound react with common functional groups in my experimental system?

A2: Yes, the carbene generated from this compound is known to react with a variety of common functional groups. These include, but are not limited to:

  • O-H bonds (e.g., water, alcohols, carboxylic acids)

  • N-H bonds (e.g., primary and secondary amines)

  • S-H bonds (e.g., thiols)

  • C-H bonds (less common, but possible)

  • Double and triple bonds (alkenes and alkynes) for cyclopropanation/cyclopropenation reactions.[1][3]

Q3: Is this compound sensitive to light?

A3: Yes, diazo compounds, including this compound, can be sensitive to light.[3][4] Exposure to light, particularly UV or visible light depending on the compound's absorption spectrum, can induce the decomposition of the diazo group to form a carbene, leading to unintended reactions.[3] Therefore, it is recommended to store and handle the compound in the dark or under amber light conditions.

Q4: How does the coumarin scaffold influence the reactivity of the diazomethyl group?

A4: The electron-donating 7-(diethylamino) group and the extended π-system of the coumarin scaffold can influence the electronic properties and, consequently, the reactivity of the diazomethyl group and the resulting carbene. This can affect the rates and pathways of its reactions compared to simpler diazo compounds. The coumarin ring itself can also potentially undergo reactions, although the diazomethyl-derived carbene is generally more reactive.

Q5: What are the potential decomposition pathways of this compound in aqueous solutions?

A5: In aqueous solutions, particularly under acidic conditions, this compound can be protonated, leading to the formation of a diazonium ion, which can then be displaced by water to form the corresponding alcohol, 4-(hydroxymethyl)-7-(diethylamino)coumarin. Under photolytic conditions, the generated carbene can react with water to form the same alcohol.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a Major Impurity.
  • Symptom: The expected product yield is significantly lower than anticipated, and a major, more polar byproduct is observed during chromatographic analysis.

  • Potential Cause: Unintended reaction with protic solvents or residual water. The carbene intermediate is likely reacting with O-H bonds from water, alcohols, or carboxylic acids present in the reaction mixture.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use Aprotic Solvents: If the reaction chemistry allows, switch to a non-protic solvent (e.g., THF, dioxane, DCM, or toluene).

    • Purify Starting Materials: Ensure that starting materials containing nucleophilic functional groups are free of protic impurities.

Issue 2: Formation of Multiple Unidentified Byproducts.
  • Symptom: Complex reaction mixture with several unexpected products, making purification difficult.

  • Potential Cause: Undesired side reactions of the carbene with other functional groups in the starting materials or products, or with the solvent. This can include C-H insertion or reactions with electron-rich aromatic systems.[4]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If using thermal conditions, lowering the temperature may increase the selectivity of the desired reaction over side reactions.

    • Optimize Catalyst: If using a metal catalyst, screen different catalysts and ligands to find conditions that favor the desired transformation.

    • Protect Sensitive Functional Groups: If your substrate contains functional groups that could react with the carbene (e.g., amines, thiols), consider using protecting groups.

Issue 3: Reaction is Uncontrollable or Proceeds Too Quickly Upon Initiation.
  • Symptom: A rapid, and sometimes exothermic, reaction occurs immediately after adding the catalyst or upon exposure to light.

  • Potential Cause: The decomposition of the diazo compound is too fast under the current conditions, leading to a high concentration of the reactive carbene and subsequent non-selective reactions.

  • Troubleshooting Steps:

    • Slow Addition: Add the this compound solution slowly to the reaction mixture to maintain a low concentration of the diazo compound.

    • Reduce Light Exposure: If the reaction is photochemically initiated, reduce the intensity of the light source or use a filter to control the rate of carbene formation.

    • Dilute Reaction Mixture: Working at a lower concentration can help to control the reaction rate and dissipate heat more effectively.

Data Presentation

Table 1: Hypothetical Reactivity of this compound with Common Functional Groups.

Disclaimer: The following data is illustrative and intended to provide a qualitative understanding of potential reactivity. Actual reaction rates and product distributions will depend on specific experimental conditions.

Functional GroupPotential Side ProductRelative Reactivity (Hypothetical)Recommended Mitigation
Primary Amine (-NH₂)Secondary AmineHighProtection of the amine group (e.g., as a carbamate).
Thiol (-SH)ThioetherHighProtection of the thiol group (e.g., as a disulfide).
Carboxylic Acid (-COOH)EsterModerateUse of a non-protic solvent; protection of the acid.
Alcohol (-OH)EtherModerateUse of anhydrous solvents.
Water (H₂O)AlcoholModerateUse of anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical Reaction.

  • Preparation: In a quartz reaction vessel, dissolve the substrate in an appropriate anhydrous, deoxygenated solvent.

  • Inert Atmosphere: Purge the solution with argon or nitrogen for 15-30 minutes.

  • Addition of Diazo Compound: Add a solution of this compound in the same solvent to the reaction vessel. The addition can be done dropwise if a slow reaction is desired.

  • Photolysis: Irradiate the reaction mixture with a suitable light source (e.g., a specific wavelength LED or a broad-spectrum lamp with a filter) at a controlled temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reactive species (if necessary) and proceed with standard aqueous work-up and purification procedures.

Visualizations

Potential_Side_Reactions CoumarinDiazo 4-(Diazomethyl)-7- (diethylamino)coumarin Carbene Coumarin Carbene Intermediate CoumarinDiazo->Carbene hv, Δ, or metal catalyst N2 N₂ Carbene->N2 FunctionalGroups Competing Functional Groups (e.g., -OH, -NH₂, -SH) Carbene->FunctionalGroups Side Reaction Substrate Target Substrate Carbene->Substrate Desired Reaction SideProduct Side Product (e.g., Ether, Amine, Thioether) FunctionalGroups->SideProduct DesiredProduct Desired Product Substrate->DesiredProduct

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield of Desired Product? start->low_yield check_water Check for Protic Impurities (e.g., water, alcohols) low_yield->check_water Yes complex_mixture Complex Mixture of Byproducts? low_yield->complex_mixture No use_anhydrous Use Anhydrous Solvents and Inert Atmosphere check_water->use_anhydrous use_anhydrous->complex_mixture fail Consult Further Literature/ Re-evaluate Synthetic Route use_anhydrous->fail optimize_conditions Optimize Reaction Conditions (Temp., Catalyst, Conc.) complex_mixture->optimize_conditions Yes uncontrolled_reaction Uncontrolled/Fast Reaction? complex_mixture->uncontrolled_reaction No protect_groups Protect Sensitive Functional Groups optimize_conditions->protect_groups protect_groups->uncontrolled_reaction protect_groups->fail slow_addition Slow Addition of Diazo Compound/ Reduce Light Intensity uncontrolled_reaction->slow_addition Yes end Successful Experiment uncontrolled_reaction->end No slow_addition->end slow_addition->fail

Caption: A troubleshooting workflow for experiments using this compound.

References

Technical Support Center: 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC) Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the photobleaching of 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC) in microscopy applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with DEAC.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid signal loss or fading of DEAC fluorescence upon illumination. Photobleaching: The light-induced degradation of the fluorophore.- Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Insert neutral density filters if necessary.[1][2] - Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for image acquisition. Use the microscope's shutter to block the light path when not actively imaging.[1][2] - Use an Antifade Reagent: Mount your specimen in a commercially available or homemade antifade mounting medium.[3][4] - Optimize Image Acquisition Settings: Use a more sensitive detector or increase the camera binning to collect more signal with less excitation light.
Weak or no DEAC fluorescence signal is observed. Inefficient Labeling: The DEAC probe may not have efficiently conjugated to the target molecule. Incorrect Filter Set: The excitation and emission filters may not be appropriate for DEAC. Photobleaching During Preparation: The sample may have been exposed to excessive light during staining and mounting.- Verify Labeling Protocol: Ensure that the pH and other conditions of your labeling reaction are optimal for the conjugation chemistry. - Check Microscope Filters: Use a filter set appropriate for DEAC (Excitation max ~400 nm, Emission max ~460 nm).[4][5] - Protect from Light: Keep the sample protected from light as much as possible during all steps of the preparation process.[6]
High background fluorescence, obscuring the DEAC signal. Autofluorescence: The biological specimen itself may be fluorescent at the excitation and emission wavelengths of DEAC. Non-specific Binding: The DEAC probe may be binding non-specifically to other cellular components. Contaminated Reagents: Buffers or other solutions may be contaminated with fluorescent impurities.- Use a Spectral Unmixing Plugin: If your imaging software has this capability, it can help to separate the DEAC signal from the autofluorescence. - Include a Blocking Step: Use a blocking agent like bovine serum albumin (BSA) before adding the DEAC probe to reduce non-specific binding. - Use High-Purity Reagents: Ensure all buffers and solutions are freshly prepared with high-purity water and reagents.
Appearance of fluorescent artifacts or puncta. Probe Aggregation: DEAC molecules may aggregate, leading to bright, punctate signals. Precipitation of Antifade Reagent: Some antifade reagents can precipitate, especially after prolonged storage.- Filter the DEAC Solution: Before use, filter the DEAC stock solution through a 0.2 µm syringe filter to remove any aggregates. - Use Fresh Antifade Reagent: Prepare or use fresh antifade mounting media to avoid issues with precipitation.
Difficulty distinguishing between true signal and noise. Low Signal-to-Noise Ratio (SNR): The DEAC signal may be too weak relative to the background noise.- Increase Labeling Concentration: While avoiding oversaturation, a slightly higher concentration of DEAC may improve the signal. - Use a Cooled Camera: A camera with a cooled sensor will have lower thermal noise, improving the SNR. - Image Processing: Use image averaging or a denoising filter to improve the quality of the acquired images.

Frequently Asked Questions (FAQs)

1. What is photobleaching and why does it occur with DEAC?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, DEAC, upon exposure to excitation light. When DEAC absorbs light, it enters an excited state. From this excited state, it can undergo chemical reactions, often involving molecular oxygen, that permanently damage the molecule and render it non-fluorescent.

dot

StainingProtocol cluster_prep Cell Preparation cluster_staining Staining cluster_mounting Mounting cell_culture 1. Culture cells on coverslips fixation 2. Fix cells (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilize cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Block non-specific binding (e.g., 1% BSA) permeabilization->blocking deac_staining 5. Incubate with DEAC solution blocking->deac_staining washing 6. Wash to remove unbound DEAC deac_staining->washing antifade 7. Apply antifade mounting medium washing->antifade coverslip 8. Mount coverslip on slide antifade->coverslip curing 9. Cure/seal the slide (if applicable) coverslip->curing imaging 10. Image with fluorescence microscope curing->imaging

References

Technical Support Center: Optimizing HPLC Separation of 4-(Diazomethyl)-7-(diethylamino)coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(diazomethyl)-7-(diethylamino)coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound derivatives?

A good starting point for method development is to use a reversed-phase C18 column with a gradient elution.[1][2] A typical mobile phase would consist of acetonitrile or methanol as the organic modifier and water, often with a small amount of acid such as acetic acid or formic acid to improve peak shape.[1][3] Given the fluorescent nature of these coumarin derivatives, a fluorescence detector should be used for high sensitivity.[2][3]

Q2: What are the typical excitation and emission wavelengths for fluorescent coumarin derivatives?

For fluorescent coumarin derivatives, typical excitation wavelengths are in the range of 320-360 nm, with emission wavelengths around 450-460 nm.[2][4] It is crucial to determine the optimal excitation and emission maxima for your specific this compound derivative to ensure the highest sensitivity.

Q3: How can I improve the resolution between closely eluting peaks?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase composition: Adjusting the ratio of organic solvent to water can significantly impact selectivity.[1]

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.

  • Adjust the flow rate: Lowering the flow rate can increase efficiency and resolution, although it will also increase the analysis time.[5]

  • Modify the column temperature: Changing the temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thus influencing resolution.[5]

  • Use a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a column with a different particle size.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound derivatives.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6] Here are the primary causes and solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.[1][6]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Contamination: A contaminated guard column or analytical column can also cause poor peak shape.

    • Solution: Replace the guard column and flush the analytical column with a strong solvent.

Q: My peaks are fronting. What could be the cause?

A: Peak fronting is less common than tailing and is often associated with:

  • Sample Overload: Similar to tailing, injecting too concentrated a sample can cause fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

Problem 2: Retention Time Variability

Q: My retention times are shifting from run to run. What should I check?

A: Fluctuating retention times can be caused by several factors:

  • Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7]

  • Pump Issues: Fluctuations in the pump flow rate will directly affect retention times.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.[7]

  • Column Temperature: Variations in column temperature can cause retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can lead to inconsistent retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[7]

Problem 3: Baseline Issues (Noise or Drift)

Q: I am observing a noisy or drifting baseline. What are the potential sources and solutions?

A: A stable baseline is critical for accurate quantification. Here's how to troubleshoot baseline issues:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, are a common cause of baseline noise.

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser.[7]

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to baseline problems.

    • Solution: Flush the flow cell with a strong, clean solvent. If the problem persists, the detector lamp may need to be replaced.[7]

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can degrade and "bleed" from the column, causing a drifting baseline.

    • Solution: Ensure that the column's operating temperature and pH are within the manufacturer's recommended limits.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Factor (k) of Coumarin Derivatives

% Acetonitrile in Water (v/v)Analyte 1 (k)Analyte 2 (k)Analyte 3 (k)
30%12.514.216.8
40%8.29.511.3
50%4.15.36.7
60%2.33.14.0
70%1.21.82.5

Data is illustrative and based on typical reversed-phase behavior. Actual retention factors will vary depending on the specific coumarin derivatives and HPLC conditions.

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd 0.1% formic or acetic acid to the mobile phase.
Column overloadReduce sample concentration or injection volume.
Retention Time Shift Inconsistent mobile phasePrepare fresh mobile phase and degas thoroughly.
Pump malfunctionCheck for leaks, purge the pump.
Temperature fluctuationsUse a column oven.
Baseline Noise Air bubbles in the systemDegas the mobile phase.
Contaminated mobile phaseUse HPLC-grade solvents and filter.
Dirty detector flow cellFlush the flow cell.
Peak Splitting Column void or contaminationUse a guard column, replace the analytical column if necessary.
Sample solvent incompatibilityDissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Derivatives

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Fluorescence Detector (Excitation: ~340 nm, Emission: ~450 nm - optimize for your specific compound).

  • Sample Preparation: Dissolve the sample in the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).

Protocol 2: Column Cleaning and Regeneration

  • Disconnect the column from the detector.

  • Flush the column with HPLC-grade water at 0.5 mL/min for 30 minutes.

  • Flush with isopropanol at 0.5 mL/min for 30 minutes.

  • Flush with hexane (for reversed-phase columns) at 0.5 mL/min for 30 minutes to remove strongly retained non-polar compounds.

  • Flush again with isopropanol at 0.5 mL/min for 30 minutes.

  • Flush with HPLC-grade water at 0.5 mL/min for 30 minutes.

  • Equilibrate the column with the mobile phase to be used for the analysis.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed check_pressure Check System Pressure start->check_pressure pressure_high High Pressure check_pressure->pressure_high High pressure_low Low Pressure / No Pressure check_pressure->pressure_low Low pressure_ok Pressure OK check_pressure->pressure_ok Normal check_blockage Check for Blockages (frits, tubing, column) pressure_high->check_blockage check_leaks Check for Leaks (fittings, pump seals) pressure_low->check_leaks check_pump Check Pump (air bubbles, solvent lines) pressure_low->check_pump examine_chromatogram Examine Chromatogram for Peak Shape / Retention Time Issues pressure_ok->examine_chromatogram resolve_blockage Replace/Clean Blocked Component check_blockage->resolve_blockage resolve_leaks Tighten/Replace Fittings or Seals check_leaks->resolve_leaks resolve_pump Purge Pump, Check Solvent Levels check_pump->resolve_pump end Problem Resolved resolve_blockage->end resolve_leaks->end resolve_pump->end peak_tailing Peak Tailing? examine_chromatogram->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift optimize_mobile_phase Optimize Mobile Phase (add acid, change solvent ratio) peak_tailing->optimize_mobile_phase Yes check_column_health Check Column Health (overload, contamination) peak_tailing->check_column_health Yes baseline_issue Baseline Noise/Drift? rt_shift->baseline_issue check_mobile_phase_prep Verify Mobile Phase Preparation and Degassing rt_shift->check_mobile_phase_prep Yes check_temp_control Check Column Temperature Control rt_shift->check_temp_control Yes baseline_issue->check_mobile_phase_prep Yes check_detector Check Detector (clean flow cell, check lamp) baseline_issue->check_detector Yes baseline_issue->end No optimize_mobile_phase->end check_column_health->end check_mobile_phase_prep->end check_temp_control->end check_detector->end

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Workflow start Define Separation Goal select_column Select Column (e.g., C18, Phenyl-Hexyl) start->select_column select_mobile_phase Select Mobile Phase Solvents (e.g., ACN, MeOH, Water) start->select_mobile_phase initial_gradient Run Initial Scouting Gradient select_column->initial_gradient select_mobile_phase->initial_gradient evaluate_results Evaluate Initial Separation initial_gradient->evaluate_results good_separation Good Separation? evaluate_results->good_separation optimize_gradient Optimize Gradient Slope and Time good_separation->optimize_gradient No validate_method Validate Method (robustness, reproducibility) good_separation->validate_method Yes optimize_flow_temp Optimize Flow Rate and Temperature optimize_gradient->optimize_flow_temp fine_tune Fine-Tune Mobile Phase (e.g., pH, additives) optimize_flow_temp->fine_tune fine_tune->evaluate_results end Final Method validate_method->end

Caption: A general workflow for HPLC method development.

References

best practices for storage and handling of 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance on the best practices for the storage and handling of 4-(Diazomethyl)-7-(diethylamino)coumarin, a fluorescent compound with a reactive diazomethyl group. Researchers, scientists, and drug development professionals should review this information carefully before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards stem from the diazomethyl group. Diazo compounds are known to be:

  • Explosive: They can detonate upon exposure to heat, shock, friction, or strong light. The risk is significantly higher with the pure, undiluted compound.

  • Highly Toxic: Diazomethane, a related compound, is more toxic than hydrogen cyanide.[1] Exposure can occur through inhalation, ingestion, or skin contact, potentially causing severe respiratory issues, including fatal pulmonary edema. Symptoms of exposure may be delayed.

  • Carcinogenic: Many diazo compounds are suspected carcinogens.

Q2: How should I store this compound?

A2: Due to its instability, long-term storage of this compound, especially in solution, is highly discouraged.[1] If short-term storage is necessary, follow these guidelines:

  • Solid Form: Store in a cool, dark, and dry place, preferably in a refrigerator and in a tightly sealed container. Avoid heat and direct sunlight.

  • In Solution: If you must store it in solution (e.g., in an anhydrous ether), it should be for a very short period (no more than a few days) in a freezer (-20°C).[1] The container should be a scratch-free glass bottle with a rubber stopper, sealed with paraffin film.[1] Never store diazo solutions below their freezing point, as crystallization can trigger an explosion.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive set of PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield are essential.[1]

  • Hand Protection: Use double nitrile gloves.[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with a blast shield.[1]

Q4: Can I prepare a stock solution of this compound?

A4: Preparing stock solutions is not recommended due to the instability of the diazomethyl group. The best practice is to synthesize or use a freshly prepared solution of the compound for immediate use in your experiment. This in-situ approach minimizes the risks associated with storage.

Q5: What materials should I avoid when working with this compound?

A5: Avoid the following:

  • Scratched Glassware: Sharp edges or scratches can initiate detonation.[1]

  • Certain Metals: Some metal ions can catalyze explosive decomposition.[1]

  • Acids: Diazo compounds react vigorously with acids.

  • Strong Oxidizing Agents: These can lead to hazardous reactions.

  • Bright Light: Photolytic decomposition can occur.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no fluorescence signal in labeled sample Compound Degradation: The diazomethyl group is unstable and may have decomposed.Use a freshly prepared solution of the compound for labeling. If the solid has been stored for a long time, its purity should be checked.
Inefficient Labeling: The reaction conditions (pH, temperature, solvent) may not be optimal for the labeling reaction with your target molecule.Optimize the reaction conditions. The reactivity of the diazomethyl group can be influenced by the substrate and the environment.
Photobleaching: The coumarin fluorophore may have been exposed to intense light for an extended period.Minimize light exposure during the experiment and imaging. Use anti-fade reagents if compatible with your sample.
Inconsistent experimental results Inconsistent Concentration of the Reagent: If you are using a stored solution, its concentration may have changed over time due to decomposition.Prepare and use the reagent fresh for each experiment to ensure a consistent concentration.
Variability in Reaction Time: The reaction of the diazomethyl group can be rapid. Small variations in reaction time can lead to different degrees of labeling.Carefully control the reaction time and quenching steps.
Precipitate formation during the experiment Low Solubility: The compound may have limited solubility in your chosen solvent system.Test the solubility in various compatible solvents. You may need to use a co-solvent.
Reaction with Buffer Components: Some buffer components may react with the diazomethyl group, leading to insoluble byproducts.Ensure that your buffer system is free of components that can react with diazo compounds (e.g., strong acids).
Safety concerns during handling Lack of proper safety measures. Always work in a chemical fume hood with a blast shield and wear the appropriate PPE.[1] Never work with this compound alone.
Use of inappropriate equipment. Use only smooth, unscratched glassware. Avoid metal spatulas for handling the solid.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in the scientific literature, likely due to its hazardous nature and the preference for more stable fluorescent probes. The primary application of such a compound would be as a fluorescent labeling agent, where the diazomethyl group reacts with acidic functionalities (like carboxylic acids) on a target molecule to form a fluorescently tagged ester.

General Protocol for Fluorescent Labeling (Hypothetical)

This is a generalized, hypothetical protocol and must be adapted and optimized for your specific application with extreme caution and appropriate safety measures in place.

  • Preparation of the Reagent: Ideally, this compound should be synthesized and used immediately. If working with a pre-synthesized solid, prepare a dilute solution in an anhydrous, non-protic solvent (e.g., diethyl ether or dioxane) immediately before use.

  • Reaction Setup: In a chemical fume hood with a blast shield, dissolve your target molecule in a suitable anhydrous solvent.

  • Labeling Reaction: Slowly add the freshly prepared solution of this compound to the solution of your target molecule. The reaction is often carried out at low temperatures (e.g., 0°C) to control the reactivity.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Quenching: Once the reaction is complete, any unreacted diazomethyl compound must be quenched. This can be done by carefully adding a weak acid, such as acetic acid, dropwise until the characteristic yellow color of the diazo compound disappears and nitrogen evolution ceases. Caution: This quenching step can be vigorous.

  • Purification: The fluorescently labeled product can then be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Experiment Fails (e.g., No Signal, Inconsistent Results) check_reagent Check Reagent Integrity start->check_reagent reagent_fresh Was the reagent used immediately after preparation/dissolution? check_reagent->reagent_fresh Yes reagent_storage How was the reagent stored? check_reagent->reagent_storage No check_protocol Review Experimental Protocol reagent_fresh->check_protocol review_storage Action: Review storage protocol. Store in cool, dark, dry conditions. Use immediately. reagent_storage->review_storage prepare_fresh Action: Prepare fresh reagent and repeat experiment. prepare_fresh->start Restart review_storage->prepare_fresh conditions_ok Are reaction conditions (solvent, temp, pH) appropriate? check_protocol->conditions_ok optimize_conditions Action: Optimize reaction conditions. (e.g., solvent, temperature, reaction time) conditions_ok->optimize_conditions No check_instrumentation Check Instrumentation conditions_ok->check_instrumentation Yes optimize_conditions->prepare_fresh instrument_settings Are instrument settings (e.g., excitation/emission wavelengths) correct for a coumarin dye? check_instrumentation->instrument_settings correct_settings Action: Correct instrument settings and re-measure. instrument_settings->correct_settings No success Experiment Successful instrument_settings->success Yes correct_settings->success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Fluorescent Labels: 4-(Diazomethyl)-7-(diethylamino)coumarin and Other Key Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research and drug development, fluorescent labels are indispensable tools for visualizing and quantifying biological processes. The selection of an appropriate fluorophore is critical for the success of applications ranging from cellular imaging to immunoassays. This guide provides a detailed comparison of 4-(Diazomethyl)-7-(diethylamino)coumarin with other widely used fluorescent labels, including Fluorescein isothiocyanate (FITC), Rhodamine B, and the Cyanine dyes Cy3 and Cy5.

Introduction to this compound

A Field of Established Alternatives

To provide a comprehensive comparison, we will evaluate this compound against three classes of fluorescent labels that are staples in the research community:

  • Fluorescein isothiocyanate (FITC): A derivative of fluorescein, FITC is one of the most common green fluorescent probes.[1] Its isothiocyanate group reacts with primary amines on proteins to form stable conjugates.[2]

  • Rhodamine B: A xanthene dye known for its bright red-orange fluorescence and good photostability.[3] It is often used as a tracer and in various staining applications.[4]

  • Cyanine Dyes (Cy3 and Cy5): Part of the polymethine dye family, Cy3 and Cy5 are known for their high molar extinction coefficients and sharp emission peaks.[5] They are extensively used in fluorescence resonance energy transfer (FRET) studies and multiplexing applications.[6]

Performance Comparison of Fluorescent Labels

The effectiveness of a fluorescent label is determined by several key photophysical parameters. The following table summarizes these properties for our selected dyes.

Property7-(diethylamino)-4-methylcoumarin (Coumarin Representative)Fluorescein isothiocyanate (FITC)Rhodamine BCy3Cy5
Excitation Max (λex) ~375 nm[7]~495 nm[1]~546 nm[8]~554 nm[7]~649 nm[9]
Emission Max (λem) ~445 nm[7]~525 nm[1]~567 nm[8]~568 nm[7]~667 nm[9]
Molar Extinction Coefficient (ε) >21,000 M⁻¹cm⁻¹[10]~75,000 M⁻¹cm⁻¹[1]~106,000 M⁻¹cm⁻¹[11]~150,000 M⁻¹cm⁻¹[7]~250,000 M⁻¹cm⁻¹[9]
Quantum Yield (Φ) Varies with solvent~0.92[1]~0.70 (in ethanol)[11]~0.15~0.27
Photostability ModerateLow[1]HighHighHigh
Common Reactive Group Diazomethyl (in target compound)Isothiocyanate-NHS ester, MaleimideNHS ester, Maleimide

Disclaimer: The data for 7-(diethylamino)-4-methylcoumarin is used as a representative for the 7-(diethylamino)coumarin class of dyes due to the lack of specific published data for this compound.

Experimental Methodologies

Accurate characterization of fluorescent labels relies on standardized experimental protocols. Below are methodologies for determining two key performance metrics.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: Create a series of dilutions of the stock solution with known concentrations.

  • Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Plot the data: Plot a graph of absorbance versus concentration.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is equal to the molar extinction coefficient when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a well-characterized standard, is commonly used.

Protocol:

  • Select a standard: Choose a fluorescent standard with a known quantum yield that has an absorption and emission spectrum similar to the sample.

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence emission spectrum.

  • Plot the data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (m_x / m_st) * (n_x² / n_st²)

    where Φst is the quantum yield of the standard, m_x and m_st are the slopes of the plots for the sample and standard, respectively, and n_x and n_st are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving fluorescent labels.

ProteinLabeling Protein Protein Solution (pH 8.3-8.5) Incubation Incubation (Room Temperature, 1-2 hours) Protein->Incubation ReactiveDye Reactive Fluorescent Dye (e.g., NHS Ester) ReactiveDye->Incubation Purification Purification (e.g., Gel Filtration) Incubation->Purification LabeledProtein Labeled Protein Conjugate Purification->LabeledProtein

Caption: General workflow for labeling proteins with an amine-reactive fluorescent dye.

QuantumYieldMeasurement cluster_Sample Sample Preparation cluster_Measurement Data Acquisition cluster_Analysis Data Analysis Sample_Dilutions Prepare Serial Dilutions of Sample & Standard Measure_Abs Measure Absorbance at Excitation Wavelength Sample_Dilutions->Measure_Abs Measure_Fluor Measure Integrated Fluorescence Emission Sample_Dilutions->Measure_Fluor Plot_Data Plot Integrated Fluorescence vs. Absorbance Measure_Abs->Plot_Data Measure_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Using Slopes Plot_Data->Calculate_QY

Caption: Workflow for the relative determination of fluorescence quantum yield.

Conclusion

The choice of a fluorescent label is a multifaceted decision that depends on the specific requirements of the experiment. While this compound and its relatives offer unique properties, particularly their sensitivity to the local environment, established dyes like FITC, Rhodamine B, and the Cyanine series provide a wide range of well-characterized options with high brightness and photostability. For applications requiring high sensitivity and photostability, cyanine dyes such as Cy3 and Cy5 are excellent choices. Rhodamine B offers a robust and bright signal in the orange-red spectrum. FITC remains a cost-effective and widely used green fluorophore, though its lower photostability is a consideration. Researchers should carefully consider the photophysical properties outlined in this guide to select the optimal fluorescent label for their specific research needs.

References

Validating 4-(Diazomethyl)-7-(diethylamino)coumarin for Carboxylic Acid Labeling in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acid-containing molecules is a common challenge. Chemical derivatization to enhance detection in mass spectrometry is a widely employed strategy. This guide provides a comparative overview of 4-(diazomethyl)-7-(diethylamino)coumarin as a potential labeling reagent for carboxylic acids, benchmarked against established derivatization agents. While direct quantitative mass spectrometry validation data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its potential performance based on the known reactivity of diazomethane compounds and the spectral properties of coumarins, and compares it with validated alternatives.

Introduction to this compound Labeling

This compound is a fluorescent labeling reagent that targets carboxylic acids. The reactive diazomethyl group (-CHN₂) reacts with the acidic proton of a carboxylic acid to form a stable ester bond, thereby attaching the coumarin tag to the target molecule. The 7-(diethylamino)coumarin fluorophore offers the potential for sensitive fluorescence detection and its structure can influence ionization efficiency in mass spectrometry.

The primary advantages of using a coumarin-based diazomethane reagent include:

  • High Reactivity: Diazomethane compounds are known to react rapidly and specifically with carboxylic acids under mild conditions, often without the need for a catalyst.

  • Fluorescence Properties: The coumarin tag allows for orthogonal detection by fluorescence, which can be useful for method development and quality control.

  • Potential for Enhanced Mass Spectrometry Signal: The addition of the coumarin moiety can improve the ionization efficiency of the analyte, potentially leading to lower limits of detection.

Comparative Performance of Carboxylic Acid Labeling Reagents

A direct quantitative comparison of this compound with other labeling reagents for mass spectrometry is challenging due to the limited availability of specific validation data for this compound. However, we can compare its expected performance with well-documented alternatives based on published studies. The following table summarizes key performance metrics for established carboxylic acid derivatization reagents.

Derivatization ReagentTarget Functional GroupReaction ConditionsTypical MS Signal EnhancementValidated Applications
This compound (Hypothetical) Carboxylic AcidsRoom temperature, no catalyst expectedExpected to improve ionization efficiencyPotentially broad applicability to carboxylic acids
3-Nitrophenylhydrazine (3-NPH) with EDC Carboxylic Acids60°C, 30 minDerivatization efficiencies close to 100%[1]Short-chain fatty acids in animal matrices[1]
Aniline with EDC Carboxylic Acids4°C, 2 hoursVariable derivatization efficiencies (20-100%)[1]Not recommended for quantitative analysis in animal samples due to low recovery[1]
9-Anthryldiazomethane (ADAM) Carboxylic AcidsRoom temperature, no catalystDetection limits in the femtomole range by fluorescence[2]Fatty acids, α-keto acids, tricarboxylic acid cycle metabolites[2]
1-Pyrenyldiazomethane (PDAM) Carboxylic AcidsRoom temperature, no catalystDetection limits of 20-30 fmol by fluorescenceShort- and long-chain fatty acids, prostaglandins

Experimental Protocols

General Protocol for this compound Labeling of Carboxylic Acids

Materials:

  • Carboxylic acid sample

  • This compound solution in a suitable solvent (e.g., diethyl ether, methanol)

  • Anhydrous solvent for sample dissolution (e.g., methanol, acetonitrile)

  • Quenching reagent (e.g., acetic acid)

  • LC-MS grade solvents for analysis

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid-containing sample in an appropriate anhydrous solvent.

  • Derivatization Reaction: Add a molar excess of the this compound solution to the sample. The reaction is typically performed at room temperature and is expected to proceed rapidly.

  • Reaction Quenching: After a short incubation period (e.g., 15-30 minutes), quench the reaction by adding a small amount of a weak acid, such as acetic acid, to consume any unreacted diazomethane.

  • Sample Dilution and Analysis: Dilute the derivatized sample with the initial mobile phase for LC-MS analysis.

Note: Diazomethane and its derivatives are potentially explosive and toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Validated Protocol for 3-Nitrophenylhydrazine (3-NPH) Labeling of Carboxylic Acids

The following is a summary of a validated protocol for 3-NPH derivatization[1]:

  • Sample Preparation: Aliquot the sample extract.

  • Derivatization: Add 3-NPH hydrochloride and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solutions. Incubate at 60°C for 30 minutes.

  • Quenching: Quench the reaction with a suitable reagent.

  • LC-MS Analysis: Analyze the derivatized sample by reversed-phase LC-MS.

Mass Spectrometry Validation and Expected Fragmentation

The validation of the labeling method by mass spectrometry would involve assessing parameters such as:

  • Reaction Yield and Stoichiometry: Determined by analyzing the mass spectra for the presence of the expected derivatized product and the absence of starting material.

  • Signal Enhancement: Comparing the signal intensity of the derivatized analyte to the underivatized analyte.

  • Linearity and Dynamic Range: Establishing a calibration curve with known concentrations of a standard carboxylic acid.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

  • Precision and Accuracy: Assessing the reproducibility of the method through replicate measurements.

Based on studies of coumarin fragmentation in mass spectrometry, the derivatized carboxylic acids are expected to show characteristic neutral losses. The primary fragmentation would likely involve the loss of carbon monoxide (CO) from the coumarin ring. The specific fragmentation pattern will depend on the ionization method (e.g., ESI, MALDI) and the collision energy used in MS/MS analysis.

Visualizing the Workflow and Chemical Reactions

G cluster_workflow Experimental Workflow for Labeling and MS Analysis start Carboxylic Acid Sample derivatization Derivatization with this compound start->derivatization quench Quench Excess Reagent derivatization->quench lcms LC-MS/MS Analysis quench->lcms data Data Analysis lcms->data

Figure 1. A generalized experimental workflow for the labeling of carboxylic acids with this compound followed by mass spectrometry analysis.

G cluster_reaction Derivatization Reaction reagent This compound R'-CHN₂ product Labeled Product R-COOCH₂-R' reagent->product + analyte Carboxylic Acid R-COOH analyte->product + n2 N₂ product->n2 -

Figure 2. Chemical reaction scheme for the derivatization of a carboxylic acid with this compound, resulting in a labeled ester and the release of nitrogen gas.

Conclusion

This compound holds promise as a labeling reagent for the analysis of carboxylic acids by mass spectrometry, leveraging the known reactivity of diazomethanes and the favorable properties of coumarins. However, a comprehensive validation with quantitative mass spectrometry data is necessary to fully establish its performance characteristics. In the absence of such data, researchers should consider well-validated alternatives like 3-nitrophenylhydrazine for robust quantitative studies. The development and publication of a detailed validation study for this compound would be a valuable contribution to the field of analytical chemistry, potentially offering a sensitive and versatile tool for metabolomics and other areas of research.

References

A Comparative Guide to Coumarin Derivatives for Fluorescence Labeling: 4-(Diazomethyl)-7-(diethylamino)coumarin vs. Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. Coumarin-based dyes are a popular choice due to their advantageous photophysical properties. This guide provides a detailed comparison of 4-(diazomethyl)-7-(diethylamino)coumarin with other widely used coumarin derivatives, offering insights into their performance based on available experimental data.

This comparison will focus on the unique reactivity of the diazomethyl group for targeting carboxylic acids, a feature that distinguishes it from more common amine-reactive and thiol-reactive coumarin probes. We will delve into the photophysical properties, labeling chemistries, and experimental considerations for this compound and its counterparts, including 7-Amino-4-methylcoumarin (AMC), 7-(Diethylamino)coumarin-3-carboxylic acid succinimidyl ester, and the commercially available Alexa Fluor 350.

At a Glance: Key Coumarin Derivatives and Their Characteristics

DerivativeReactive GroupTarget FunctionalityExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound DiazomethylCarboxylic AcidsData not availableData not availableData not available
7-Amino-4-methylcoumarin (AMC)AmineAmine (post-activation), Enzyme Substrate~345~445High
7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl esterN-hydroxysuccinimide (NHS) esterPrimary Amines~423~465High
Alexa Fluor 350, succinimidyl esterN-hydroxysuccinimide (NHS) esterPrimary Amines~346~442High
7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)MaleimideThiols~387~468Moderate

Delving Deeper: A Head-to-Head Comparison

This compound: A Niche Tool for Carboxylic Acid Labeling

The standout feature of this compound is its diazomethyl functional group. This group offers a specific method for labeling carboxylic acid residues on proteins and other biomolecules.

Labeling Chemistry: The reaction proceeds via an esterification where the diazomethyl group reacts with a carboxylic acid to form a fluorescent ester, releasing nitrogen gas in the process. This provides a direct labeling strategy for acidic residues like aspartic acid and glutamic acid, or the C-terminus of proteins.

Coumarin 4-(Diazomethyl)-7- (diethylamino)coumarin Ester Fluorescent Ester (Labeled Product) Coumarin->Ester Reacts with CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->Ester N2 N₂ Gas Ester->N2 Releases

Labeling reaction of this compound.

Advantages:

  • Specificity for Carboxylic Acids: This allows for the targeted labeling of acidic residues, which are less frequently targeted by common fluorescent probes.

  • Direct Labeling: The reaction does not typically require activating agents.

Limitations:

  • Limited Data: A significant drawback is the lack of comprehensive, publicly available data on its photophysical properties and detailed labeling protocols.

  • Potential Side Reactions: Diazo compounds can be reactive towards other functional groups under certain conditions.

Amine-Reactive Coumarin Derivatives: The Workhorses of Bioconjugation

Derivatives like 7-(Diethylamino)coumarin-3-carboxylic acid succinimidyl ester and Alexa Fluor 350 succinimidyl ester are widely used for their ability to efficiently label primary amines.

Labeling Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds.

NHSCoumarin Coumarin-NHS Ester Amide Fluorescent Amide (Labeled Product) NHSCoumarin->Amide Reacts with Amine R-NH₂ (Primary Amine) Amine->Amide NHS NHS leaving group Amide->NHS Releases

Labeling reaction of an amine-reactive coumarin-NHS ester.

Advantages:

  • High Reactivity and Efficiency: The reaction with primary amines is generally rapid and efficient under mild basic conditions.

  • Well-Characterized: Extensive data is available on their photophysical properties and labeling protocols.

  • Commercial Availability: A wide variety of amine-reactive coumarins are commercially available with different reactive groups and spectral properties. Alexa Fluor 350, a sulfonated coumarin derivative, offers improved water solubility and potentially higher quantum yields upon conjugation.

Limitations:

  • Lack of Specificity: As lysine residues are often abundant on the surface of proteins, NHS esters can lead to heterogeneous labeling.

Thiol-Reactive Coumarin Derivatives: Targeting Cysteine Residues

Coumarins functionalized with a maleimide group, such as 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), are designed for the specific labeling of thiol groups.

Labeling Chemistry: The maleimide group reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether bond.

MaleimideCoumarin Coumarin-Maleimide Thioether Fluorescent Thioether (Labeled Product) MaleimideCoumarin->Thioether Reacts with Thiol R-SH (Thiol) Thiol->Thioether

Labeling reaction of a thiol-reactive coumarin-maleimide.

Advantages:

  • High Specificity: Cysteine residues are generally less abundant than lysine residues, allowing for more site-specific labeling.

  • Stable Conjugates: The resulting thioether bond is highly stable.

Limitations:

  • Requires Free Thiols: The protein of interest must have an available cysteine residue. Disulfide bonds may need to be reduced prior to labeling.

Experimental Protocols: A General Overview

General Protocol for Labeling Carboxylic Acids with this compound (Hypothetical)
  • Dissolve the Reagents:

    • Dissolve the protein or biomolecule containing the carboxylic acid to be labeled in a suitable buffer. The choice of buffer is critical and should be free of nucleophiles that could react with the diazo group. A slightly acidic pH may be required to protonate the carboxylic acid, but this needs to be balanced with the stability of the diazo compound.

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO) to prepare a stock solution.

  • Labeling Reaction:

    • Add the diazo-coumarin stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature or a controlled temperature, protected from light. The reaction time will require optimization (e.g., 1-2 hours to overnight).

  • Purification:

    • Remove the unreacted dye and byproducts. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorption maximum, which needs to be experimentally determined).

Conclusion: Choosing the Right Tool for the Job

The selection of a coumarin derivative for fluorescence labeling hinges on the specific experimental goals and the available functional groups on the target biomolecule.

  • For targeting abundant primary amines , well-characterized and commercially available NHS esters of coumarin derivatives like 7-(Diethylamino)coumarin-3-carboxylic acid or Alexa Fluor 350 are excellent choices.

  • For site-specific labeling of cysteine residues , maleimide-functionalized coumarins such as CPM are the preferred reagents.

  • This compound presents a unique opportunity for the direct labeling of carboxylic acid residues . However, the current lack of comprehensive data necessitates that researchers who choose this reagent be prepared to perform significant optimization and characterization of both the labeling reaction and the resulting conjugate.

Further research into the photophysical properties and labeling efficiency of this compound would be highly valuable to the scientific community, potentially unlocking new avenues for fluorescently probing the structure and function of biomolecules.

Comparison of Alternative Probes to 4-(Diazomethyl)-7-(diethylamino)coumarin for Carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, protocols, and mechanisms of leading fluorescent probes for the detection and quantification of carboxylic acids.

The derivatization of carboxylic acids with fluorescent probes is a critical technique in numerous scientific disciplines, including metabolomics, drug discovery, and environmental analysis. This process enhances the detectability of these often non-chromophoric and non-fluorophoric molecules, particularly for sensitive analytical methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). For years, 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) has been a widely used reagent for this purpose. However, a range of alternative probes have been developed, offering distinct advantages in terms of reactivity, stability, and spectral properties. This guide provides an objective comparison of DEACM and its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Comparative Performance of Carboxylic Acid Probes

The selection of a derivatization agent is contingent on several factors, including the specific carboxylic acids of interest, the sample matrix, and the analytical instrumentation available. The following table summarizes the quantitative performance of DEACM and prominent alternative probes.

ProbeAbbreviationExcitation (nm)Emission (nm)Quantum YieldTypical Reaction TimeKey Advantages
This compoundDEACM385475~0.6530-60 minHigh quantum yield, good reactivity.
4-Bromomethyl-7-methoxycoumarinBr-Mmc325395~0.9060-120 minHigh stability of the reagent.
2-Bromoacetophenone254365Not reported60-90 minCost-effective.
9-AnthryldiazomethaneADAM365412~0.8010-30 minRapid reaction, high sensitivity.
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinoneBr-DMEQ360450~0.7530-60 minGood stability and reactivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable quantification of carboxylic acids. Below are representative methodologies for the derivatization of a generic carboxylic acid sample using DEACM and a common alternative, 9-Anthryldiazomethane (ADAM).

Protocol 1: Derivatization with DEACM

This protocol outlines the esterification of carboxylic acids using DEACM, a process catalyzed by a Lewis acid.

Materials:

  • Carboxylic acid sample (e.g., 1 mM in a suitable solvent like acetone or acetonitrile)

  • DEACM solution (e.g., 2 mM in acetone)

  • Catalyst: Perchloric acid (70%)

  • Reaction vial (amber glass to protect from light)

  • Heating block or water bath

Procedure:

  • Pipette 100 µL of the carboxylic acid sample into an amber reaction vial.

  • Add 100 µL of the DEACM solution to the vial.

  • Add 10 µL of 70% perchloric acid to catalyze the reaction.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for analysis by HPLC with fluorescence detection (Excitation: 385 nm, Emission: 475 nm).

start Start sample 1. Pipette 100 µL Carboxylic Acid Sample start->sample deacm 2. Add 100 µL DEACM Solution sample->deacm catalyst 3. Add 10 µL Perchloric Acid deacm->catalyst vortex 4. Vortex Gently (30 seconds) catalyst->vortex incubate 5. Incubate at 60°C (30 minutes) vortex->incubate cool 6. Cool to Room Temperature incubate->cool analyze 7. Analyze by HPLC-FLD cool->analyze end End analyze->end

Caption: Experimental workflow for carboxylic acid derivatization using DEACM.

Protocol 2: Derivatization with ADAM

This protocol describes the use of 9-Anthryldiazomethane (ADAM) for the fluorescent labeling of carboxylic acids. ADAM is known for its high reactivity and the formation of highly fluorescent esters.

Materials:

  • Carboxylic acid sample (e.g., 1 mM in a suitable solvent like methanol)

  • ADAM solution (e.g., 0.1% w/v in methanol)

  • Reaction vial (amber glass)

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the carboxylic acid sample into an amber reaction vial.

  • Add 200 µL of the ADAM solution to the vial.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes in the dark.

  • The reaction is quenched by the evaporation of the solvent or by the addition of a small amount of a scavenger acid (e.g., acetic acid).

  • Reconstitute the sample in a suitable solvent for analysis.

  • The sample is now ready for analysis by HPLC with fluorescence detection (Excitation: 365 nm, Emission: 412 nm).

start Start sample 1. Pipette 100 µL Carboxylic Acid Sample start->sample adam 2. Add 200 µL ADAM Solution sample->adam vortex 3. Vortex (1 minute) adam->vortex incubate 4. Incubate at RT (20 minutes, dark) vortex->incubate quench 5. Quench Reaction incubate->quench reconstitute 6. Reconstitute Sample quench->reconstitute analyze 7. Analyze by HPLC-FLD reconstitute->analyze end End analyze->end deacm DEACM (Probe) intermediate Protonated Intermediate deacm->intermediate Protonation rcooh Carboxylic Acid (Analyte) rcooh->intermediate Nucleophilic Attack catalyst Acid Catalyst (H+) catalyst->intermediate product Fluorescent Ester (Detectable Product) intermediate->product n2 Nitrogen Gas (Byproduct) intermediate->n2 Elimination goal Optimal Probe Selection sensitivity Required Sensitivity goal->sensitivity selectivity Sample Matrix Complexity (Selectivity) goal->selectivity kinetics Reaction Speed (Kinetics) goal->kinetics stability Reagent & Product Stability goal->stability instrument Instrumentation (λex/λem) goal->instrument sub_q Quantum Yield sensitivity->sub_q sub_s Side Reactions selectivity->sub_s sub_k Throughput Needs kinetics->sub_k sub_st Shelf Life stability->sub_st sub_i Detector Compatibility instrument->sub_i

A Comparative Guide to the Quantitative Analysis of Carboxyl Groups: 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DAM) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and sensitive quantification of carboxyl groups, this guide provides a comparative overview of the fluorescent labeling agent 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DAM) against alternative established methodologies. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable analytical approach for your research needs.

The determination of carboxylic acid content is crucial in various scientific disciplines, from characterizing fatty acids in metabolic studies to assessing the purity of pharmaceutical compounds. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide focuses on the comparison of a highly sensitive fluorescence derivatization method using DEAC-DAM with other prevalent techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) and potentiometric titration.

Performance Comparison

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of DEAC-DAM and its alternatives.

FeatureThis compound (DEAC-DAM) with HPLC-FluorescenceGC-MS of Fatty Acid Methyl Esters (FAMEs)Potentiometric Titration
Principle Pre-column derivatization of the carboxyl group with a fluorescent tag, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.Esterification of carboxyl groups to their more volatile methyl esters, followed by separation and quantification using Gas Chromatography coupled with Mass Spectrometry.Direct titration of the acidic carboxyl protons with a standardized base. The endpoint is determined by monitoring the change in potential.
Sensitivity High (nanomolar to picomolar range).[1]Very high (low µg/L to femtomole range).Moderate to low (millimolar range).
Selectivity High for carboxylic acids.High, with mass spectrometric detection providing structural information.Low, as it titrates all acidic functional groups present in the sample.
Sample Throughput Moderate, dependent on HPLC run time.High, with modern autosamplers.Low to moderate, can be automated.
Instrumentation HPLC with fluorescence detector.Gas chromatograph with a mass spectrometer.Potentiometer with a suitable electrode and titrator.
Derivatization Required YesYesNo
Advantages - Excellent sensitivity. - Good selectivity for carboxyl-containing analytes.- High sensitivity and selectivity. - Provides structural information. - Well-established and robust methods.- No derivatization required. - Simple and inexpensive instrumentation. - Absolute quantification method.
Disadvantages - Derivatization step adds complexity and potential for side reactions. - Limited information on a universally applicable protocol for all carboxylic acids.- Derivatization is required, which can be time-consuming. - Not suitable for non-volatile or thermally labile compounds.- Lower sensitivity compared to chromatographic methods. - Lack of selectivity in complex samples. - Requires larger sample volumes.

Experimental Protocols

Detailed and validated experimental protocols are critical for reproducible and accurate results. Below are representative protocols for each of the compared methods.

Quantitative Analysis using this compound (DEAC-DAM)

Materials:

  • This compound (DEAC-DAM)

  • Carboxylic acid standard or sample

  • Cyanuric chloride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • HPLC system with a fluorescence detector

Derivatization Procedure:

  • Prepare a stock solution of the carboxylic acid standard or sample in anhydrous acetonitrile.

  • Prepare a stock solution of DEAC-DAM in anhydrous acetonitrile.

  • Prepare a solution of cyanuric chloride and triethylamine in anhydrous acetonitrile.

  • In a reaction vial, mix the carboxylic acid solution with the cyanuric chloride and triethylamine solution.

  • Add the DEAC-DAM solution to the reaction mixture.

  • Seal the vial and heat at 50°C for 180 minutes.[1]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the DEAC-DAM derivative (e.g., excitation ~450 nm, emission ~500 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This is a widely used method for the analysis of fatty acids.

Materials:

  • Fatty acid-containing sample

  • Boron trichloride (BCl3) in methanol (12-14% w/v) or another esterification reagent

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system

Derivatization (Esterification) Procedure:

  • Weigh 1-25 mg of the sample into a reaction tube.

  • Add 2 mL of BCl3-methanol reagent.

  • Heat the mixture at 60°C for 10-30 minutes.

  • Cool the tube and add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture to extract the FAMEs into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract with anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute all FAMEs.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Potentiometric Titration

This method is suitable for determining the total carboxylic acid content in a sample.

Materials:

  • Carboxylic acid-containing sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potentiometer with a pH electrode

  • Burette or automatic titrator

  • Solvent (e.g., deionized water, ethanol, or a mixture)

Titration Procedure:

  • Accurately weigh or measure a known amount of the sample and dissolve it in a suitable solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small increments from the burette.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve.

  • The concentration of carboxyl groups can be calculated from the volume of NaOH used to reach the equivalence point.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the derivatization-based methods.

DEAC_DAM_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Reagents Add DEAC-DAM, Cyanuric Chloride, Triethylamine Dissolve->Reagents React Heat at 50°C Reagents->React HPLC HPLC Separation React->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Experimental workflow for carboxyl group quantification using DEAC-DAM.

FAME_Workflow cluster_prep Sample Preparation cluster_deriv Esterification cluster_analysis Analysis Sample Fatty Acid Sample Reagent Add BCl3-Methanol Sample->Reagent Heat Heat at 60°C Reagent->Heat Extract Extract with Hexane Heat->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for fatty acid analysis as FAMEs by GC-MS.

Conclusion

The choice of method for the quantitative analysis of carboxyl groups is highly dependent on the specific requirements of the study. For researchers requiring high sensitivity for trace-level analysis of specific carboxylic acids, derivatization with a fluorescent reagent like This compound (DEAC-DAM) followed by HPLC analysis is a powerful technique. When both high sensitivity and structural confirmation are paramount, GC-MS of FAMEs is the gold standard, particularly for fatty acid profiling. For applications where high precision for the total acid content is needed and sensitivity is not a limiting factor, potentiometric titration offers a simple, cost-effective, and absolute quantification method.

By understanding the principles, performance characteristics, and experimental protocols of these different approaches, researchers can make an informed decision to select the most appropriate method to achieve their analytical goals.

References

A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: An Assessment of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. This guide provides a comparative analysis of fluorescent probes for NO detection, with a focus on the widely used and well-characterized probes, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), and diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM). While 4-(diazomethyl)-7-(diethylamino)coumarin (DEAC-DA) has been synthesized, there is a notable lack of published experimental data regarding its specificity and selectivity for nitric oxide, precluding a direct comparative performance analysis. Therefore, this guide will focus on the established alternatives, providing the necessary data and protocols to aid researchers in selecting the appropriate tool for their experimental needs.

Introduction to Fluorescent NO Probes

Fluorescent probes are indispensable tools for the real-time imaging and quantification of NO in living cells and tissues. An ideal probe should exhibit high specificity and selectivity for NO over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), possess high fluorescence quantum yield upon reacting with NO, and be cell-permeable for intracellular measurements.

Performance Comparison of DAF-FM and DAR-4M

DAF-FM and DAR-4M are two of the most extensively used fluorescent probes for nitric oxide detection. Both operate on a similar principle: a non-fluorescent molecule is converted into a highly fluorescent product upon reaction with an oxidation product of NO, typically dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen.

Below is a summary of their key performance characteristics:

FeatureDAF-FMDAR-4M
Fluorophore FluoresceinRhodamine
Excitation Max (nm) ~495~560
Emission Max (nm) ~515~575
Fluorescence Enhancement ~160-fold~840-fold
Detection Limit ~3 nM~7-10 nM
pH Dependency Stable above pH 5.5Stable above pH 4
Photostability ModerateHigh
Cell Permeability Diacetate form is cell-permeableAM ester form is cell-permeable

Specificity and Selectivity

The selectivity of a fluorescent probe is paramount for obtaining reliable experimental data. While both DAF-FM and DAR-4M are widely used, it is crucial to understand their reactivity with other biologically relevant molecules.

ProbeTarget AnalytePotential Interferents
DAF-FM Nitric Oxide (via N₂O₃)Peroxynitrite (ONOO⁻) at high concentrations. Can be oxidized by other strong oxidizing agents, though with lower efficiency.
DAR-4M Nitric Oxide (via N₂O₃)Less susceptible to interference from other ROS and RNS compared to fluorescein-based probes.

Experimental Protocols

General Protocol for Intracellular NO Detection using DAF-FM Diacetate or DAR-4M AM

This protocol provides a general guideline for staining cultured cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

  • DAF-FM diacetate or DAR-4M AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

Procedure:

  • Prepare a stock solution: Dissolve DAF-FM diacetate or DAR-4M AM in anhydrous DMSO to a final concentration of 1-5 mM.

  • Prepare a loading solution: Dilute the stock solution in a physiological buffer (e.g., PBS) to a final working concentration of 1-10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the loading solution to the cells and incubate for 20-60 minutes at 37°C in the dark.

  • Wash: Remove the loading solution and wash the cells twice with the physiological buffer to remove any excess probe.

  • De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging. For DAF-FM, use excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively. For DAR-4M, use excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.

Visualizing the Detection Mechanism and Workflow

To aid in understanding the principles of NO detection and the experimental process, the following diagrams have been generated.

NO_Detection_Mechanism cluster_probe Non-Fluorescent Probe cluster_cell Inside the Cell Probe_DA DAF-FM diacetate / DAR-4M AM (Cell-Permeable) Probe DAF-FM / DAR-4M (Cell-Impermeable) Probe_DA->Probe Intracellular Esterases Product Fluorescent Triazole Product Probe->Product + N₂O₃ NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O₂ O2 Oxygen (O2)

Caption: Mechanism of intracellular nitric oxide detection.

Experimental_Workflow Start Start: Prepare Stock Solution (1-5 mM in DMSO) Prepare_Loading Prepare Loading Solution (1-10 µM in Buffer) Start->Prepare_Loading Load_Cells Incubate Cells with Loading Solution (20-60 min, 37°C) Prepare_Loading->Load_Cells Wash_Cells Wash Cells Twice with Buffer Load_Cells->Wash_Cells De_esterify Incubate in Fresh Buffer (15-30 min, 37°C) Wash_Cells->De_esterify Image Fluorescence Imaging De_esterify->Image

Caption: General experimental workflow for NO detection.

Conclusion

The selection of an appropriate fluorescent probe is critical for the accurate detection and quantification of nitric oxide. While novel probes are continuously being developed, established probes like DAF-FM and DAR-4M offer well-characterized and reliable options for researchers. DAF-FM provides high sensitivity, while DAR-4M offers superior photostability and a longer wavelength emission profile, which can be advantageous in minimizing cellular autofluorescence. The lack of published data on the specificity and selectivity of this compound makes it a less viable option for rigorous scientific investigation at this time. Researchers are encouraged to carefully consider the specific requirements of their experimental system when choosing a fluorescent NO probe.

A Comparative Guide to the Cross-Reactivity of 4-(Diazomethyl)-7-(diethylamino)coumarin and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent probe 4-(diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM) and its alternatives for studying enzyme activity. The focus is on cross-reactivity, a critical parameter for the accurate assessment of specific enzyme function in complex biological systems. This document summarizes available data, details relevant experimental protocols, and provides visualizations of associated biological pathways and workflows.

Introduction to this compound (DEAC-DZM)

This compound is a type of activity-based probe (ABP). ABPs are chemical tools used to label and quantify the active fraction of specific enzymes within a complex proteome. DEAC-DZM consists of two key functional components:

  • 7-(diethylamino)coumarin: A fluorophore that allows for the detection and quantification of the probe once it has bound to its target.

  • Diazomethyl ketone: A reactive group, or "warhead," that forms a covalent bond with the active site of the target enzyme.

The diazomethyl ketone warhead is known to be a specific inactivator of thiol (cysteine) proteases.[1][2][3] Peptidyl diazomethyl ketones have been shown to be unreactive with other classes of proteases, such as serine, acid, and metalloproteases, making them valuable for targeting cysteine proteases.[1][3] The specificity of a particular diazomethyl ketone probe is largely determined by the peptidyl sequence that directs it to the active site of a specific cysteine protease.[1][3]

Comparison with Alternative Probes

Probe ClassReactive Group ("Warhead")Primary TargetsKnown Cross-Reactivity/SelectivityFluorophore Examples
Diazomethyl Ketones (e.g., DEAC-DZM) Diazomethyl ketoneCysteine Proteases (e.g., Cathepsins)Generally specific for cysteine proteases over other protease classes.[1][3] Selectivity within the cysteine protease family is determined by the associated peptide sequence.[1][3] Can also inhibit some microbial serine proteases like thermitase and subtilisin.[4]7-(diethylamino)coumarin (DEAC)
Epoxysuccinates (e.g., DCG-04) EpoxysuccinateBroad-spectrum Cysteine CathepsinsDCG-04 labels a wide range of cysteine cathepsins including B, C, H, J, K, L, S, V, and X.[5][6]Biotin, Cy5[5]
Vinyl Sulfones (e.g., MV202) Vinyl sulfonePapain-like Cysteine Proteases (PLCPs)Broadly inhibits PLCPs.[7]Bodipy[7]
Acyloxymethylketones (AOMK) (e.g., GB123) AcyloxymethylketoneCysteine CathepsinsGB123 is more selective than DCG-04, labeling primarily Cathepsins B, S, and L.[5]Cy5[5]

Experimental Protocols

Determining the cross-reactivity and selectivity of an activity-based probe is crucial for the correct interpretation of experimental results. The following is a generalized protocol for activity-based protein profiling (ABPP) to assess probe selectivity.

Protocol: In Vitro Activity-Based Protein Profiling (ABPP) for Probe Selectivity

Objective: To determine the selectivity of an activity-based probe by identifying the enzymes it labels in a complex proteome (e.g., cell or tissue lysate).

Materials:

  • Activity-based probe (e.g., DEAC-DZM)

  • Cell or tissue lysate

  • Protease inhibitor cocktail (for control experiments)

  • Reaction buffer (e.g., 50 mM Tris, pH 7.5)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner or streptavidin-HRP for biotinylated probes and western blotting equipment

  • Mass spectrometer for protein identification

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve enzyme activity. Determine the total protein concentration.

  • Probe Labeling:

    • In separate tubes, incubate a standardized amount of proteome lysate with a range of concentrations of the activity-based probe.

    • Include a control sample with no probe and another pre-incubated with a broad-spectrum protease inhibitor to assess non-specific binding.

    • Incubate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the labeled proteins by SDS-PAGE.

  • Visualization:

    • For fluorescently tagged probes, visualize the labeled proteins directly using a fluorescence gel scanner.

    • For biotin-tagged probes, transfer the proteins to a membrane and detect using streptavidin-HRP and chemiluminescence.

  • Target Identification (Optional but recommended for full selectivity profiling):

    • Excise the fluorescent or biotin-labeled bands from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by mass spectrometry to identify the labeled proteins.

  • Competitive Profiling: To assess selectivity against a known inhibitor, pre-incubate the lysate with the inhibitor before adding the probe. A decrease in the signal for a specific protein indicates that the inhibitor and the probe are competing for the same active site.

Visualizations

Signaling Pathways and Experimental Workflows

Cysteine proteases, the likely targets of DEAC-DZM, are involved in numerous signaling pathways, including apoptosis and immune responses.[8][9][10][11] The following diagrams illustrate a simplified signaling pathway involving cathepsins in apoptosis and a typical experimental workflow for activity-based protein profiling.

Cathepsin_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm Stimulus Stimulus Lysosome Lysosome Stimulus->Lysosome destabilization Cathepsins Cathepsins Lysosome->Cathepsins release Bid Bid Cathepsins->Bid cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion activation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome formation Caspase_9 Caspase_9 Apoptosome->Caspase_9 activation Caspase_3 Caspase_3 Caspase_9->Caspase_3 activation Apoptosis Apoptosis Caspase_3->Apoptosis execution

Caption: Simplified signaling pathway of cathepsin-mediated apoptosis.

ABPP_Workflow Proteome Proteome Labeling Labeling Proteome->Labeling ABP ABP ABP->Labeling Separation Separation Labeling->Separation SDS-PAGE Visualization Visualization Separation->Visualization Fluorescence Scan / Western Blot Identification Identification Separation->Identification Excise bands Data_Analysis Data_Analysis Visualization->Data_Analysis Identification->Data_Analysis Mass Spectrometry

References

performance review of 4-(Diazomethyl)-7-(diethylamino)coumarin in various sample types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluorescent labeling reagents based on the 7-(diethylamino)coumarin fluorophore. While the specific compound 4-(diazomethyl)-7-(diethylamino)coumarin is not widely documented in scientific literature, this guide focuses on its more common and functionally similar analogs, such as those with bromomethyl and succinimidyl ester reactive groups. These reagents are extensively used for the derivatization of various analytes, enhancing their detectability in complex biological samples.

The primary applications for these reagents involve covalently attaching the fluorescent coumarin tag to a target molecule, typically to enable sensitive detection by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or fluorescence microscopy. The choice of reagent depends on the functional group present on the analyte of interest.

Performance Comparison of Fluorescent Labeling Reagents

The selection of a fluorescent label is critical and depends on the target functional group, the sample matrix, and the analytical instrumentation available. Below, we compare coumarin-based reagents for two common target groups—carboxylic acids and primary amines—against other popular labeling agents.

Table 1: Comparison of Reagents for Labeling Carboxylic Acids

Carboxylic acids, such as fatty acids and certain acidic drugs, are often derivatized using reagents that form stable ester linkages. Bromomethyl-coumarins are classic choices for this application.

Feature3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br)4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Target Group Carboxylic AcidsCarboxylic Acids
Excitation (λex) ~402 nm (in Ethanol)[1]~322 nm
Emission (λem) ~476 nm (in Ethanol)~395 nm
Quantum Yield (Φ) Environment sensitive; generally moderate to high.Not specified in findings, but methoxy-coumarins can have lower quantum yields than diethylamino-coumarins.
Key Advantages Longer wavelength excitation/emission reduces background fluorescence from biological matrices.[2] Considered an improved version of older coumarin reagents.[2]Well-established reagent for fatty acid analysis.[3]
Key Disadvantages Derivatization can be time-consuming, though optimized protocols are available.[2]Shorter excitation wavelength may overlap with endogenous fluorescent compounds in biological samples.
Common Sample Types Plant oils, fats, biological fluids.[2]Human plasma, bile, various biological samples.
Table 2: Comparison of Reagents for Labeling Primary Amines

Primary amines, found in proteins, peptides, and amino acids, are common targets for fluorescent labeling. Coumarin derivatives with succinimidyl ester groups react efficiently with these amines to form stable amide bonds.

Feature7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (SECCA)Dansyl Chloride (DNS-Cl)Fluorescamine
Target Group Primary AminesPrimary & Secondary Amines, Phenols, Carboxylic AcidsPrimary Amines
Excitation (λex) ~445 nm~333-340 nm[4][5]~380-390 nm[6][7]
Emission (λem) ~482 nm~515-535 nm[4][5]~470-475 nm[6][7]
Quantum Yield (Φ) High, characteristic of diethylamino-coumarins.High, but environmentally sensitive.[8][9]Moderate, product is fluorescent while reagent is not.
Key Advantages Good photostability.[10] Specific for primary amines.[11] Suitable for protein and amino acid labeling.Large Stokes shift reduces self-quenching.[4] Well-established for N-terminal protein sequencing.[9]Fluorogenic (non-fluorescent until reaction), reducing background signal.[7] Very fast reaction.[12]
Key Disadvantages Hydrolysis of the NHS ester can compete with the labeling reaction in aqueous buffers.Unstable in DMSO.[4][9] Broad reactivity can lead to labeling of non-target groups.[4]Reagent hydrolyzes rapidly in aqueous solutions, which can lead to high blanks if not handled properly.[6][12]
Common Sample Types Proteins, peptides, amino acids, synthetic polymers.[11]Proteins, peptides, amino acids, drugs.[5][9]Proteins, peptides, amino acids.[6][13]

Key Experimental Protocols & Methodologies

Detailed and robust protocols are essential for reproducible results in fluorescent derivatization.

Protocol 1: Fluorescent Labeling of Fatty Acids in Plasma using a Bromomethyl-Coumarin Reagent

This protocol is a representative procedure for the analysis of fatty acids in a biological matrix using a reagent like 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) for subsequent HPLC-fluorescence analysis.

1. Materials:

  • Plasma sample

  • Internal Standard (e.g., heptadecanoic acid)

  • Chloroform/Methanol mixture (2:1, v/v) for lipid extraction

  • Nitrogen gas supply for evaporation

  • Derivatization Reagent: 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin (1 mg/mL in acetone)

  • Catalyst: Crown ether (e.g., 18-crown-6) and anhydrous potassium carbonate

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL, screw cap)

2. Procedure:

  • Lipid Extraction:
  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
  • Add 1.5 mL of Chloroform/Methanol (2:1) and vortex vigorously for 2 minutes.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Carefully transfer the lower organic layer to a clean reaction vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
  • Derivatization:
  • To the dried lipid extract, add 200 µL of the derivatization reagent solution in acetone.
  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.
  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath, ensuring occasional mixing.
  • Sample Preparation for HPLC:
  • After cooling to room temperature, evaporate the solvent under nitrogen.
  • Reconstitute the residue in 200 µL of acetonitrile (or the initial mobile phase of your HPLC method).
  • Vortex to dissolve the derivatized fatty acids.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
  • HPLC Analysis:
  • Inject the sample onto a suitable reversed-phase column (e.g., C18).
  • Use a gradient elution program, typically with a mobile phase consisting of acetonitrile and water.
  • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the coumarin derivative (e.g., λex ≈ 402 nm, λem ≈ 476 nm for MPAC-Br).

Protocol 2: Labeling an IgG Antibody with a Coumarin Succinimidyl Ester (SECCA)

This protocol outlines a typical procedure for conjugating an amine-reactive fluorescent dye like 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester to an antibody.[14]

1. Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • SECCA dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

  • Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

  • Prepare the Antibody:
  • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate. Ensure the starting buffer is free of amine-containing substances like Tris or glycine.[14]
  • Prepare the Dye Stock Solution:
  • Allow the vial of SECCA to warm to room temperature.
  • Dissolve the SECCA in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.
  • Labeling Reaction:
  • While gently stirring, add a calculated amount of the 10 mM dye stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of dye to antibody.
  • Incubate the reaction for 1 hour at room temperature, protected from light.
  • Purification of the Conjugate:
  • Separate the fluorescently labeled antibody from the unreacted free dye. This is commonly achieved by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
  • The labeled antibody will elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer on the column.
  • Alternatively, use an ultrafiltration device with a molecular weight cutoff appropriate for the antibody (e.g., 30 kDa) to wash away the free dye.
  • Characterization (Optional but Recommended):
  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the coumarin dye.

Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

Chemical Labeling Mechanism

Analyte Analyte with Carboxylic Acid (R-COOH) Intermediate Deprotonated Analyte (R-COO⁻) Analyte->Intermediate Deprotonation Reagent Bromomethyl-Coumarin (Coumarin-CH2Br) Product Fluorescent Ester Product (Coumarin-CH2-O-CO-R) Reagent->Product Nucleophilic Substitution (SN2) Catalyst Base Catalyst (e.g., K2CO3, Crown Ether) Catalyst->Intermediate Intermediate->Product Nucleophilic Substitution (SN2) Byproduct Bromide Ion (Br⁻) Product->Byproduct releases cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma) Extraction 2. Analyte Extraction Sample->Extraction Deriv 3. Fluorescent Derivatization Extraction->Deriv Cleanup 4. Sample Cleanup & Reconstitution Deriv->Cleanup HPLC 5. HPLC Separation Cleanup->HPLC Injection Detector 6. Fluorescence Detection HPLC->Detector Data 7. Data Acquisition & Quantification Detector->Data

References

A Critical Evaluation of 4-(Diazomethyl)-7-(diethylamino)coumarin in Photocaging and Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Applications of 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM)

This compound (DEACM) is a versatile molecule with significant applications in biological research, primarily utilized as a photolabile protecting group, or "photocage," for the controlled release of bioactive molecules. Its inherent fluorescence also lends it to applications as a fluorescent label. This guide provides a critical evaluation of DEACM's published applications, offering a comparison with alternative reagents and presenting supporting experimental data to aid researchers in selecting the appropriate tools for their studies.

Principal Applications of DEACM

The primary application of DEACM lies in its use as a photocage. The diazomethyl group can be readily reacted with carboxylic acids and phosphates to form a covalent bond that renders the target molecule biologically inactive. Upon irradiation with light, typically in the near-UV or blue region of the spectrum (365-505 nm), this bond is cleaved, releasing the active molecule with high spatiotemporal precision. This "uncaging" process allows for the controlled initiation of biological processes in living cells and tissues.

DEACM and its derivatives have been successfully used to cage a variety of important biological molecules, including:

  • Nucleotides: DEACM-caged ATP has been used to control in vitro transcription, and DEACM-caged cyclic nucleotides (cAMP and cGMP) have been employed to study signaling pathways.

  • Amino Acids and Peptides: The ability to cage amino acids and peptides allows for the controlled activation of receptors and enzymes.

  • Carboxylic Acids: The reactivity of the diazomethyl group with carboxylic acids makes DEACM a suitable caging agent for a wide range of molecules.

Beyond its role as a photocage, the coumarin scaffold of DEACM is inherently fluorescent, allowing for its use as a fluorescent label. While less common than its application in photocaging, this property can be advantageous for tracking the localization of the caged compound before photolysis.

Comparative Performance of DEACM as a Photocage

The efficacy of a photocage is determined by several key parameters, including its absorption wavelength, uncaging quantum yield, and photostability. A comparison of DEACM with other common photocages reveals its distinct advantages.

PhotocageTypical Uncaging Wavelength (nm)Uncaging Quantum Yield (Φu)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Key Features & Drawbacks
DEACM 365 - 5050.15 - 0.31 (for cyclic nucleotides)~18,000 at ~400 nmAdvantages: High uncaging efficiency (17x higher than NPE), long-wavelength absorption minimizing cellular damage, suitable for two-photon uncaging (780-900 nm).[1] Drawbacks: Can have residual biological activity in some systems.
o-Nitrobenzyl (ONB)~3500.01 - 0.1~5,000 at ~350 nmAdvantages: Well-established, commercially available in many forms. Drawbacks: Lower quantum yield, requires UV light which can be phototoxic.[2]
Nitrophenethyl (NPE)~365~0.01~1,000 at ~365 nmAdvantages: Relatively stable. Drawbacks: Low uncaging efficiency.
MNI (4-methoxy-7-nitroindolinyl)~340 (one-photon), 720 (two-photon)0.0854,800 at 322 nmAdvantages: High two-photon cross-section, fast release (~200 ns).[3][4] Drawbacks: Can interfere with GABA-A receptors.[4]
DEAC450~450 (one-photon), 900 (two-photon)Not widely reportedNot widely reportedAdvantages: Red-shifted absorption for deeper tissue penetration and reduced phototoxicity, allows for two-color uncaging with MNI.[1][5] Drawbacks: Less commercially available than other cages.

Comparative Performance of DEACM as a Fluorescent Label

While not its primary application, the fluorescent properties of the DEACM core are a useful feature. Here, we compare the photophysical properties of a closely related compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), to other common fluorescent labels.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Photostability
7-DCCA (DEACM proxy) ~410~4750.03 (in water)~20,000Good
Fluorescein Isothiocyanate (FITC)4955250.9275,000Moderate (pH sensitive)
Rhodamine B5555800.31110,000High
Alexa Fluor 4884955190.9271,000Very High
BODIPY FL503512~0.9~80,000High

Experimental Protocols

General Protocol for Photo-uncaging in Live Cells

This protocol provides a general framework for using a DEACM-caged compound to study cellular processes.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Loading of the Caged Compound: Incubate the cells with the DEACM-caged compound at an appropriate concentration and for a sufficient duration to allow for cellular uptake. The optimal conditions will need to be determined empirically for each cell type and caged compound.

  • Microscopy Setup: Place the dish on the stage of an inverted microscope equipped for fluorescence imaging and photolysis.

  • Identification of Target Cells: Identify the cells of interest using brightfield or fluorescence microscopy.

  • Photolysis (Uncaging): Use a light source (e.g., a UV lamp or a laser) with a wavelength appropriate for DEACM photolysis (~400 nm for one-photon or ~800 nm for two-photon excitation) to irradiate the region of interest. The duration and intensity of the light pulse should be optimized to achieve the desired concentration of the uncaged molecule while minimizing phototoxicity.

  • Data Acquisition: Record the cellular response following photolysis using appropriate imaging techniques (e.g., fluorescence imaging of a downstream reporter, patch-clamp electrophysiology).

Protocol for Light-Controlled In Vitro Transcription using DEACM-caged ATP

This protocol describes the use of DEACM-caged ATP to control the initiation of in vitro transcription.

  • Transcription Reaction Setup: Assemble the in vitro transcription reaction mixture containing the DNA template, RNA polymerase, and all necessary nucleotides except for ATP. Include DEACM-caged ATP in the reaction mixture.

  • Incubation in the Dark: Incubate the reaction mixture in the dark to prevent premature uncaging of ATP.

  • Photolysis: Irradiate the reaction mixture with light at ~400 nm to release free ATP. The duration of irradiation will determine the amount of ATP released and thus the extent of transcription.

  • Analysis of Transcription Products: Analyze the transcription products by gel electrophoresis to visualize the newly synthesized RNA.

Visualizing Workflows and Pathways

Experimental Workflow for a Typical Photo-uncaging Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture loading Loading into Cells cell_culture->loading caged_compound DEACM-Caged Molecule caged_compound->loading microscope Microscopy loading->microscope roi_selection Select Region of Interest microscope->roi_selection photolysis Photolysis (Uncaging) roi_selection->photolysis data_acq Data Acquisition photolysis->data_acq image_analysis Image/Signal Analysis data_acq->image_analysis interpretation Biological Interpretation image_analysis->interpretation

Caption: A generalized workflow for conducting a photo-uncaging experiment using a DEACM-caged compound.

The cAMP Signaling Pathway: A Target for Photocage-based Investigation

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and crucial intracellular signaling cascade that regulates a multitude of cellular processes. The ability to precisely control cAMP levels using photocages has been instrumental in dissecting the dynamics of this pathway. While direct use of DEACM-caged cAMP is documented, a conceptually similar and powerful approach involves the use of photoactivated adenylyl cyclases (PACs), which are enzymes that produce cAMP in response to light.[6][7][8] This allows for the light-inducible activation of the cAMP pathway.

G cluster_input Input cluster_pathway cAMP Signaling Pathway cluster_output Output light Light (~400-470 nm) caged_cAMP DEACM-caged cAMP or Photoactivated Adenylyl Cyclase (PAC) light->caged_cAMP Activates cAMP cAMP caged_cAMP->cAMP Releases/Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates ion_channel Ion Channel Regulation PKA->ion_channel cell_proliferation Cell Proliferation Epac->cell_proliferation gene_transcription Gene Transcription CREB->gene_transcription

Caption: The cAMP signaling pathway can be precisely controlled using light-activated tools like DEACM-caged cAMP.

Conclusion

This compound stands out as a highly efficient photocage, particularly for applications requiring long-wavelength excitation and high uncaging quantum yields. Its performance surpasses that of traditional o-nitrobenzyl and nitrophenethyl cages, making it an excellent choice for time-resolved studies of cellular signaling with minimal phototoxicity. While its use as a fluorescent label is less prominent, its inherent fluorescence provides a convenient means of visualizing the caged compound. For researchers in drug development and cellular biology, DEACM offers a powerful tool for the precise spatiotemporal control of biological processes, enabling the dissection of complex signaling networks and the validation of novel therapeutic targets. The choice between DEACM and other photocages will ultimately depend on the specific experimental requirements, including the desired wavelength of activation, the required speed of release, and the potential for off-target effects.

References

Safety Operating Guide

Proper Disposal of 4-(Diazomethyl)-7-(diethylamino)coumarin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of 4-(Diazomethyl)-7-(diethylamino)coumarin, a potentially hazardous diazo-containing compound. Due to the inherent risks associated with diazomethane and its derivatives, including toxicity and explosive potential, this substance must be chemically neutralized before disposal. The following guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn, including a laboratory coat, chemical safety goggles, a face shield, and double gloves.[1] All operations involving this compound must be conducted in a properly functioning chemical fume hood with the sash positioned as low as possible.[1][2] It is also critical to use glassware free of scratches or sharp edges, as these can trigger the explosive decomposition of diazo compounds.[1][2]

Chemical Deactivation (Quenching) Procedure

The primary method for neutralizing diazomethyl compounds is through quenching with a weak acid, such as acetic acid. This process converts the hazardous diazo group into a non-reactive ester.

Experimental Protocol: Quenching of this compound

  • Preparation: In a chemical fume hood, place the vessel containing the this compound waste in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Quenching: Slowly add a solution of 10% acetic acid in an appropriate solvent (e.g., the reaction solvent) dropwise to the waste solution with gentle stirring.

  • Observation: The characteristic yellow color of the diazo compound will fade as it is neutralized. Continue adding the acetic acid solution until the yellow color completely disappears and the evolution of nitrogen gas (bubbling) ceases.[1][2]

  • Verification: After the yellow color has vanished, add a few more drops of the acetic acid solution to ensure all the diazo compound has been quenched.

  • Final Disposal: Once the quenching process is complete, the resulting solution can be disposed of as a standard chemical waste product, in accordance with local, state, and federal regulations.[1]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the quenching procedure.

ParameterValue/RecommendationSource
Quenching Reagent10% Acetic Acid[1][2]
Indicator of ReactionDisappearance of yellow color and cessation of nitrogen gas evolution[1][2]
Personal Protective Equipment (PPE)Laboratory coat, safety goggles, face shield, double gloves[1]
Engineering ControlsChemical fume hood[1][2]

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Final Disposal A Don appropriate PPE: - Lab coat - Safety goggles - Face shield - Double gloves B Work within a certified chemical fume hood A->B C Inspect glassware for scratches or sharp edges B->C D Place waste in secondary containment (ice bath) C->D E Slowly add 10% acetic acid dropwise with stirring D->E F Observe for disappearance of yellow color and cessation of gas evolution E->F G Add a slight excess of acetic acid to ensure complete neutralization F->G H Dispose of quenched solution as hazardous chemical waste G->H I Follow all local, state, and federal regulations H->I

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and, if safe to do so, close the fume hood sash. For small spills within the fume hood, allow the material to evaporate. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department immediately.[2]

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. The absence of a specific SDS for this compound necessitates treating it with the same precautions as diazomethane.

References

Personal protective equipment for handling 4-(Diazomethyl)-7-(diethylamino)coumarin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(Diazomethyl)-7-(diethylamino)coumarin

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is critical to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potentially hazardous compound due to the presence of the diazo functional group. Diazo compounds are known to be toxic and potentially explosive, especially when in solid form or when subjected to heat, shock, or friction. The coumarin backbone is a fluorescent dye, and while many coumarins have low toxicity, the overall risk profile is dictated by the reactive diazo group.

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) for various levels of exposure risk.

Risk Level Required PPE Additional Recommended PPE
Low Risk (e.g., handling sealed containers)- Nitrile gloves- Safety glasses with side shields- Laboratory coatNone
Medium Risk (e.g., weighing, preparing solutions)- Double-gloving (nitrile)- Chemical splash goggles- Flame-retardant laboratory coat- Full-face shield- Chemical-resistant apron- Disposable sleeve covers
High Risk (e.g., potential for aerosol generation, cleaning spills)- Heavy-duty chemical-resistant gloves (e.g., Butyl)- Chemical splash goggles and a full-face shield- Chemical-resistant suit or coveralls- Appropriate respiratory protection (e.g., N95 or higher, based on risk assessment)- Chemical-resistant boots or shoe covers

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. It is crucial to keep the compound cold and to avoid isolating it as a dry solid whenever possible.

Weighing the Compound
  • Preparation : Ensure the chemical fume hood is clean and uncluttered. Place a calibrated analytical balance inside the fume hood. Have all necessary equipment ready, including spatulas (use plastic or Teflon-coated spatulas to avoid friction with metal[1][2]), weighing paper, and a pre-labeled container for the solution.

  • Personal Protective Equipment : Don appropriate PPE as outlined for "Medium Risk" in the table above.

  • Weighing :

    • Carefully open the container of this compound inside the fume hood.

    • Using a plastic or Teflon-coated spatula, transfer the desired amount of the solid onto the weighing paper on the balance.

    • Avoid any grinding or scraping motions that could create friction.[2]

    • Once the desired weight is obtained, immediately proceed to the dissolution step. Do not leave the solid exposed on the balance.

  • Cleaning : Clean the spatula and any contaminated surfaces immediately using a suitable solvent (see Disposal Plan).

Preparing a Stock Solution
  • Solvent Selection : Choose an appropriate solvent in which the compound is soluble. This information should be available from the supplier or through preliminary small-scale solubility tests.

  • Dissolution :

    • Transfer the weighed solid into a pre-labeled glass container (e.g., a volumetric flask or a vial).

    • Add a small amount of the chosen solvent to wet the solid.

    • Gently swirl the container to dissolve the compound. Sonication may be used if necessary, but monitor the temperature to ensure it remains low.

    • Once the solid is fully dissolved, add the remaining solvent to reach the desired final concentration.

    • Cap the container tightly and store it appropriately.

  • Storage : Store the solution in a cool, dark place, preferably in a refrigerator designated for chemical storage. Protect from light to prevent degradation of the fluorescent coumarin and the reactive diazo group.

Disposal Plan: Deactivation and Waste Management

Diazo compounds must be deactivated before disposal to mitigate the risk of explosion. Never dispose of active diazo compounds down the drain or in regular trash.

Deactivation of Unused Solid Compound

Small amounts of residual solid can be deactivated by carefully adding a suitable quenching agent.

  • Procedure :

    • In a chemical fume hood, suspend the solid diazo compound in a suitable solvent (e.g., the solvent used for the reaction).

    • Cool the suspension in an ice bath.

    • Slowly add a quenching agent such as acetic acid.[3] The acid will protonate the diazo group, leading to the release of nitrogen gas and the formation of a less hazardous acetate ester.

    • Stir the mixture at a low temperature until gas evolution ceases.

  • Verification : The absence of the characteristic yellow color of the diazo compound can be an initial indicator of complete reaction. For rigorous verification, analytical methods such as TLC or NMR can be used.

  • Disposal : The deactivated solution should be collected in a designated hazardous waste container for organic waste.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.

  • Decontamination : If possible, rinse contaminated items with a small amount of a deactivating solution (e.g., dilute acetic acid in a suitable solvent).

  • Waste Collection : Collect all contaminated solid waste in a designated, labeled hazardous waste bag or container.

  • Liquid Waste : Collect all liquid waste, including the deactivating solutions, in a labeled hazardous waste container for organic solvents.

The following diagram illustrates the workflow for handling and disposal.

G Workflow for Handling and Disposal of this compound cluster_handling Operational Plan cluster_disposal Disposal Plan prep Preparation in Fume Hood ppe Don Medium-Risk PPE prep->ppe weigh Weigh Solid with Plastic Spatula ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve collect_solid Collect Contaminated Solid Waste weigh->collect_solid store Store Solution in Cool, Dark Place dissolve->store dissolve->collect_solid deactivate Deactivate Unused Solid with Acetic Acid store->deactivate For Unused Solution collect_liquid Collect Deactivated Liquid Waste deactivate->collect_liquid

Caption: A flowchart outlining the key steps for the safe handling and disposal of the compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, administer oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Spill - Evacuate the area.- Alert others and your supervisor.- If the spill is small and you are trained to handle it, wear appropriate high-risk PPE.- Absorb the spill with an inert material (e.g., vermiculite or sand).- Collect the absorbed material into a designated hazardous waste container.- Decontaminate the spill area with a suitable deactivating agent followed by a soap and water wash.

The following diagram illustrates the decision-making process in case of a spill.

G Spill Response Workflow spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area is_major->evacuate Yes is_trained Trained to Handle? is_major->is_trained No alert Alert Supervisor & EHS evacuate->alert is_trained->alert No don_ppe Don High-Risk PPE is_trained->don_ppe Yes contain Contain & Absorb Spill don_ppe->contain deactivate_spill Deactivate & Clean Area contain->deactivate_spill dispose_waste Dispose of Waste deactivate_spill->dispose_waste

Caption: A decision tree for responding to a chemical spill of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.